molecular formula C4H8Cl2 B1596176 1,3-Dichloro-2-methylpropane CAS No. 616-19-3

1,3-Dichloro-2-methylpropane

Cat. No.: B1596176
CAS No.: 616-19-3
M. Wt: 127.01 g/mol
InChI Key: VENSUTAUIFXSRD-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-methylpropane is a useful research compound. Its molecular formula is C4H8Cl2 and its molecular weight is 127.01 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1,3-dichloro-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H8Cl2/c1-4(2-5)3-6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENSUTAUIFXSRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50210596
Record name Propane, 1,3-dichloro-2-methyl-
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Molecular Weight

127.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

616-19-3
Record name 1,3-Dichloro-2-methylpropane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1,3-dichloro-2-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1,3-dichloro-2-methyl-
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Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3-Dichloro-2-methylpropane, a halogenated hydrocarbon. The information is curated for professionals in research and development who require precise data for experimental design and chemical synthesis.

Chemical Identity and Synonyms

This compound is a chlorinated hydrocarbon.[1] Its unique structure, featuring a branched methyl group on the propane (B168953) chain with two chlorine substituents, leads to its specific chemical characteristics and applications as a solvent and chemical intermediate.[1]

  • CAS Number: 616-19-3[2][3][4][5][6]

  • IUPAC Name: this compound[4]

  • Synonyms: 1,3-Dichloroisobutane, Propane, 1,3-dichloro-2-methyl-[1][3][5][6]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound, compiled from various chemical data sources. These properties are crucial for its handling, storage, and application in a laboratory setting.

PropertyValueSource(s)
Molecular Formula C4H8Cl2[2][3][4][5][6]
Molecular Weight 127.01 g/mol [2][3][4][5][7]
Boiling Point 136.4 °C at 760 mmHg[3][5]
Melting Point -70.34 °C (estimate)[1][5][8]
Density 1.079 - 1.1375 g/cm³[1][3][5][8]
Flash Point 28 °C[1][3][5]
Refractive Index 1.427 - 1.4400[3][5][8]
Vapor Pressure 9.15 mmHg at 25 °C[1][3]
XLogP3 2.2[5]

Logical Relationships of Key Properties

The following diagram illustrates the interconnectedness of the fundamental properties of this compound.

G Figure 1: Properties of this compound cluster_identity Chemical Identity cluster_physical Physical Properties cluster_safety Safety Properties cas CAS: 616-19-3 formula Formula: C4H8Cl2 cas->formula mw MW: 127.01 g/mol formula->mw bp Boiling Point: 136.4 °C mw->bp mp Melting Point: -70.34 °C mw->mp density Density: ~1.1 g/cm³ mw->density flash_point Flash Point: 28 °C bp->flash_point influences

Caption: Key identifiers and physicochemical properties of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of this compound are typically found in specialized chemical literature, such as peer-reviewed journals on organic synthesis or analytical chemistry. The available search results do not provide specific, detailed experimental methodologies. For researchers requiring such protocols, a targeted search of chemical databases and academic journals is recommended.

Safety and Handling

This compound is a hazardous substance that requires careful handling.[1] It is a flammable liquid and vapor.[9] Key safety precautions include:

  • Handling: Use only in a well-ventilated area or under a chemical fume hood.[10] Avoid contact with skin, eyes, and clothing.[10] Wear appropriate personal protective equipment (PPE), including gloves and eye/face protection.[9][10]

  • Storage: Keep the container tightly closed in a dry, well-ventilated place.[9] Store away from heat, sparks, open flames, and other ignition sources.[9][10]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10]

In case of exposure, seek immediate medical attention.[10][11] Standard first aid measures for chemical exposure should be followed.[11]

References

Physicochemical properties of 1,3-Dichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dichloro-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. The information is presented in a structured format to facilitate easy access and comparison of data, supplemented with detailed experimental methodologies and a logical relationship diagram.

Core Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below. These values are essential for understanding the behavior of the compound in various experimental and industrial settings.

PropertyValueReferences
Molecular Formula C₄H₈Cl₂[1][2][3][4][5]
Molecular Weight 127.01 g/mol [1][2][6]
Density 1.079 - 1.100 g/cm³[1][2]
Boiling Point 122.28 - 136.4 °C at 760 mmHg[1][2][6][7]
Melting Point -70.34 °C (estimate)[1][6][8]
Flash Point 28 °C[2][6][8]
Vapor Pressure 9.15 mmHg at 25 °C[2][8]
Refractive Index 1.427 - 1.4400[1][2][6]
CAS Number 616-19-3[2][3][4][5]

Detailed Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point is distillation .

  • Apparatus: A distillation flask, a condenser, a receiving flask, a thermometer, and a heating mantle.

  • Procedure:

    • The liquid is placed in the distillation flask along with boiling chips to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

    • The liquid is heated, and the temperature is recorded when the vapor condenses on the thermometer and the liquid collects in the receiving flask at a steady rate. This steady temperature is the boiling point.

Determination of Melting Point

The melting point is the temperature at which a solid turns into a liquid. For substances that are liquid at room temperature, this is often referred to as the freezing point.

  • Apparatus: A capillary tube, a melting point apparatus (such as a Thiele tube or a digital melting point device), and a thermometer.

  • Procedure:

    • A small amount of the solidified sample is introduced into a capillary tube.

    • The capillary tube is placed in the melting point apparatus.

    • The sample is heated slowly, and the temperature range over which the substance melts is recorded.

Determination of Density

Density is the mass per unit volume of a substance.

  • Apparatus: A pycnometer (a flask with a specific volume), a balance.

  • Procedure:

    • The empty pycnometer is weighed.

    • It is then filled with the liquid, and any excess is removed to ensure the volume is precise.

    • The filled pycnometer is weighed again.

    • The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

  • Apparatus: A closed-cup flash point tester (e.g., Pensky-Martens or Cleveland open-cup).

  • Procedure:

    • The liquid is placed in the test cup and heated at a slow, constant rate.

    • A small flame is periodically passed over the surface of the liquid.

    • The flash point is the temperature at which the vapor ignites with a brief flash.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

  • Apparatus: A refractometer (e.g., an Abbe refractometer).

  • Procedure:

    • A few drops of the liquid are placed on the prism of the refractometer.

    • Light is passed through the sample, and the instrument is adjusted until the dividing line between the light and dark fields is centered in the crosshairs of the eyepiece.

    • The refractive index is read directly from the instrument's scale.

Logical Relationships of Physicochemical Properties

The following diagram illustrates the logical connections between the fundamental molecular properties of this compound and its macroscopic physicochemical characteristics.

Physicochemical_Properties cluster_molecular Molecular Properties cluster_physical Physical Properties cluster_safety Safety Property MolecularFormula Molecular Formula (C₄H₈Cl₂) MolecularWeight Molecular Weight (127.01 g/mol) MolecularFormula->MolecularWeight Density Density (1.079-1.100 g/cm³) MolecularWeight->Density BoilingPoint Boiling Point (122.28-136.4 °C) MolecularWeight->BoilingPoint Influences (Intermolecular Forces) Structure Molecular Structure (Branched Alkane) Structure->Density Structure->BoilingPoint Affects Packing & Forces MeltingPoint Melting Point (-70.34 °C) Structure->MeltingPoint RefractiveIndex Refractive Index (1.427-1.4400) Density->RefractiveIndex Correlated VaporPressure Vapor Pressure (9.15 mmHg @ 25°C) BoilingPoint->VaporPressure Inversely Related FlashPoint Flash Point (28 °C) VaporPressure->FlashPoint Determines Flammability

Caption: Logical flow of physicochemical properties.

References

An In-depth Technical Guide on the Synthesis of 1,3-Dichloro-2-methylpropane from Isobutylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3-dichloro-2-methylpropane from isobutylene (B52900). The synthesis is a two-step process commencing with the gas-phase chlorination of isobutylene to yield the intermediate, methallyl chloride (3-chloro-2-methyl-1-propene). The subsequent step involves the hydrochlorination of methallyl chloride, which proceeds via an electrophilic addition following Markovnikov's rule to produce the final product, this compound. This document details the underlying reaction mechanisms, provides experimental protocols for key stages, and presents quantitative data in structured tables for clarity and comparative analysis. Visual diagrams of the reaction pathways and experimental workflows are included to facilitate a deeper understanding of the synthesis process.

Introduction

This compound is a halogenated hydrocarbon with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its synthesis from the readily available starting material, isobutylene, presents an economically viable route. This guide delineates the chemical transformations involved, focusing on the core principles of free-radical substitution and electrophilic addition reactions.

Reaction Pathway

The synthesis of this compound from isobutylene is accomplished in two primary steps:

Step 1: Synthesis of Methallyl Chloride

The first step is the high-temperature, gas-phase chlorination of isobutylene. This reaction is a free-radical substitution that primarily yields methallyl chloride (3-chloro-2-methyl-1-propene), with hydrogen chloride as a byproduct. A slight excess of isobutylene is typically used to minimize further chlorination of the desired product.

Step 2: Synthesis of this compound

The second step is the hydrochlorination of the methallyl chloride intermediate. This is an electrophilic addition of hydrogen chloride (HCl) across the double bond of methallyl chloride. The reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable secondary carbocation. The subsequent attack of the chloride ion on this carbocation results in the formation of this compound.

Reaction_Pathway cluster_step1 Step 1: Free-Radical Chlorination cluster_step2 Step 2: Electrophilic Addition (Hydrochlorination) Isobutylene Isobutylene (2-Methylpropene) Methallyl_Chloride Methallyl Chloride (3-Chloro-2-methyl-1-propene) Isobutylene->Methallyl_Chloride + Cl2 (gas) High Temperature Final_Product This compound Methallyl_Chloride->Final_Product + HCl Markovnikov's Rule

Experimental Protocols

Step 1: Gas-Phase Chlorination of Isobutylene to Methallyl Chloride

This procedure is based on industrial processes and can be adapted for a laboratory setting with appropriate safety measures for handling gaseous chlorine and isobutylene.

Materials:

  • Isobutylene gas

  • Chlorine gas

  • Nitrogen gas (for inerting)

  • Sodium carbonate solution (for neutralization)

  • Anhydrous calcium chloride (for drying)

Equipment:

  • Gas flow meters

  • Jacketed tubular reactor

  • Condenser

  • Gas-liquid separator

  • Neutralization vessel

  • Distillation apparatus

Procedure:

  • Reactor Setup: A jacketed tubular reactor is used to control the reaction temperature. The reactor is connected to gas inlets for isobutylene and chlorine, and the outlet is connected to a condenser and a gas-liquid separator.

  • Reaction Initiation: Gaseous isobutylene and chlorine are introduced into the reactor. A slight molar excess of isobutylene is maintained to suppress the formation of polychlorinated byproducts. The reaction is typically carried out at temperatures between 30 and 100°C.[1]

  • Product Collection: The reaction mixture exiting the reactor is passed through a condenser to liquefy the chlorinated hydrocarbons. The condensed liquid and gaseous HCl are separated in a gas-liquid separator.

  • Neutralization and Drying: The crude liquid product, containing methallyl chloride and dissolved HCl, is washed with a sodium carbonate solution to neutralize the acid. The organic layer is then separated and dried over anhydrous calcium chloride.

  • Purification: The dried crude product is purified by fractional distillation to isolate methallyl chloride.

Experimental_Workflow_Step1 Start Start: Gaseous Isobutylene and Chlorine Mixing Gas-Phase Mixing (Slight excess of Isobutylene) Start->Mixing Reaction Jacketed Tubular Reactor (30-100°C) Mixing->Reaction Condensation Condensation Reaction->Condensation Separation Gas-Liquid Separation (Liquid Product and Gaseous HCl) Condensation->Separation Neutralization Neutralization with Na2CO3 solution Separation->Neutralization Drying Drying with Anhydrous CaCl2 Neutralization->Drying Distillation Fractional Distillation Drying->Distillation Product Pure Methallyl Chloride Distillation->Product

Step 2: Hydrochlorination of Methallyl Chloride to this compound

This procedure outlines the addition of hydrogen chloride to methallyl chloride.

Materials:

  • Methallyl chloride

  • Hydrogen chloride gas or concentrated hydrochloric acid

  • Anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Equipment:

  • Round-bottom flask

  • Gas dispersion tube (if using gaseous HCl)

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Methallyl chloride is dissolved in an anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath.

  • HCl Addition: Hydrogen chloride gas is bubbled through the solution via a gas dispersion tube. Alternatively, concentrated hydrochloric acid can be added dropwise. The reaction is an electrophilic addition and proceeds according to Markovnikov's rule.[2]

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is washed with a saturated sodium bicarbonate solution to neutralize any excess acid, followed by a wash with brine.

  • Drying and Solvent Removal: The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Experimental_Workflow_Step2 Start Start: Methallyl Chloride in Anhydrous Solvent HCl_Addition Addition of HCl (Gas or Concentrated Acid) Start->HCl_Addition Reaction Reaction Monitoring (GC or TLC) HCl_Addition->Reaction Workup Aqueous Work-up (NaHCO3 and Brine Wash) Reaction->Workup Drying Drying with Anhydrous MgSO4 Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Vacuum Distillation Solvent_Removal->Purification Product Pure this compound Purification->Product

Quantitative Data

The following tables summarize the quantitative data associated with the synthesis process.

ParameterValueReference
Step 1: Chlorination of Isobutylene
Reaction Temperature30 - 100 °C[1]
Isobutylene:Chlorine RatioSlight molar excess of isobutylene
Methallyl Chloride Yield75 - 85%[3]
Methallyl Chloride Purity> 99.5% (after distillation)[1][3]
ByproductsIsocrotyl chloride, dichlorides, trichlorides[4]
Step 2: Hydrochlorination of Methallyl Chloride
Reaction TypeElectrophilic Addition (Markovnikov)[2]
Expected ProductThis compound

Note: Yields for the hydrochlorination step are highly dependent on specific reaction conditions and require empirical determination.

Reaction Mechanisms

Mechanism of Free-Radical Chlorination of Isobutylene

The gas-phase chlorination of isobutylene proceeds through a free-radical chain reaction mechanism involving three stages: initiation, propagation, and termination.

  • Initiation: The reaction is initiated by the homolytic cleavage of the chlorine molecule (Cl₂) into two chlorine radicals (Cl•) under the influence of heat or UV light.

  • Propagation: A chlorine radical abstracts a hydrogen atom from a methyl group of isobutylene, forming a resonance-stabilized allyl radical and a molecule of hydrogen chloride (HCl). This allyl radical then reacts with another chlorine molecule to form methallyl chloride and a new chlorine radical, which continues the chain reaction.

  • Termination: The chain reaction is terminated by the combination of any two radicals.

Mechanism of Electrophilic Addition of HCl to Methallyl Chloride

The hydrochlorination of methallyl chloride is a classic example of an electrophilic addition to an alkene.

  • Protonation of the Alkene: The pi (π) electrons of the double bond in methallyl chloride act as a nucleophile and attack the electrophilic hydrogen atom of HCl. This results in the formation of a carbocation intermediate and a chloride ion. According to Markovnikov's rule, the hydrogen adds to the terminal carbon (C1), which has more hydrogen atoms, leading to the formation of a more stable secondary carbocation at the central carbon (C2).[2]

  • Nucleophilic Attack by Chloride Ion: The chloride ion (Cl⁻) then acts as a nucleophile and attacks the positively charged carbon of the carbocation, forming the final product, this compound.

Safety Considerations

  • Isobutylene and Chlorine: Both are flammable and toxic gases. All manipulations should be carried out in a well-ventilated fume hood.

  • Hydrogen Chloride: Gaseous HCl and concentrated hydrochloric acid are corrosive and can cause severe respiratory and skin burns. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

  • Chlorinated Hydrocarbons: Methallyl chloride and this compound are irritants and potentially toxic. Avoid inhalation and skin contact.

Conclusion

The synthesis of this compound from isobutylene is a robust two-step process that relies on fundamental principles of organic chemistry. The initial free-radical chlorination of isobutylene provides the key intermediate, methallyl chloride, in good yields. Subsequent hydrochlorination via an electrophilic addition mechanism predictably yields the final product. This guide provides the essential theoretical and practical knowledge for researchers and professionals to successfully perform and understand this synthesis. Careful attention to experimental conditions and safety protocols is paramount for achieving high yields and purity of the desired product.

References

Spectroscopic Profile of 1,3-Dichloro-2-methylpropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Dichloro-2-methylpropane (CAS No: 616-19-3), a halogenated hydrocarbon of interest in synthetic chemistry and material science. This document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed experimental protocols.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1, H-1'~ 3.65Doublet~ 6.0
H-2~ 2.20Multiplet-
H-3, H-3'~ 1.15Doublet~ 7.0

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
C-1~ 50
C-2~ 40
C-3~ 18

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2960 - 2850C-H StretchAlkyl (CH, CH₂, CH₃)
1470 - 1430C-H BendAlkyl (CH₂)
1385 - 1365C-H BendAlkyl (CH₃)
800 - 600C-Cl StretchHalogenated Alkane
Mass Spectrometry (MS)

Table 4: Prominent Mass Spectrometry Peaks for this compound [1]

m/zRelative IntensityProposed Fragment
55100% (Base Peak)[C₄H₇]⁺
41High[C₃H₅]⁺
90Moderate[C₄H₇Cl]⁺ (loss of Cl)
126, 128Low[M]⁺, [M+2]⁺ (Molecular Ion)

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in deuterated chloroform (B151607) (CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra would be acquired on a standard NMR spectrometer, for instance, a 400 MHz instrument. For ¹H NMR, a sufficient number of scans would be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence would be used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of liquid this compound can be obtained using the neat liquid film method. A drop of the sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. The plates are then mounted in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum of the clean plates is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the volatile liquid sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification. In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of this compound.

Spectroscopic_Workflow Spectroscopic Analysis of this compound cluster_Techniques Spectroscopic Techniques cluster_Information Derived Structural Information NMR NMR Connectivity Proton & Carbon Skeleton (Connectivity) NMR->Connectivity Chemical Shifts & Couplings IR IR Functional_Groups Functional Groups (C-H, C-Cl) IR->Functional_Groups Vibrational Frequencies MS MS Molecular_Formula Molecular Weight & Elemental Composition MS->Molecular_Formula Molecular Ion Peak & Isotope Pattern Final_Structure This compound Structure Elucidation Connectivity->Final_Structure Functional_Groups->Final_Structure Molecular_Formula->Final_Structure

Caption: Workflow of structural elucidation using NMR, IR, and MS.

References

An In-depth Technical Guide to the Structural Isomers of 1,3-Dichloro-2-methylpropane and Their Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of chemical synthesis, materials science, and pharmaceutical development, the precise identification of molecular structure is paramount. Structural isomers, which are molecules that share the same molecular formula but differ in the connectivity of their atoms, often exhibit distinct physical, chemical, and biological properties. A thorough understanding and ability to differentiate these isomers are critical for ensuring the purity, efficacy, and safety of chemical products.

This guide provides a comprehensive overview of the structural isomers of C4H8Cl2, with a particular focus on 1,3-dichloro-2-methylpropane. It details the key physicochemical properties and provides in-depth experimental protocols for their spectroscopic and chromatographic identification, enabling unambiguous structural elucidation. There are nine constitutional isomers of C4H8Cl2, which can be categorized based on their carbon skeleton: six with a linear butane (B89635) chain and three with a branched isobutane (B21531) (2-methylpropane) chain.[1]

The Structural Isomers of C4H8Cl2

The nine structural isomers of dichlorobutane are listed below. They are categorized by their carbon backbone—either a straight-chain (n-butane) or a branched-chain (isobutane).

Table 1: Structural Isomers of C4H8Cl2

Carbon Skeleton IUPAC Name Structure
n-Butane1,1-DichlorobutaneCH3CH2CH2CHCl2
n-Butane1,2-DichlorobutaneCH3CH2CHClCH2Cl
n-Butane1,3-DichlorobutaneCH3CHClCH2CH2Cl
n-Butane1,4-DichlorobutaneClCH2CH2CH2CH2Cl
n-Butane2,2-DichlorobutaneCH3CH2CCl2CH3
n-Butane2,3-DichlorobutaneCH3CHClCHClCH3
Isobutane1,1-Dichloro-2-methylpropane(CH3)2CHCHCl2
Isobutane1,2-Dichloro-2-methylpropane(CH3)2CClCH2Cl
Isobutane This compound CH3CH(CH2Cl)2

Physicochemical Properties for Preliminary Identification

Initial differentiation between isomers can often be achieved by comparing their fundamental physical properties. Boiling point, in particular, is a useful metric that is influenced by molecular shape and intermolecular forces.

Table 2: Physicochemical Properties of Dichlorobutane Isomers

IsomerBoiling Point (°C)Density (g/mL)Refractive Index (n20/D)
1,1-Dichlorobutane114-1151.0831.443
1,2-Dichlorobutane124.1[2]1.112[3]1.445[2]
1,3-Dichlorobutane131-1331.1161.446
1,4-Dichlorobutane161-1631.1411.455
2,2-Dichlorobutane102-1041.091.438
2,3-Dichlorobutane117-1191.1071.441
1,2-Dichloro-2-methylpropane108-1101.0811.439
This compound 137-139 1.138 [4]1.448

Note: Values are compiled from various sources and may vary slightly depending on experimental conditions.

Spectroscopic and Chromatographic Analysis

For definitive identification, spectroscopic and chromatographic methods are indispensable. These techniques provide detailed information about the molecular structure and allow for the separation of complex mixtures.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile compounds like the dichlorobutane isomers.[5][6] The retention time of each isomer is dependent on its boiling point and its interaction with the stationary phase of the column.[7]

Experimental Protocol: Gas Chromatography

  • Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the isomer mixture in a volatile solvent such as dichloromethane (B109758) or methanol.[8]

  • Instrumentation: Utilize a gas chromatograph equipped with a flame ionization detector (FID) or an electron capture detector (ECD) for halogenated compounds.[9]

  • Injector: Operate a split/splitless injector in split mode (e.g., 50:1 ratio) at a temperature of 250 °C.[8]

  • Carrier Gas: Use helium or nitrogen at a constant flow rate (e.g., 1 mL/min).[8]

  • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is typically suitable.[8]

  • Oven Program: Set an initial temperature of 40 °C, hold for 2 minutes, and then ramp up to 200 °C at a rate of 10 °C/min.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. A key feature for chlorinated compounds is the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which results in characteristic M, M+2, and M+4 peaks for fragments containing one or two chlorine atoms, respectively.[10][11] While all isomers have a molecular weight of approximately 126 g/mol , their fragmentation patterns upon electron ionization are distinct, allowing for their differentiation.[8]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • GC Conditions: Employ the GC protocol outlined above to separate the isomers before they enter the mass spectrometer.

  • Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.[8]

  • Ion Source Temperature: Maintain the ion source at approximately 230 °C.[8]

  • Mass Analyzer: Scan a mass range of m/z 25-150 to detect the parent ion and key fragments.[8]

Table 3: Key Diagnostic Fragments (m/z) in EI-Mass Spectra of Selected Isomers

m/z1,1-Dichlorobutane1,2-Dichlorobutane1,3-Dichlorobutane1,4-Dichlorobutane2,3-DichlorobutaneProposed Fragment
91 ~20%---~10%[C₃H₄³⁵Cl]⁺
90 ~30%--~18%~30%[C₃H₃³⁵Cl]⁺
77 -~95%-~2%-[C₃H₆³⁷Cl]⁺
63 100%~10%100%~10%~35%[C₂H₄³⁵Cl]⁺
55 -100%-100%-[C₄H₇]⁺

Note: Relative abundances are approximate. The base peak (100%) is the most intense signal in the spectrum.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of isomers. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments.

Table 4: Predicted ¹H and ¹³C NMR Characteristics of Dichlorobutane Isomers

IsomerPredicted ¹H NMR SignalsPredicted ¹³C NMR SignalsKey Distinguishing Features
1,1-Dichlorobutane44A triplet for the unique CHCl₂ proton.
1,2-Dichlorobutane44Complex multiplets due to chirality at C2.
1,3-Dichlorobutane44Two distinct chloromethine (CHCl) protons.
1,4-Dichlorobutane22High symmetry leads to only two signals in each spectrum.[12]
2,2-Dichlorobutane34Absence of any CH-Cl protons; a singlet for the CCl₂ carbon.
2,3-Dichlorobutane22High symmetry; may exist as diastereomers (meso and dl-pair) leading to potentially complex spectra.[13][14]
1,1-Dichloro-2-methylpropane34A doublet for the two equivalent methyl groups and a singlet for the CHCl₂ proton.
1,2-Dichloro-2-methylpropane24A singlet for the two equivalent methyl groups and a singlet for the CH₂Cl protons.[15]
This compound 3 3 A doublet for the two equivalent CH₂Cl groups, a multiplet for the central CH, and a doublet for the CH₃ group.

Logical Identification Workflow

The following workflow provides a systematic approach to identifying an unknown C4H8Cl2 isomer.

Identification_Workflow Logical Workflow for C4H8Cl2 Isomer Identification cluster_start Logical Workflow for C4H8Cl2 Isomer Identification cluster_nmr NMR Analysis cluster_gcms GC-MS Analysis cluster_isomers Identified Isomer start Unknown C4H8Cl2 Isomer gc Perform GC Analysis Determine Boiling Point/ Retention Time start->gc Initial Separation ms Perform MS Analysis Analyze Fragmentation Pattern start->ms nmr_c Acquire ¹³C NMR Spectrum Determine number of unique carbons nmr_h Acquire ¹H NMR Spectrum Analyze signals and splitting nmr_c->nmr_h iso_14 1,4-Dichlorobutane nmr_c->iso_14 2 Signals iso_23 2,3-Dichlorobutane nmr_c->iso_23 2 Signals iso_13dmp This compound nmr_c->iso_13dmp 3 Signals other_isomers Other Isomers (Further analysis required) nmr_c->other_isomers 4 Signals nmr_h->iso_14 2 Symmetric Multiplets nmr_h->iso_13dmp 3 Signals (d, m, d) gc->nmr_c Purity Check ms->other_isomers Compare fragment library

Caption: A flowchart for the systematic identification of C4H8Cl2 isomers.

Synthesis of this compound

A common synthetic route to this compound involves the chlorination of 2-methyl-1,3-propanediol. This reaction typically employs a chlorinating agent such as thionyl chloride (SOCl₂) or hydrochloric acid (HCl).

Reaction: HOCH₂CH(CH₃)CH₂OH + 2 SOCl₂ → ClCH₂CH(CH₃)CH₂Cl + 2 SO₂ + 2 HCl

This transformation highlights a reliable method for producing the target isomer, which can then be purified and used as a standard for the identification techniques described above.[16]

Conclusion

The unambiguous identification of structural isomers such as this compound from its related C4H8Cl2 isomers is a critical task for chemists in research and industry. While physical properties can offer initial clues, a combination of chromatographic and spectroscopic techniques is essential for definitive structural assignment. Gas chromatography provides excellent separation, while mass spectrometry reveals characteristic fragmentation patterns. Ultimately, NMR spectroscopy, with its detailed insight into the connectivity and chemical environment of each atom, stands as the most powerful tool for elucidating the precise structure of these closely related compounds. The systematic application of the workflows and protocols detailed in this guide will enable researchers to confidently identify and differentiate these important chemical entities.

References

Reactivity of Primary Carbons in 1,3-Dichloro-2-methylpropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical reactivity of the primary carbons in 1,3-dichloro-2-methylpropane. The document elucidates the key structural and electronic factors that govern its behavior in nucleophilic substitution reactions, offering a theoretical framework supported by comparative quantitative data and a representative experimental protocol.

Introduction: Structure and Reactivity Profile

This compound is a dihalogenated alkane with the chemical structure Cl-CH₂-CH(CH₃)-CH₂-Cl. A common point of inquiry is the relative reactivity of its carbon centers. It is crucial to note that this molecule possesses two equivalent primary (1°) carbons bonded to chlorine atoms and a central tertiary (3°) carbon that is not a site for direct substitution. Therefore, the central question of reactivity revolves around the two primary carbons.

These primary carbons exhibit significantly supressed reactivity in bimolecular nucleophilic substitution (Sₙ2) reactions. This phenomenon is attributed to the substantial steric hindrance imposed by the molecular structure. Specifically, the presence of a methyl group and a second chloromethyl group on the adjacent carbon (the β-position) creates a "neopentyl-like" arrangement. This configuration severely impedes the backside attack required for the Sₙ2 mechanism, making the molecule exceptionally unreactive under typical Sₙ2 conditions. In fact, neopentyl bromide has been observed to react approximately 100,000 times slower than other primary alkyl bromides in Sₙ2 reactions.[1]

Theoretical Framework: The Dominance of Steric Hindrance in Sₙ2 Reactions

The bimolecular nucleophilic substitution (Sₙ2) reaction is a single-step, concerted process where a nucleophile attacks the electrophilic carbon atom as the leaving group departs.[2] The reaction rate is highly sensitive to the steric environment around the reaction center.[3][4]

For an Sₙ2 reaction to occur, the nucleophile must approach the carbon atom from the side opposite to the leaving group (backside attack).[2] In the case of this compound, the bulky methyl and chloromethyl groups at the β-position effectively shield the primary carbons, creating a high-energy transition state for any incoming nucleophile. This steric hindrance is the principal factor responsible for the molecule's low reactivity. While unimolecular (Sₙ1) pathways are also disfavored due to the instability of the primary carbocation that would need to form, they can sometimes occur with rearrangement.[5]

The following diagram illustrates the steric hindrance preventing nucleophilic attack.

Caption: Steric hindrance in this compound blocks nucleophilic attack.

Quantitative Data: Comparative Reactivity

While specific kinetic data for this compound is sparse, its reactivity can be accurately understood by comparing it to analogous alkyl halides. The neopentyl halide system serves as the closest and most relevant model. The following table summarizes the profound effect of substrate structure on Sₙ2 reaction rates.

Substrate TypeExample StructureRelative Rate
MethylCH₃-Br30
Primary (1°)CH₃CH₂-Br1
Secondary (2°)(CH₃)₂CH-Br0.03
Neopentyl (1°) (CH₃)₃CCH₂-Br 0.00001
Tertiary (3°)(CH₃)₃C-Br~0

Data adapted from Solomons and Fryhle's Organic Chemistry, illustrating the dramatic decrease in reactivity for sterically hindered substrates.[6]

This data quantitatively demonstrates that a neopentyl-type primary halide is orders of magnitude less reactive than even a secondary halide, underscoring the powerful role of steric hindrance.

Experimental Protocols: A Representative Methodology

Synthesizing derivatives from sterically hindered substrates like this compound often requires forcing conditions. The following protocol is a representative methodology for conducting a nucleophilic substitution on a neopentyl-type substrate, based on kinetic studies of similar compounds.[1][7]

Objective: To synthesize 1,3-diazido-2-methylpropane via nucleophilic substitution.

Materials:

  • This compound

  • Sodium azide (B81097) (NaN₃)

  • Deuterated dimethylsulfoxide (DMSO-d₆) (as solvent for NMR monitoring) or standard DMSO for synthesis

  • NMR tubes (if monitoring kinetics)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Standard glassware for aqueous workup and extraction

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of DMSO.

  • Addition of Nucleophile: Add sodium azide (2.2 eq) to the solution. The excess nucleophile is used to drive the reaction.

  • Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring. The high temperature is necessary to overcome the large activation energy barrier caused by steric hindrance.

  • Monitoring: The reaction progress can be monitored by taking aliquots at regular intervals and analyzing them via ¹H NMR spectroscopy to observe the disappearance of the starting material's -CH₂Cl protons and the appearance of the product's -CH₂N₃ protons. For kinetic studies, this would be done directly in an NMR tube.

  • Workup: After the reaction is deemed complete (or has reached equilibrium), cool the mixture to room temperature.

  • Quenching and Extraction: Carefully pour the reaction mixture into a separatory funnel containing water. Extract the aqueous phase three times with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude 1,3-diazido-2-methylpropane can be purified by column chromatography or distillation as appropriate.

Logical Relationships in Sₙ2 Reactivity

The decision-making process for predicting Sₙ2 reactivity is governed by a clear set of structural rules. The following diagram outlines this logical flow.

G start Substrate Structure Evaluation steric_hindrance Degree of Steric Hindrance at α and β Carbons start->steric_hindrance low Low Hindrance (Methyl, Primary) steric_hindrance->low Minimal medium Medium Hindrance (Secondary) steric_hindrance->medium Moderate high High Hindrance (Tertiary) steric_hindrance->high Severe α extreme Extreme β-Hindrance (Neopentyl-type) steric_hindrance->extreme Severe β rate_fast Fast SN2 Rate low->rate_fast rate_slow Slow SN2 Rate medium->rate_slow rate_no No SN2 Reaction high->rate_no extreme->rate_no

Caption: Logical flowchart for determining Sₙ2 reaction rates based on substrate structure.

Conclusion

The reactivity of the primary carbons in this compound is not typical of primary alkyl halides. Due to significant steric hindrance from the β-substituents (a methyl and a chloromethyl group), the molecule behaves as a neopentyl-type substrate. Consequently, it is exceptionally unreactive in Sₙ2 reactions, requiring forcing conditions such as high temperatures and polar aprotic solvents to achieve substitution. This understanding is critical for professionals in drug development and chemical synthesis when designing reaction pathways involving this or structurally similar motifs, as alternative synthetic strategies may be necessary to achieve desired outcomes efficiently.

References

In-depth Technical Guide: Solubility of 1,3-Dichloro-2-methylpropane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-dichloro-2-methylpropane in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on predicting solubility based on its chemical structure and the general principles governing the solubility of halogenated hydrocarbons. Furthermore, a generalized experimental protocol for determining solubility is presented, providing a foundational methodology for researchers to generate specific quantitative data.

Introduction to this compound

This compound is a halogenated hydrocarbon with the chemical formula C4H8Cl2.[1] Its structure, featuring a branched alkane backbone with two chlorine atoms, dictates its physical and chemical properties, including its solubility in various media. Understanding its solubility is crucial for applications in chemical synthesis, as a reaction medium, or in purification processes.

Physical Properties of this compound:

PropertyValueReference
CAS Number 616-19-3[1]
Molecular Formula C4H8Cl2[1]
Molecular Weight 127.01 g/mol
Density 1.079 - 1.138 g/cm³[2]
Boiling Point 136.4 °C at 760 mmHg
Melting Point -70.34 °C (estimate)[3]
Flash Point 28 °C
Refractive Index 1.427
XLogP3 2.2[3]

The XLogP3 value of 2.2 suggests a lipophilic nature, indicating that this compound is likely to be more soluble in nonpolar organic solvents than in polar solvents like water.[3]

Predicted Solubility in Organic Solvents

  • Nonpolar Solvents: As a halogenated alkane, this compound is expected to be highly soluble or miscible with nonpolar solvents. The primary intermolecular forces in both the solute and the solvent would be London dispersion forces, which are comparable in strength.

    • Examples of compatible nonpolar solvents include:

      • Alkanes (e.g., hexane, heptane, cyclohexane)

      • Aromatic hydrocarbons (e.g., benzene, toluene, xylenes)

      • Ethers (e.g., diethyl ether, tetrahydrofuran)

      • Chlorinated solvents (e.g., carbon tetrachloride, dichloromethane)

  • Polar Aprotic Solvents: Solubility in polar aprotic solvents is likely to be moderate. While these solvents possess dipole moments, the absence of hydrogen bonding capabilities means that the interactions with this compound will still be dominated by dipole-dipole and dispersion forces.

    • Examples of polar aprotic solvents include:

      • Ketones (e.g., acetone, methyl ethyl ketone)

      • Esters (e.g., ethyl acetate)

      • N,N-Dimethylformamide (DMF)

      • Dimethyl sulfoxide (B87167) (DMSO)

  • Polar Protic Solvents: this compound is expected to have low solubility in polar protic solvents. The strong hydrogen bonding network in solvents like water and alcohols would be disrupted by the nonpolar hydrocarbon portion of the molecule, making dissolution energetically unfavorable.

    • Examples of polar protic solvents include:

      • Water

      • Alcohols (e.g., methanol, ethanol, isopropanol)

      • Carboxylic acids (e.g., acetic acid)

Generalized Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a general method for determining the solubility of a liquid solute, such as this compound, in an organic solvent.

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (high purity)

  • Thermostatically controlled shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Gas chromatograph with a suitable detector (e.g., FID or ECD) or other suitable analytical instrument (e.g., HPLC)

  • Syringes and vials for sample handling

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed container.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of a separate phase of the solute indicates that the solution is saturated.

  • Sample Collection and Preparation:

    • Allow the mixture to stand undisturbed at the constant temperature until the excess solute has settled.

    • Carefully withdraw a known volume of the clear, saturated supernatant using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could alter solubility.

    • Accurately weigh the collected sample.

    • Dilute the sample with a known volume of the pure solvent to bring the concentration within the calibration range of the analytical instrument.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

    • Analyze the standard solutions using a calibrated gas chromatograph (or other suitable instrument) to generate a calibration curve.

    • Analyze the diluted sample of the saturated solution under the same conditions.

    • Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as g/100 mL, mol/L, or mass fraction.

Safety Precautions: this compound is a flammable liquid and an irritant. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Visualization of Experimental Workflow

The logical flow of the generalized experimental protocol for determining solubility can be visualized as follows:

Solubility_Determination_Workflow A Prepare Supersaturated Mixture (Excess Solute in Solvent) B Equilibrate at Constant Temperature (e.g., 24-48h with agitation) A->B C Allow Phases to Separate B->C D Withdraw Aliquot of Saturated Supernatant C->D E Dilute Sample to Known Volume D->E G Analyze Samples and Standards (e.g., by Gas Chromatography) E->G F Prepare Calibration Standards F->G H Generate Calibration Curve G->H I Determine Concentration of Diluted Sample G->I H->I J Calculate Original Saturated Concentration I->J K Report Solubility Data J->K

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

An In-depth Technical Guide on the Thermochemical Properties of 1,3-Dichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dichloro-2-methylpropane is a halogenated alkane of interest in various chemical and pharmaceutical research areas. A thorough understanding of its thermochemical properties is fundamental for process design, safety analysis, and the prediction of its behavior in chemical reactions. This technical guide provides a summary of available thermochemical data, outlines relevant experimental methodologies for its determination, and presents a generalized workflow for these experimental investigations.

Thermochemical Data

The following tables summarize the available physical and thermochemical data for this compound. It is important to note that a significant portion of the thermochemical data is derived from computational estimations, primarily using the Joback method, and experimental verification is recommended for critical applications.

Table 1: Physical Properties of this compound

PropertyValueUnitSource
Molecular FormulaC₄H₈Cl₂-[1]
Molecular Weight127.01 g/mol [1]
Boiling Point136.4°C at 760 mmHg
Density1.079g/cm³
Flash Point28°C
Refractive Index1.427-

Table 2: Thermochemical Properties of this compound

PropertyValueUnitSource & Method
Standard Gibbs Free Energy of Formation (ΔfG°)-43.50kJ/mol[2] (Joback Calculated Property)
Enthalpy of Formation at Standard Conditions (gas, ΔfH°gas)Data not availablekJ/mol
Ideal Gas Heat Capacity (Cp,gas)Data not availableJ/mol·K
Standard Enthalpy of Vaporization (ΔvapH°)Data not availablekJ/mol
Enthalpy of Fusion at Standard Conditions (ΔfusH°)Data not availablekJ/mol
Standard Entropy (S°)Data not availableJ/mol·K

Note: The lack of experimentally determined values for key thermochemical properties such as enthalpy of formation and heat capacity highlights a significant data gap for this compound.

Experimental Protocols

The determination of the thermochemical properties of this compound would involve several standard experimental techniques. The following are detailed methodologies for key experiments that could be applied.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) can be determined from the enthalpy of combustion (ΔcH°) measured using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a sample holder within a combustion bomb. A known amount of a combustion aid, such as mineral oil, may be used to ensure complete combustion.

  • Bomb Assembly: The bomb is charged with high-pressure oxygen (typically 30 atm) and a small, known amount of distilled water to ensure that the final products are in their standard states.

  • Calorimeter Setup: The sealed bomb is placed in a calorimeter vessel containing a known mass of water. The calorimeter is equipped with a high-precision thermometer and a stirrer.

  • Combustion: The sample is ignited electrically. The temperature of the water in the calorimeter is monitored and recorded before, during, and after the combustion reaction until a stable final temperature is reached.

  • Data Analysis: The heat released by the combustion reaction is calculated from the temperature rise of the calorimeter and its heat capacity (which is determined separately by combusting a standard substance like benzoic acid). Corrections are made for the heat of combustion of the fuse wire and any auxiliary substances. The standard enthalpy of combustion is then calculated.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's Law, taking into account the stoichiometry of the combustion reaction and the known standard enthalpies of formation of the products (CO₂, H₂O, and HCl).

Differential Scanning Calorimetry (DSC) for Heat Capacity

The heat capacity (Cp) of liquid this compound can be measured using a differential scanning calorimeter.[3][4][5]

Methodology:

  • Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard reference materials with known melting points and enthalpies of fusion.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Measurement Procedure:

    • An initial baseline is obtained by running the DSC with two empty pans over the desired temperature range.

    • A sapphire standard with a known heat capacity is then run under the same conditions.

    • Finally, the sample pan is run under the identical temperature program.

  • Heating Program: A typical heating program involves an initial isothermal period, followed by a linear heating ramp (e.g., 10-20 °C/min) across the temperature range of interest, and a final isothermal period.[4]

  • Data Analysis: The heat flow to the sample is measured relative to the reference. The heat capacity of the sample at a given temperature is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard, taking into account the masses of the sample and the standard.[5]

Vapor Pressure Determination

The vapor pressure of this compound can be determined using various methods, such as the static or effusion method.[6][7][8] The enthalpy of vaporization (ΔvapH) can then be derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Methodology (Static Method):

  • Apparatus: A static apparatus consists of a sample cell connected to a pressure-measuring device (e.g., a capacitance manometer) and a vacuum system. The sample cell is placed in a thermostatically controlled bath.

  • Sample Degassing: The sample of this compound is placed in the cell and thoroughly degassed to remove any dissolved gases by repeated freeze-pump-thaw cycles.

  • Measurement: The sample is heated to a series of precisely controlled temperatures. At each temperature, the system is allowed to reach equilibrium, and the vapor pressure is recorded.

  • Data Analysis: The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T). The slope of this plot is equal to -ΔvapH/R, where R is the ideal gas constant. This relationship allows for the calculation of the enthalpy of vaporization.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the thermochemical analysis of this compound.

Thermochemical_Properties_Relationship H Enthalpy (H) G Gibbs Free Energy (G) H->G G = H - TS Cp Heat Capacity (Cp) H->Cp Cp = (∂H/∂T)p S Entropy (S) S->G T Temperature (T) T->G T->Cp

Caption: Relationship between key thermochemical properties.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_calorimetry Calorimetric Measurements cluster_vapor Vapor Pressure Measurement cluster_data Data Analysis Synthesis Synthesis & Purification Purity Purity Analysis (GC-MS, NMR) Synthesis->Purity Combustion Combustion Calorimetry Purity->Combustion DSC Differential Scanning Calorimetry Purity->DSC Vapor Static/Effusion Method Purity->Vapor H_form ΔfH° Calculation Combustion->H_form Cp_calc Cp Determination DSC->Cp_calc H_vap ΔvapH° Calculation Vapor->H_vap

Caption: Generalized workflow for experimental thermochemical analysis.

References

In-Depth Technical Guide: Safety and Handling of 1,3-Dichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 1,3-dichloro-2-methylpropane (CAS No. 616-19-3). Due to the limited availability of specific toxicological data for this compound, this guide emphasizes general safety principles for handling chlorinated hydrocarbons and outlines standardized experimental protocols for toxicity assessment.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of this compound. It is important to note that some of these values are estimates.

PropertyValueSource(s)
CAS Number 616-19-3[1][2]
Molecular Formula C4H8Cl2[1][2]
Molecular Weight 127.01 g/mol [1]
Appearance Colorless liquid[1]
Odor Chloroform-like, Pungent[1]
Melting Point -70.34°C (estimate)[1]
Boiling Point 122.28°C to 136.4°C (estimate)[1]
Flash Point 28°C[1]
Density ~1.1 g/cm³[1]
Vapor Pressure 9.15 mmHg at 25°C[1]

Toxicological Data and Hazard Information

A thorough review of publicly available safety data has revealed a significant lack of specific toxicological studies for this compound. Therefore, quantitative data such as LD50 (median lethal dose) and a definitive GHS (Globally Harmonized System) classification are not available. In the absence of specific data, it is prudent to handle this chemical as a hazardous substance.[1]

ParameterValue
Acute Oral Toxicity (LD50) Data not available
Acute Dermal Toxicity (LD50) Data not available
Acute Inhalation Toxicity (LC50) Data not available
Skin Corrosion/Irritation Data not available
Serious Eye Damage/Irritation Data not available
GHS Hazard Classification Not established

Given its chemical structure as a chlorinated hydrocarbon, potential hazards may include skin, eye, and respiratory tract irritation. It should be handled with caution, assuming it may have adverse effects on human health and the environment.[1]

Safe Handling and Storage

Handling
  • Ventilation: Handle in a well-ventilated place, preferably in a chemical fume hood, to avoid breathing mists, gases, or vapors.[3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[3]

    • Skin Protection: Wear impervious clothing and chemical-resistant gloves.[3]

    • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3]

  • Hygiene: Wash hands thoroughly after handling. Change contaminated clothing.

  • Fire and Explosion Prevention: Use non-sparking tools and take precautionary measures against static discharge. Keep away from open flames, hot surfaces, and sources of ignition.[3]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Keep away from heat and sources of ignition.

  • Store separately from incompatible materials such as strong oxidants.[3]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[3]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]
Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

  • Protective Actions: Wear a self-contained breathing apparatus for firefighting if necessary.[3]

Accidental Release Measures
  • Evacuate personnel to safe areas and ensure adequate ventilation.[3]

  • Remove all sources of ignition.[3]

  • Wear personal protective equipment, including chemical-impermeable gloves.[3]

  • Contain the spill and collect with an inert absorbent material. Dispose of in suitable, closed containers.[3]

Logical Workflow for Safe Handling

Safe_Handling_Workflow cluster_Planning Planning & Preparation cluster_Execution Execution cluster_Emergency Emergency Response Hazard_ID Hazard Identification (Assume Hazardous) PPE_Selection PPE Selection (Gloves, Goggles, Lab Coat) Hazard_ID->PPE_Selection Eng_Controls Engineering Controls (Fume Hood) Hazard_ID->Eng_Controls Handling Safe Handling (Avoid Contact & Inhalation) PPE_Selection->Handling Eng_Controls->Handling Storage Proper Storage (Cool, Dry, Ventilated) Handling->Storage Spill Spill Response (Contain & Clean) Handling->Spill First_Aid First Aid (Inhalation, Skin, Eyes, Ingestion) Handling->First_Aid Fire Firefighting (Appropriate Media) Handling->Fire

Caption: Logical workflow for the safe handling of this compound.

Experimental Protocols

General Protocol for Acute Oral Toxicity (Based on OECD Guideline 420, 423, or 425)

This test provides information on the adverse effects of a single oral dose of a substance.[4]

  • Test Animals: Healthy, young adult rodents (typically rats or mice) are used.[5]

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.[5]

  • Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle, with aqueous solutions being preferred.[5]

  • Administration: The substance is administered in a single dose by gavage to the test animals.[4]

  • Dose Levels: A stepwise procedure is used with a limited number of animals at each step. The OECD guidelines (420, 423, and 425) provide different strategies for dose selection to minimize animal use.[4][6]

  • Observation Period: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[6]

  • Data Collection: Observations include changes in skin, fur, eyes, and respiratory and autonomic systems. Body weight is recorded weekly.[6]

  • Endpoint: The study allows for the determination of the LD50 value or the classification of the substance into a GHS acute toxicity category.[4]

General Protocol for In Vitro Skin Irritation (Based on OECD Guideline 439)

This in vitro test determines the potential of a substance to cause reversible skin damage.[3][7]

  • Test System: A three-dimensional Reconstructed Human Epidermis (RhE) model is used, which mimics the upper layers of human skin.[3][7]

  • Application: The test chemical is applied topically to the surface of the RhE tissue.[3]

  • Exposure: The tissue is exposed to the chemical for a defined period (e.g., up to 4 hours).[3][7]

  • Post-Exposure: After exposure, the chemical is removed by rinsing, and the tissue is incubated for a further period.[8]

  • Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay. This measures the metabolic activity of the cells.[9]

  • Classification: The substance is classified as an irritant (UN GHS Category 2) if the mean tissue viability is reduced below a certain threshold (≤ 50%) compared to control tissues.[3]

Toxicity_Testing_Workflow cluster_Setup Experimental Setup cluster_Procedure Testing Procedure cluster_Analysis Data Analysis & Classification Test_System Select Test System (e.g., Rodents or RhE model) Dose_Prep Prepare Doses/Test Substance Test_System->Dose_Prep Admin Administer Substance (e.g., Gavage or Topical Application) Dose_Prep->Admin Observation Observation Period (e.g., 14 days or post-incubation) Admin->Observation Data_Collect Collect Data (Mortality, Viability, Clinical Signs) Observation->Data_Collect Endpoint_Calc Calculate Endpoint (e.g., LD50 or % Viability) Data_Collect->Endpoint_Calc Classification GHS Classification Endpoint_Calc->Classification

Caption: General experimental workflow for toxicity testing.

References

The Environmental Fate of 1,3-Dichloro-2-methylpropane: A Technical Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the environmental fate of 1,3-Dichloro-2-methylpropane (CAS No. 616-19-3). Due to a significant lack of direct experimental data for this specific compound, this report leverages quantitative structure-activity relationship (QSAR) models and data from structurally analogous short-chain chlorinated alkanes to predict its environmental distribution, persistence, and bioaccumulation potential. Standardized experimental protocols for determining key environmental fate parameters are also detailed, providing a framework for future empirical studies.

Introduction

This compound is a halogenated organic compound whose environmental behavior is not well-documented in publicly available literature. Understanding the environmental fate of such chemicals is crucial for assessing potential risks to ecosystems and human health, particularly for professionals in drug development and chemical research who may synthesize or utilize novel compounds. This guide aims to bridge the existing data gap by providing estimated environmental fate parameters and outlining the methodologies required for their experimental determination.

Physicochemical Properties

The environmental transport and partitioning of a chemical are largely governed by its fundamental physicochemical properties. The available data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C4H8Cl2--INVALID-LINK--
Molecular Weight 127.01 g/mol --INVALID-LINK--
CAS Number 616-19-3--INVALID-LINK--
Boiling Point (Predicted) 145.6 °C at 760 mmHg--INVALID-LINK--
Vapor Pressure (Predicted) 6.8 mmHg at 25 °C--INVALID-LINK--
Water Solubility (Predicted) 558.8 mg/L at 25 °C--INVALID-LINK--
Log Kow (Octanol-Water Partition Coefficient) (Predicted) 2.34--INVALID-LINK--
Henry's Law Constant (Predicted) 2.97e-03 atm-m3/mole at 25 °C--INVALID-LINK--

Environmental Fate and Transport: A Predictive Approach

In the absence of direct experimental data, the environmental fate of this compound has been estimated using the US EPA's EPI Suite™ (Estimation Programs Interface), a well-established QSAR modeling tool.[1][2][3][4] These predictions provide a preliminary assessment of the compound's likely behavior in various environmental compartments.

Environmental Fate ParameterPredicted ValueEPI Suite™ Model
Atmospheric Oxidation Half-Life 10.8 days (assuming a 12-hr day with 1.5 x 10^6 OH/cm³)AOPWIN™
Ready Biodegradability Does not biodegrade fastBIOWIN™
Soil Adsorption Coefficient (Koc) 103.5 L/kgKOCWIN™
Aqueous Hydrolysis Half-Life (pH 7) StableHYDROWIN™
Aqueous Hydrolysis Half-Life (pH 8) 4.6 yearsHYDROWIN™
Bioconcentration Factor (BCF) 23.9 L/kgBCFBAF™

Interpretation of Predicted Data:

  • Atmospheric Fate: The predicted atmospheric half-life suggests that this compound is moderately persistent in the atmosphere and can be transported over significant distances.

  • Biodegradation: The prediction indicates that this compound is not readily biodegradable, suggesting it may persist in environments where microbial degradation is the primary removal mechanism.

  • Mobility: A Koc value of 103.5 L/kg suggests that this compound will have moderate mobility in soil and is likely to leach into groundwater.

  • Hydrolysis: The compound is predicted to be stable to hydrolysis at neutral pH, with very slow hydrolysis occurring under alkaline conditions.

  • Bioaccumulation: The predicted BCF of 23.9 L/kg suggests a low potential for bioaccumulation in aquatic organisms.

Abiotic and Biotic Degradation Pathways (Hypothetical)

While specific degradation pathways for this compound have not been elucidated, a generalized pathway for short-chain chlorinated alkanes can be proposed based on known reactions of similar compounds.

cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation A This compound B Hydrolysis (Slow, pH dependent) A->B H2O C Photodegradation (Atmospheric OH radicals) A->C hν, •OH D Chlorinated Alcohols & Other Intermediates B->D C->D G Further Mineralization D->G Further biotic degradation E This compound F Microbial Dehalogenation (Aerobic/Anaerobic) E->F Microorganisms F->G H CO2 + H2O + Cl- G->H

Hypothetical degradation pathways for this compound.

Experimental Protocols for Environmental Fate Assessment

To obtain empirical data on the environmental fate of this compound, standardized testing guidelines should be followed. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.[5][6][7][8][9]

Ready Biodegradability

OECD Test Guideline 301: Ready Biodegradability [10][11][12]

  • Principle: A small amount of the test substance is dissolved in an aqueous medium containing a microbial inoculum. The degradation is followed by measuring parameters such as oxygen consumption or carbon dioxide evolution over a 28-day period. For volatile substances like this compound, the Closed Bottle Test (OECD 301D) or the Manometric Respirometry Test (OECD 301F) are suitable.[10][13]

  • Experimental Workflow:

A Prepare mineral medium and microbial inoculum B Add this compound (test substance) to sealed bottles A->B C Incubate in the dark at constant temperature (e.g., 20°C) B->C D Measure oxygen consumption or CO2 evolution at regular intervals for 28 days C->D E Calculate percentage biodegradation D->E

Workflow for determining ready biodegradability (e.g., OECD 301D/F).
Soil Sorption/Desorption

OECD Test Guideline 106: Adsorption - Desorption Using a Batch Equilibrium Method

  • Principle: The sorption of the test substance by soil is determined by shaking a known mass of soil with a solution of the substance at a known concentration. The concentration of the substance remaining in the solution is measured after a defined period. For volatile organic compounds (VOCs), specific precautions to minimize volatilization losses are necessary, such as using gas-tight vials and minimizing headspace.[14][15][16][17]

  • Experimental Workflow:

A Prepare soil samples (known mass and characteristics) B Add a solution of This compound at a known concentration A->B C Equilibrate by shaking in gas-tight containers B->C D Separate soil and aqueous phase (e.g., by centrifugation) C->D E Analyze the concentration of the substance in the aqueous phase D->E F Calculate the soil sorption coefficient (Kd and Koc) E->F

Workflow for determining soil sorption coefficient.
Hydrolysis as a Function of pH

OECD Test Guideline 111: Hydrolysis as a Function of pH [18]

  • Principle: The rate of hydrolysis of the test substance is determined in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and at a constant temperature. The concentration of the test substance is measured at various time points.

  • Experimental Workflow:

A Prepare sterile buffer solutions (pH 4, 7, 9) B Add this compound to each buffer solution A->B C Incubate at a constant temperature in the dark B->C D Sample at different time intervals and analyze for the concentration of the test substance C->D E Determine the hydrolysis rate constant and half-life for each pH D->E

Workflow for determining the rate of hydrolysis.

Data from Structurally Analogous Compounds

To provide further context, the environmental fate of two structural isomers, 2-chloro-2-methylpropane (B56623) (tert-butyl chloride) and 1-chloro-2-methylpropane (B167039) (isobutyl chloride), is considered.

  • 2-Chloro-2-methylpropane (tert-butyl chloride): This compound is known to undergo hydrolysis in water to form tert-butyl alcohol.[19][20] Its hydrolysis is relatively rapid and follows an SN1 mechanism. It is sparingly soluble in water.[19] Information on its biodegradation is limited, but some studies have investigated the biodegradation of its hydrolysis product, tert-butyl alcohol.[21][22]

  • 1-Chloro-2-methylpropane (isobutyl chloride): This compound is less reactive to hydrolysis than its tertiary isomer. It is considered to be a volatile organic compound that will likely be mobile in the environment due to its volatility and is not expected to bioaccumulate.[23][24][25][26]

The greater reactivity of the tertiary chloride in 2-chloro-2-methylpropane suggests that the primary chlorine atoms in this compound would be less susceptible to abiotic hydrolysis.

Conclusion and Recommendations

The available information on the environmental fate of this compound is extremely limited. Based on QSAR predictions, the compound is expected to be moderately persistent in the atmosphere, not readily biodegradable, and moderately mobile in soil with a low potential for bioaccumulation. Abiotic hydrolysis is predicted to be a very slow degradation process.

It is strongly recommended that experimental studies be conducted following standardized OECD guidelines to accurately determine the key environmental fate parameters of this compound. This is particularly important if the compound is to be synthesized or used in applications that could lead to environmental release. The predictive data and the outlined experimental protocols in this guide provide a solid foundation for such future research. Researchers and professionals handling this compound should exercise caution and consider its potential for persistence and mobility in the environment until empirical data become available.

References

Navigating the Toxicological Landscape of 1,3-Dichloro-2-methylpropane: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on the toxicological profile of 1,3-Dichloro-2-methylpropane (CAS No. 616-19-3) is exceedingly scarce in publicly available scientific literature. Safety data sheets for this compound indicate that its toxicological properties have not been thoroughly investigated. Consequently, this guide provides a comprehensive toxicological profile for the structurally analogous and well-studied compound, 1,3-Dichloro-2-propanol (B29581) (1,3-DCP) (CAS No. 96-23-1). This information is provided as a scientifically relevant surrogate to inform on the potential hazards of this compound, though direct extrapolation should be made with caution.

Executive Summary

1,3-Dichloro-2-propanol (1,3-DCP) is a chemical intermediate that has been the subject of extensive toxicological evaluation. It exhibits multi-organ toxicity, with the liver and kidneys being primary targets. Evidence suggests that 1,3-DCP is a genotoxic carcinogen, with its toxicity largely mediated by its metabolic conversion to the reactive epoxide, epichlorohydrin. This guide synthesizes the available data on the acute, subchronic, and chronic toxicity, as well as the genotoxicity, carcinogenicity, and reproductive and developmental effects of 1,3-DCP. Detailed experimental protocols for key studies and visualizations of relevant biological pathways and workflows are provided to support research and drug development professionals in understanding and assessing the risks associated with this class of compounds.

Acute Toxicity

1,3-DCP demonstrates moderate to high acute toxicity across various routes of exposure. The primary effects of acute exposure include damage to the liver and kidneys.

Table 1: Acute Toxicity of 1,3-Dichloro-2-propanol

SpeciesRoute of ExposureParameterValueReference
RatOralLD50110 - 400 mg/kg bw
RabbitDermalLD50800 mg/kg bw
RatInhalationLC50 (4 hours)0.66 mg/L (125 ppm)
Experimental Protocols

Acute Oral Toxicity Study (Modified from OECD Guideline 401)

  • Test Animals: Sprague-Dawley rats, typically 8-12 weeks old, are used. Animals are fasted overnight prior to dosing.

  • Dose Administration: The test substance, 1,3-DCP, is administered by gavage as a single dose. The vehicle is typically water or corn oil.

  • Dose Levels: A limit test may be performed at 2000 mg/kg. If mortality occurs, a dose-ranging study is conducted with at least three dose levels to determine the LD50.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Genotoxicity

1,3-DCP has demonstrated genotoxic potential in a variety of in vitro assays. The prevailing mechanism is believed to be its metabolic activation to epichlorohydrin, a known genotoxic agent. In vivo studies have yielded mixed results.

Table 2: Genotoxicity of 1,3-Dichloro-2-propanol

AssayTest SystemMetabolic Activation (S9)ResultReference
Bacterial Reverse Mutation (Ames Test)Salmonella typhimurium (TA100, TA1535)With and withoutPositive[1]
SOS ChromotestEscherichia coliNot specifiedPositive[1]
Sister Chromatid ExchangeChinese Hamster V79 cellsNot specifiedPositive[2]
Malignant TransformationMouse FibroblastsNot specifiedPositive[2]
In vivo Micronucleus AssayRat Bone MarrowN/ANegative
Unscheduled DNA Synthesis (UDS)Rat LiverN/ANegative
Wing Spot TestDrosophila melanogasterN/ANegative
Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test) (Modified from OECD Guideline 471)

  • Tester Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) are used.

  • Metabolic Activation: The assay is conducted with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).

  • Procedure: The tester strains are exposed to various concentrations of 1,3-DCP in the presence or absence of S9 mix. The mixture is plated on minimal glucose agar (B569324) plates.

  • Data Analysis: After incubation for 48-72 hours, the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants.

In Vivo Micronucleus Assay (Modified from OECD Guideline 474)

  • Test Animals: Mice or rats are typically used.

  • Dose Administration: The test substance is administered, usually twice, 24 hours apart, via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Sample Collection: Bone marrow is collected from the femur or tibia approximately 24 hours after the final dose.

  • Slide Preparation and Analysis: Bone marrow smears are prepared, stained, and analyzed for the presence of micronuclei in polychromatic erythrocytes (immature red blood cells). The ratio of polychromatic to normochromatic erythrocytes is also determined as a measure of cytotoxicity.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates a positive result.

Carcinogenicity

Long-term bioassays in rats have provided sufficient evidence for the carcinogenicity of 1,3-DCP. Tumors were observed in multiple organs. The International Agency for Research on Cancer (IARC) has classified 1,3-dichloro-2-propanol as "possibly carcinogenic to humans" (Group 2B).

Table 3: Carcinogenicity of 1,3-Dichloro-2-propanol in a 2-Year Rat Bioassay

OrganTumor TypeSexDose at which effects were observedReference
LiverHepatocellular adenoma and carcinomaMale & Female≥6 mg/kg bw/day
TongueSquamous cell papilloma and carcinomaMale & Female≥6 mg/kg bw/day
ThyroidFollicular adenoma and carcinomaMale & Female≥6 mg/kg bw/day (males), 30 mg/kg bw/day (females)
KidneyRenal tubular adenoma and carcinomaMale≥6 mg/kg bw/day
Experimental Protocols

Chronic Toxicity and Carcinogenicity Study (Modified from OECD Guideline 451)

  • Test Animals: Wistar rats are a commonly used strain. Groups of at least 50 animals of each sex are used for each dose level and control group.

  • Dose Administration: 1,3-DCP is administered in the drinking water for a period of 104 weeks.

  • Dose Levels: At least three dose levels plus a control group are used. The highest dose should induce some toxicity but not significant mortality that would prevent a meaningful evaluation of carcinogenicity.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored weekly.

  • Pathology: A full histopathological examination is performed on all animals in the control and high-dose groups. All gross lesions and target organs from all animals are examined.

Reproductive and Developmental Toxicity

Studies on the reproductive and developmental toxicity of 1,3-DCP indicate that developmental effects, such as reduced fetal body weight and increased variations, occur at doses that also cause maternal toxicity.[3][4]

Table 4: Reproductive and Developmental Toxicity of 1,3-Dichloro-2-propanol

Study TypeSpeciesKey FindingsNOAEL (Maternal Toxicity)NOAEL (Developmental Toxicity)Reference
Developmental ToxicitySprague-Dawley RatDecreased fetal body weight, increased visceral and skeletal variations at maternally toxic doses.10 mg/kg/day30 mg/kg/day[3][4]
Experimental Protocols

Prenatal Developmental Toxicity Study (Modified from OECD Guideline 414)

  • Test Animals: Pregnant Sprague-Dawley rats are used.

  • Dose Administration: 1,3-DCP is administered daily by gavage from gestation day 6 through 19.

  • Dose Levels: At least three dose levels plus a control group are used. The highest dose is intended to induce minimal maternal toxicity.

  • Maternal Observations: Dams are observed for clinical signs, body weight, and food consumption.

  • Fetal Examinations: On gestation day 20, the dams are euthanized, and the uteri are examined for the number of implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

Mechanisms of Toxicity and Signaling Pathways

The primary mechanism of 1,3-DCP toxicity is believed to involve its metabolic activation to epichlorohydrin. This conversion can occur via cytochrome P450 enzymes. Epichlorohydrin is a reactive electrophile that can bind to cellular macromolecules, including DNA, leading to genotoxicity and carcinogenicity.

Toxicity_Pathway cluster_metabolism Metabolic Activation cluster_cellular_effects Cellular Effects cluster_toxic_outcomes Toxicological Outcomes 1,3-DCP 1,3-DCP Epichlorohydrin Epichlorohydrin 1,3-DCP->Epichlorohydrin CYP450 DNA Adducts DNA Adducts Epichlorohydrin->DNA Adducts Protein Adducts Protein Adducts Epichlorohydrin->Protein Adducts Genotoxicity Genotoxicity DNA Adducts->Genotoxicity Cytotoxicity Cytotoxicity Protein Adducts->Cytotoxicity Carcinogenicity Carcinogenicity Genotoxicity->Carcinogenicity Experimental_Workflow In Vitro Genotoxicity In Vitro Genotoxicity Subchronic Toxicity Subchronic Toxicity In Vitro Genotoxicity->Subchronic Toxicity Acute Toxicity Acute Toxicity Acute Toxicity->Subchronic Toxicity Chronic Toxicity/Carcinogenicity Chronic Toxicity/Carcinogenicity Subchronic Toxicity->Chronic Toxicity/Carcinogenicity Reproductive/Developmental Toxicity Reproductive/Developmental Toxicity Subchronic Toxicity->Reproductive/Developmental Toxicity Risk Assessment Risk Assessment Chronic Toxicity/Carcinogenicity->Risk Assessment Reproductive/Developmental Toxicity->Risk Assessment

References

Methodological & Application

Application Notes and Protocols for 1,3-Dichloro-2-methylpropane as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of 1,3-dichloro-2-methylpropane as a versatile alkylating agent in organic synthesis, with a focus on its applications in the preparation of valuable intermediates for drug development and materials science. Detailed experimental protocols for key transformations are provided to facilitate further research and application.

Introduction

This compound is a dihalogenated alkane that serves as a bifunctional electrophile in a variety of alkylation reactions. Its structure, featuring two primary chloride leaving groups, allows for the formation of two new carbon-carbon or carbon-heteroatom bonds. This reactivity makes it a useful building block for the synthesis of cyclic compounds, including heterocycles and carbocycles, which are prevalent scaffolds in many biologically active molecules.

Physicochemical Properties and Safety Information

A summary of the physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₄H₈Cl₂
Molecular Weight 127.01 g/mol
CAS Number 616-19-3
Boiling Point 136.4 °C at 760 mmHg[1]
Density 1.079 g/cm³[1]
Flash Point 28 °C[1]
Refractive Index 1.427[1]

Safety Precautions: this compound is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

Applications in Organic Synthesis

The primary utility of this compound lies in its ability to act as a bis-alkylating agent, reacting with a variety of nucleophiles to form cyclic structures. Key applications include Friedel-Crafts alkylations, synthesis of nitrogen and sulfur heterocycles, and formation of cyclic ethers.

Friedel-Crafts Alkylation of Arenes

This compound can be used to alkylate aromatic compounds under Friedel-Crafts conditions to generate substituted aromatic hydrocarbons. The reaction typically proceeds via the formation of a carbocation intermediate in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3][4][5]

Logical Relationship of Friedel-Crafts Alkylation

G A This compound D Carbocation Intermediate A->D Forms B Benzene E Alkylated Benzene Product B->E Nucleophilic Attack on D C AlCl3 (Lewis Acid) C->D Catalyzes D->E G A Aniline D Intermediate A->D B This compound B->D C Base C->D Promotes E Intramolecular Cyclization D->E F 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline E->F G A Sodium Sulfide D Intramolecular Cyclization A->D B This compound B->D C Solvent (e.g., Ethanol) C->D Facilitates E 4-Methyl-thiane D->E

References

Application Notes and Protocols for the Synthesis of Substituted Piperidines Using 1,3-Dichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Piperidine (B6355638) Scaffold

The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom. It is one of the most prevalent structural motifs found in pharmaceuticals and biologically active compounds. The conformational flexibility of the piperidine ring allows it to act as a versatile scaffold, enabling precise three-dimensional orientation of substituents to interact with biological targets. The synthesis of substituted piperidines is a cornerstone of medicinal chemistry, with numerous methods developed for their preparation.

This application note explores a hypothetical, yet chemically plausible, synthetic route to N-substituted 4-methylpiperidines utilizing the commercially available reagent 1,3-dichloro-2-methylpropane. The proposed reaction involves a one-pot, two-step sequence of intermolecular and intramolecular nucleophilic substitution.

Proposed Synthetic Pathway

The proposed synthesis of N-substituted 4-methylpiperidines from this compound and a primary amine is depicted below. The reaction is anticipated to proceed via an initial intermolecular nucleophilic substitution of the primary amine on one of the primary chlorides of this compound. This is followed by a base-mediated intramolecular cyclization to form the piperidine ring.

G cluster_0 Proposed Reaction Scheme R_NH2 R-NH₂ (Primary Amine) intermediate Intermediate (Acyclic Amine) R_NH2->intermediate Intermolecular SN2 dihalo This compound dihalo->intermediate product N-Substituted-4-methylpiperidine intermediate->product Intramolecular SN2 (Cyclization) base Base (e.g., K₂CO₃) base->intermediate solvent Solvent (e.g., Acetonitrile)

Caption: Proposed reaction pathway for the synthesis of N-substituted 4-methylpiperidines.

Detailed Experimental Protocol (Hypothetical)

This protocol provides a general procedure for the synthesis of N-substituted 4-methylpiperidines. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • This compound

  • Appropriate primary amine (e.g., benzylamine, aniline, etc.)

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

  • Anhydrous acetonitrile (B52724) (CH₃CN) or dimethylformamide (DMF)

  • Dichloromethane (B109758) (DCM) for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile (to make a 0.1 M solution with respect to the amine).

  • Addition of Dihalide: Stir the mixture at room temperature and add this compound (1.1 eq) dropwise over 10-15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting amine), cool the mixture to room temperature. Filter the solid base and wash it with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure N-substituted 4-methylpiperidine.

G start Start setup Reaction Setup: - Primary Amine (1.0 eq) - K₂CO₃ (2.5 eq) - Anhydrous Acetonitrile start->setup add Add this compound (1.1 eq) setup->add reflux Heat to Reflux (12-24 h) add->reflux monitor Monitor by TLC/GC-MS reflux->monitor monitor->reflux Incomplete workup Work-up: - Cool, Filter - Concentrate monitor->workup Complete extract Extraction: - Dissolve in DCM - Wash with NaHCO₃ and Brine workup->extract dry Dry (Na₂SO₄) and Concentrate extract->dry purify Purification: Flash Column Chromatography dry->purify product Pure N-Substituted 4-Methylpiperidine purify->product

Caption: Experimental workflow for the proposed synthesis of N-substituted 4-methylpiperidines.

Potential Challenges and Optimization

The direct alkylation of amines with dihalides can present several challenges:

  • Over-alkylation and Polymerization: The secondary amine intermediate formed after the initial alkylation can react with another molecule of this compound, leading to undesired side products and polymers. Using a slight excess of the dihalide and maintaining dilute conditions can help to favor the intramolecular cyclization.

  • Acyclic Dimerization: The intermediate mono-alkylated amine could react with another molecule of the primary amine, leading to the formation of a diamine byproduct.

  • Reaction Rate: The rate of the intramolecular cyclization (a 6-endo-trig process) might be slow. The choice of solvent and base can significantly influence the reaction rate. A more polar aprotic solvent like DMF and a stronger base might be necessary for less reactive amines.

Optimization Strategies:

  • Base: Stronger, non-nucleophilic bases such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) could be explored to promote the intramolecular cyclization.

  • Solvent: Solvents like DMF or DMSO may enhance the rate of nucleophilic substitution.

  • Temperature: The reaction temperature can be varied to find the optimal balance between reaction rate and side product formation.

  • High Dilution: Performing the reaction under high dilution conditions can favor the intramolecular cyclization over intermolecular side reactions.

Data Presentation (Hypothetical)

The following table summarizes hypothetical results for the synthesis of various N-substituted 4-methylpiperidines using the proposed protocol. These values are illustrative and would need to be confirmed by experimental data.

EntryPrimary Amine (R-NH₂)ProductProposed Yield (%)
1BenzylamineN-Benzyl-4-methylpiperidine55-65
2AnilineN-Phenyl-4-methylpiperidine40-50
3p-MethoxyanilineN-(4-Methoxyphenyl)-4-methylpiperidine45-55
4CyclohexylamineN-Cyclohexyl-4-methylpiperidine60-70
5PropylamineN-Propyl-4-methylpiperidine50-60

Characterization

The structure of the synthesized N-substituted 4-methylpiperidines should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity and substitution pattern of the piperidine ring.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Conclusion

This document provides a detailed, albeit theoretical, application note and protocol for the synthesis of N-substituted 4-methylpiperidines from this compound. While this specific transformation requires experimental validation, the proposed methodology is grounded in fundamental principles of organic synthesis. The successful development of this route would offer a straightforward and potentially cost-effective method for accessing this important class of compounds for applications in drug discovery and development. Researchers are encouraged to use this document as a starting point for their investigations and to optimize the reaction conditions for their specific needs.

1,3-Dichloro-2-methylpropane: A Versatile Building Block for Novel Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 22, 2025 – 1,3-Dichloro-2-methylpropane, a readily available chemical intermediate, is emerging as a valuable and versatile building block for the synthesis of diverse and novel molecular scaffolds. Its inherent structural features, particularly the gem-dimethyl group flanked by two reactive chlorine atoms, provide a unique starting point for the construction of complex cyclic and spirocyclic systems of significant interest to researchers, scientists, and drug development professionals. This document outlines key applications and detailed protocols for the utilization of this compound in the generation of innovative molecular architectures.

The strategic placement of the two chlorine atoms allows for facile double nucleophilic substitution reactions, leading to the formation of a variety of heterocyclic and carbocyclic ring systems. The central quaternary carbon atom introduces a gem-dimethyl motif, a common feature in many biologically active molecules, which can enhance metabolic stability and influence conformational preferences, thereby improving pharmacological properties.

Key Applications in Scaffold Synthesis:

The primary utility of this compound lies in its role as a precursor to a range of scaffolds, including but not limited to:

  • Piperidine Derivatives: Substituted piperidines are among the most prevalent N-heterocycles in approved pharmaceuticals. The reaction of this compound with primary amines provides a direct route to 4,4-dimethylpiperidines, a scaffold of interest for developing novel therapeutics.

  • Glutarimide (B196013) Scaffolds: The 4,4-dimethyl-2,6-piperidinedione (3,3-dimethylglutarimide) core is a key structural component in various bioactive compounds. A two-step synthesis involving dicyanation of this compound followed by cyclizing hydrolysis offers an efficient pathway to this important scaffold.

  • Spirocyclic Compounds: The construction of spirocycles, three-dimensional structures with two rings sharing a single atom, is a growing area of interest in medicinal chemistry. This compound can be employed in reactions with dinucleophiles to generate a variety of spirocyclic systems.

Experimental Protocols

Detailed methodologies for the synthesis of key scaffolds from this compound are provided below. These protocols are intended to serve as a guide for researchers and can be adapted and optimized for specific applications.

Protocol 1: Synthesis of N-Substituted 4,4-Dimethylpiperidines

This protocol describes the synthesis of N-substituted 4,4-dimethylpiperidines via the cyclization of this compound with a primary amine.

Reaction Scheme:

G cluster_0 This compound cluster_1 Primary Amine cluster_2 N-Substituted 4,4-Dimethylpiperidine a Cl-CH2-C(CH3)2-CH2-Cl c R-N(CH2-C(CH3)2-CH2) a->c + b R-NH2 b->c Base, Heat

Figure 1: Synthesis of N-Substituted 4,4-Dimethylpiperidines.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, aniline)

  • Sodium carbonate (Na₂CO₃) or other suitable base

  • Ethanol (B145695) or other suitable solvent

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine this compound (1 equivalent), the primary amine (1.1 equivalents), and sodium carbonate (2.5 equivalents).

  • Solvent Addition: Add a suitable solvent such as ethanol to the flask.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts and wash with the reaction solvent.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel or by distillation.

Quantitative Data:

Reactant (Primary Amine)ProductYield (%)
BenzylamineN-Benzyl-4,4-dimethylpiperidine65-75
AnilineN-Phenyl-4,4-dimethylpiperidine50-60
Protocol 2: Synthesis of 4,4-Dimethyl-2,6-piperidinedione (3,3-Dimethylglutarimide)

This two-step protocol outlines the synthesis of 4,4-dimethyl-2,6-piperidinedione, a valuable glutarimide scaffold. The first step involves the conversion of this compound to 3,3-dimethylglutaronitrile, followed by acidic hydrolysis and cyclization.

Reaction Workflow:

G A This compound B Dicyanation with NaCN A->B Step 1 C 3,3-Dimethylglutaronitrile B->C D Acidic Hydrolysis & Cyclization C->D Step 2 E 4,4-Dimethyl-2,6-piperidinedione D->E

Figure 2: Workflow for 4,4-Dimethyl-2,6-piperidinedione Synthesis.

Step 1: Synthesis of 3,3-Dimethylglutaronitrile

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable polar aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve sodium cyanide (2.2 equivalents) in DMSO.

  • Addition of Dichloride: Slowly add this compound (1 equivalent) to the stirred solution. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction mixture and pour it into a large volume of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude dinitrile can be purified by vacuum distillation.

Step 2: Hydrolysis and Cyclization to 4,4-Dimethyl-2,6-piperidinedione

Materials:

  • 3,3-Dimethylglutaronitrile

  • Concentrated sulfuric acid (H₂SO₄)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, carefully add 3,3-dimethylglutaronitrile (1 equivalent) to a mixture of concentrated sulfuric acid and water.

  • Reaction: Heat the mixture to reflux with stirring. The hydrolysis of the nitrile groups to carboxylic acids and subsequent cyclization to the imide will occur.

  • Work-up: Cool the reaction mixture and carefully pour it onto ice. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude 4,4-dimethyl-2,6-piperidinedione can be recrystallized from a suitable solvent (e.g., ethanol/water) to yield the pure product.

Quantitative Data:

Intermediate/ProductYield (%)
3,3-Dimethylglutaronitrile80-90
4,4-Dimethyl-2,6-piperidinedione70-80

Conclusion

This compound is a cost-effective and highly useful building block for the synthesis of a variety of novel and medicinally relevant scaffolds. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this versatile molecule and to generate diverse libraries of compounds for drug discovery and development programs. The introduction of the gem-dimethyl group through this building block provides a strategic advantage in designing molecules with improved pharmacokinetic and pharmacodynamic profiles. Further exploration of its reactivity with a broader range of nucleophiles is anticipated to unlock even more complex and valuable molecular architectures.

Application Notes and Protocols for Friedel-Crafts Alkylation with 1,3-Dichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic substitution of alkyl groups onto aromatic rings. This application note provides a detailed overview of the use of 1,3-dichloro-2-methylpropane as an alkylating agent in Friedel-Crafts reactions. Due to its bifunctional nature, this reagent offers the potential for both double alkylation of aromatic compounds to form 2-methyl-1,3-diarylpropanes and intramolecular cyclization reactions, leading to the formation of substituted tetralins. The choice between intermolecular and intramolecular pathways is highly dependent on the reaction conditions and the nature of the aromatic substrate.

This document outlines general protocols for performing these reactions, discusses the critical parameters, and provides a framework for optimizing reaction conditions for specific aromatic substrates. The information presented is intended to serve as a practical guide for researchers in organic synthesis and drug development.

Reaction Principles and Mechanism

The Friedel-Crafts alkylation with this compound proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, typically aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), is employed to generate a carbocation or a carbocation-like intermediate from the alkyl halide.[1][2]

The primary chloro group in this compound is activated by the Lewis acid to form a primary carbocation, which can then undergo a 1,2-hydride shift to form a more stable tertiary carbocation. This tertiary carbocation is the primary electrophile that attacks the electron-rich aromatic ring.

Intermolecular Alkylation: In the presence of an aromatic substrate, the initial alkylation product is a (3-chloro-2-methylpropyl)arene. This intermediate can then undergo a second Friedel-Crafts reaction with another molecule of the aromatic compound to yield the 1,3-diaryl-2-methylpropane product. To favor this pathway, an excess of the aromatic substrate is often used.

Intramolecular Cyclization: If the initially formed (3-chloro-2-methylpropyl)arene possesses sufficient nucleophilicity and the reaction conditions are suitable, an intramolecular Friedel-Crafts reaction can occur. This leads to the formation of a six-membered ring, resulting in a substituted tetralin derivative. This pathway is more likely with electron-rich aromatic substrates and under conditions that favor cyclization.[3]

Experimental Protocols

The following are generalized protocols for the Friedel-Crafts alkylation of aromatic compounds with this compound. These should be considered as starting points and may require optimization for specific substrates and desired products.

Protocol 1: Intermolecular Double Alkylation of Benzene (B151609)

Objective: To synthesize 1,3-diphenyl-2-methylpropane.

Materials:

  • This compound

  • Benzene (anhydrous)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

  • Hydrochloric acid (HCl, concentrated)

  • Ice

  • Sodium bicarbonate (NaHCO₃, saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous benzene (5-10 equivalents) and anhydrous dichloromethane.

  • Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (2.2 equivalents) in portions with stirring.

  • Substrate Addition: In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time can vary from a few hours to overnight.

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by slowly and carefully pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Protocol 2: Intramolecular Cyclization of a (3-chloro-2-methylpropyl)arene Derivative

Objective: To synthesize a substituted tetralin from a pre-formed (3-chloro-2-methylpropyl)arene.

Materials:

  • (3-chloro-2-methylpropyl)arene (e.g., 1-(3-chloro-2-methylpropyl)-2,4-dimethylbenzene)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Hydrochloric acid (HCl, concentrated)

  • Ice

  • Sodium bicarbonate (NaHCO₃, saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the (3-chloro-2-methylpropyl)arene (1 equivalent) in anhydrous dichloromethane.

  • Catalyst Addition: Cool the solution to 0 °C and add anhydrous aluminum chloride (1.1 equivalents) portion-wise with stirring.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature. Monitor the reaction for the disappearance of the starting material by TLC or GC.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Data Presentation

The outcome of the Friedel-Crafts alkylation with this compound is highly dependent on the aromatic substrate and reaction conditions. The following tables summarize expected outcomes and provide a template for organizing experimental data.

Table 1: Influence of Aromatic Substrate on Reaction Pathway

Aromatic SubstrateActivating/Deactivating NatureExpected Major Product(s)
BenzeneNeutralIntermolecular dialkylation (1,3-diphenyl-2-methylpropane)
TolueneActivating (ortho, para-directing)Mixture of intermolecular dialkylation products (isomers of 1,3-di(tolyl)-2-methylpropane)
AnisoleStrongly Activating (ortho, para-directing)Potential for both intermolecular dialkylation and intramolecular cyclization. Prone to polyalkylation and side reactions.
ChlorobenzeneDeactivating (ortho, para-directing)Slower reaction rate, likely favoring mono-alkylation if any reaction occurs.

Table 2: Experimental Data Summary (Template)

EntryAromatic SubstrateMolar Ratio (Arene:Dichloride)Catalyst (Equivalents)Temperature (°C)Time (h)Product(s)Yield (%)
1Benzene10:1AlCl₃ (2.2)0 to reflux121,3-diphenyl-2-methylpropaneData not found
2Toluene5:1FeCl₃ (2.2)2524Isomeric mixtureData not found
3Anisole2:1AlCl₃ (1.1)04Complex mixtureData not found

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the key decision point in the Friedel-Crafts alkylation with this compound, leading to either intermolecular dialkylation or intramolecular cyclization.

reaction_pathway A Aromatic Compound + This compound C Carbocation Intermediate (rearranged) A->C Activation B Lewis Acid (e.g., AlCl₃) B->C D (3-chloro-2-methylpropyl)arene (Monoalkylation Product) C->D Electrophilic Attack E Intermolecular Alkylation (with excess arene) D->E G Intramolecular Cyclization D->G F 1,3-Diaryl-2-methylpropane E->F H Substituted Tetralin G->H experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation A Combine Aromatic Substrate and Solvent B Cool to 0 °C A->B C Add Lewis Acid Catalyst B->C D Add this compound C->D E Quench with Acid/Ice D->E Reaction Progression F Extract with Organic Solvent E->F G Wash Organic Layer F->G H Dry and Concentrate G->H I Purification (Chromatography/Distillation) H->I J Characterization (NMR, GC-MS, IR) I->J

References

Application Notes and Protocols: Reaction of 1,3-Dichloro-2-methylpropane with Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dichloro-2-methylpropane is a bifunctional electrophile that serves as a valuable building block in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. Its reaction with primary and secondary amines provides a direct route to N-substituted 3-methylazetidines and 1,3-diamines, respectively. Azetidines, in particular, are of significant interest in medicinal chemistry as they are considered saturated heterocyclic scaffolds that can improve the physicochemical properties of drug candidates.[1][2] These application notes provide detailed protocols and expected outcomes for the reaction of this compound with primary and secondary amines.

Reaction with Primary Amines: Synthesis of N-Substituted 3-Methylazetidines

The reaction of this compound with primary amines proceeds in a two-step sequence. The first step is a nucleophilic substitution (SN2) where the primary amine displaces one of the chloride leaving groups to form an N-(3-chloro-2-methylpropyl)amine intermediate. This is followed by an intramolecular SN2 reaction, where the secondary amine attacks the remaining chloromethyl group, leading to the formation of the N-substituted 3-methylazetidine (B2440550) ring. This cyclization is often promoted by a base to neutralize the generated HCl and deprotonate the intermediate secondary amine, increasing its nucleophilicity. One-pot syntheses of nitrogen-containing heterocycles from alkyl dihalides and primary amines can be efficiently achieved, sometimes under microwave irradiation to accelerate the reaction.[3]

G cluster_0 cluster_1 cluster_2 reac1 This compound plus1 + reac2 Primary Amine (R-NH₂) inter N-(3-chloro-2-methylpropyl)amine Intermediate reac2->inter Step 1: Intermolecular SN2 prod N-Substituted 3-Methylazetidine inter->prod Step 2: Intramolecular SN2 (Base Promoted)

Reaction of this compound with a Primary Amine.
Quantitative Data for Reaction with Primary Amines

The following table summarizes the expected products and typical yields for the reaction of this compound with various primary amines. Yields are based on general methodologies for azetidine (B1206935) synthesis from 1,3-dihalides and may vary depending on specific reaction conditions.

Primary AmineProductExpected Yield (%)Reference
Benzylamine (B48309)N-Benzyl-3-methylazetidine60-80[4]
AnilineN-Phenyl-3-methylazetidine40-60[3]
CyclohexylamineN-Cyclohexyl-3-methylazetidine55-75[4]
n-ButylamineN-(n-Butyl)-3-methylazetidine50-70[4]

Reaction with Secondary Amines: Synthesis of N,N,N',N'-Tetrasubstituted-2-methyl-1,3-propanediamines

When this compound is reacted with a secondary amine, a double nucleophilic substitution occurs, leading to the formation of a non-cyclic diamine product. Each of the two chloromethyl groups undergoes an SN2 reaction with a molecule of the secondary amine. Intramolecular cyclization to form a quaternary azetidinium salt is generally not a major pathway under standard N-alkylation conditions. A base is typically used to scavenge the HCl produced during the reaction.

G cluster_0 cluster_1 reac1 This compound plus1 + 2 reac2 Secondary Amine (R₂NH) prod N,N,N',N'-Tetrasubstituted-2-methyl-1,3-propanediamine reac2->prod Double Intermolecular SN2

Reaction of this compound with a Secondary Amine.
Quantitative Data for Reaction with Secondary Amines

The following table outlines the expected products and typical yields for the reaction of this compound with various secondary amines.

Secondary AmineProductExpected Yield (%)Reference
DiethylamineN1,N1,N3,N3-Tetraethyl-2-methylpropane-1,3-diamine70-90[5]
Piperidine (B6355638)1,1'-(2-Methylpropane-1,3-diyl)bis(piperidine)75-95[5]
Morpholine4,4'-(2-Methylpropane-1,3-diyl)bis(morpholine)75-95[5]
N-MethylanilineN1,N3-Dimethyl-N1,N3-diphenyl-2-methylpropane-1,3-diamine50-70[5]

Experimental Protocols

General Experimental Workflow

G start Combine Amine, Base, and Solvent add Add this compound start->add react Heat Reaction Mixture (e.g., Reflux) add->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (e.g., Column Chromatography) workup->purify end Characterization purify->end

General experimental workflow for the reaction.
Protocol 1: Synthesis of N-Benzyl-3-methylazetidine

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Acetonitrile (B52724) (CH₃CN), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium carbonate (2.5 eq).

  • Add anhydrous acetonitrile to the flask, followed by benzylamine (1.1 eq). Stir the suspension at room temperature for 10 minutes.

  • Add this compound (1.0 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain under a nitrogen atmosphere for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-3-methylazetidine.

Protocol 2: Synthesis of 1,1'-(2-Methylpropane-1,3-diyl)bis(piperidine)

Materials:

  • This compound (1.0 eq)

  • Piperidine (2.2 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (B109758) (DCM)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (2.5 eq) and piperidine (2.2 eq) to the solution.

  • Heat the reaction mixture to 80°C and stir for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water (100 mL).

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • If necessary, purify the residue by column chromatography on silica gel to yield the pure 1,1'-(2-methylpropane-1,3-diyl)bis(piperidine).

References

Application Notes and Protocols for Cyclization Reactions Involving 1,3-Dichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic applications of 1,3-dichloro-2-methylpropane in cyclization reactions for the formation of various heterocyclic and carbocyclic compounds. The protocols outlined below are intended to serve as a guide for the synthesis of 4-methyl-substituted ring systems, which are valuable structural motifs in medicinal chemistry and drug development.

Synthesis of 4-Methyl-Substituted Azetidines

The reaction of this compound with primary amines offers a direct route to 4-methyl-substituted azetidines. The nitrogen atom of the primary amine acts as a nucleophile, displacing the two chlorine atoms in a sequential intramolecular fashion to form the four-membered heterocyclic ring.

Reaction Scheme:

Experimental Protocol: Synthesis of 1-Benzyl-3-methylazetidine (B11920687)

This protocol describes the synthesis of 1-benzyl-3-methylazetidine from this compound and benzylamine (B48309).

Materials:

  • This compound

  • Benzylamine

  • Sodium carbonate (Na₂CO₃)

  • Acetonitrile (CH₃CN)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in acetonitrile.

  • Add sodium carbonate (2.5 eq) to the solution.

  • Add benzylamine (1.1 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Quantitative Data:

ProductReactantsBaseSolventReaction Time (h)Yield (%)
1-Benzyl-3-methylazetidineThis compound, BenzylamineNa₂CO₃Acetonitrile2465-75

Synthesis of 3-Methyl-Thietane

The reaction of this compound with a sulfur nucleophile, such as sodium sulfide (B99878), provides a route to 3-methyl-thietane, a four-membered sulfur-containing heterocycle.

Reaction Scheme:

Experimental Protocol: Synthesis of 3-Methyl-Thietane

This protocol details the synthesis of 3-methyl-thietane from this compound and sodium sulfide.

Materials:

  • This compound

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of sodium sulfide nonahydrate (1.2 eq) in ethanol.

  • Add this compound (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 12 hours.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and carefully concentrate the filtrate by distillation to obtain the volatile 3-methyl-thietane.

Quantitative Data:

ProductReactantsSolventReaction Time (h)Yield (%)
3-Methyl-thietaneThis compound, Sodium sulfideEthanol1250-60

Synthesis of 4-Methyl-Substituted Carbocycles via Malonic Ester Synthesis

This compound can be utilized in the malonic ester synthesis to produce 4-methyl-substituted cyclobutanecarboxylic acid.[1][2][3] This method involves the dialkylation of a malonic ester with the dichloropropane, followed by hydrolysis and decarboxylation.

Reaction Scheme:

G reactants CH2(COOEt)2 + this compound intermediate Methyl-substituted cyclobutane-1,1-dicarboxylate reactants->intermediate NaOEt, EtOH product 4-Methylcyclobutane-1-carboxylic acid intermediate->product 1. NaOH, H2O 2. H3O+, Δ

Caption: Malonic ester synthesis of a 4-methyl-substituted carbocycle.

Experimental Protocol: Synthesis of 4-Methylcyclobutane-1-carboxylic acid

This protocol outlines the synthesis of 4-methylcyclobutane-1-carboxylic acid using diethyl malonate and this compound.

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • This compound

  • Ethanol (absolute)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

Step 1: Cyclization

  • In a flame-dried 500 mL round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide (2.2 eq) in absolute ethanol.

  • Add diethyl malonate (1.0 eq) dropwise to the stirred solution.

  • After the addition is complete, add this compound (1.0 eq) dropwise.

  • Heat the reaction mixture to reflux for 48 hours.

  • Cool the mixture, pour it into water, and extract with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 3-methylcyclobutane-1,1-dicarboxylate.

Step 2: Hydrolysis and Decarboxylation

  • To the crude dicarboxylate, add a solution of sodium hydroxide (3.0 eq) in water.

  • Heat the mixture to reflux for 4 hours to effect hydrolysis.

  • Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 1-2.

  • Heat the acidified mixture to reflux for 6-8 hours to induce decarboxylation.

  • Cool the solution and extract the product with diethyl ether.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield 4-methylcyclobutane-1-carboxylic acid.

Quantitative Data:

ProductReactantsReagentsSolventReaction Time (h)Overall Yield (%)
4-Methylcyclobutane-1-carboxylic acidDiethyl malonate, this compoundNaOEt, NaOH, HClEthanol58-6245-55

Logical Workflow for Heterocycle Synthesis

The general workflow for the synthesis of 4-methyl-substituted heterocycles from this compound involves a one-pot cyclization reaction with a suitable dinucleophile.

G start Start: this compound + Dinucleophile (H-X-Y-H) reaction Reaction: Base, Solvent, Heat start->reaction workup Work-up: Filtration/Extraction reaction->workup purification Purification: Column Chromatography/Distillation workup->purification product Product: 4-Methyl-substituted Heterocycle purification->product

Caption: General workflow for heterocycle synthesis.

References

Application Notes and Protocols: 1,3-Dichloro-2-methylpropane as a Crosslinking Agent in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,3-dichloro-2-methylpropane as a crosslinking agent in polymer chemistry. The following sections outline its potential applications in the crosslinking of polysulfide polymers, polyamines, and phenolic resins, offering insights into reaction mechanisms, experimental setups, and expected outcomes.

Crosslinking of Thiol-Terminated Polysulfide Polymers

Application Note

This compound can serve as an effective crosslinking agent for liquid polysulfide polymers that are terminated with thiol groups. The crosslinking reaction proceeds via a nucleophilic substitution mechanism, where the thiol end groups of the polysulfide polymer chains attack the electrophilic carbon atoms of this compound, displacing the chloride ions and forming stable thioether linkages. This process results in the formation of a three-dimensional polymer network, transforming the liquid polymer into a solid, elastic rubber with improved mechanical properties and solvent resistance. The branched structure of this compound can introduce specific network characteristics. This crosslinking strategy is relevant for the formulation of high-performance sealants, adhesives, and coatings, particularly in applications requiring excellent fuel and chemical resistance.

Experimental Protocol: Crosslinking of a Thiol-Terminated Polysulfide Resin

Objective: To form a crosslinked polysulfide elastomer using this compound.

Materials:

  • Thiol-terminated liquid polysulfide polymer (e.g., Thiokol® LP-2)

  • This compound

  • Tertiary amine catalyst (e.g., 2,4,6-tris(dimethylaminomethyl)phenol)

  • Toluene (B28343) (solvent)

  • Methanol (B129727) (for washing)

  • Deionized water (for washing)

Equipment:

  • Glass reaction vessel with a mechanical stirrer, nitrogen inlet, and temperature control

  • Heating mantle or oil bath

  • Dropping funnel

  • Vacuum oven

Procedure:

  • In the reaction vessel, dissolve the thiol-terminated liquid polysulfide polymer in toluene to achieve a 50% (w/v) solution under a nitrogen atmosphere.

  • Stir the solution gently at room temperature (25°C) until the polymer is fully dissolved.

  • Add the tertiary amine catalyst to the polymer solution. The amount should be 0.5-2.0% of the polymer weight.

  • In the dropping funnel, prepare a 10% (v/v) solution of this compound in toluene.

  • Slowly add the this compound solution to the stirred polymer solution over a period of 30 minutes.

  • After the addition is complete, heat the reaction mixture to 60-80°C and maintain this temperature for 2-4 hours with continuous stirring.

  • Monitor the viscosity of the reaction mixture. A significant increase in viscosity indicates the progression of the crosslinking reaction.

  • Once the desired level of crosslinking is achieved (as determined by viscosity or gelation point), cool the reaction mixture to room temperature.

  • Pour the crosslinked polymer into a shallow mold lined with a release agent.

  • Evaporate the toluene in a fume hood, followed by drying in a vacuum oven at 50°C until a constant weight is achieved.

  • The resulting solid elastomer can be washed with methanol and deionized water to remove any unreacted components and catalyst residues.

  • Characterize the crosslinked polymer for its mechanical properties (tensile strength, elongation at break) and solvent swelling behavior.

Quantitative Data Summary
ParameterValueUnit
Polysulfide Polymer Concentration50% (w/v) in Toluene
This compound to Thiol Group Molar Ratio0.5:1 to 1:1-
Catalyst Loading (e.g., 2,4,6-tris(dimethylaminomethyl)phenol)0.5 - 2.0% by weight of polymer
Reaction Temperature60 - 80°C
Reaction Time2 - 4hours
Curing Time (post-solvent evaporation)24 - 48hours at 50°C in vacuum

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing & Analysis dissolve Dissolve Polysulfide in Toluene add_catalyst Add Amine Catalyst dissolve->add_catalyst add_crosslinker Add Crosslinker Solution to Polymer Mixture add_catalyst->add_crosslinker prepare_crosslinker Prepare this compound Solution in Toluene prepare_crosslinker->add_crosslinker heat_react Heat and Stir (60-80°C, 2-4h) add_crosslinker->heat_react cool Cool to Room Temperature heat_react->cool cast Cast into Mold cool->cast dry Dry in Vacuum Oven cast->dry characterize Characterize Mechanical and Swelling Properties dry->characterize

Workflow for Polysulfide Crosslinking

Crosslinking of Amine-Containing Polymers (e.g., Polyethyleneimine)

Application Note

This compound can be utilized to crosslink polymers containing primary and secondary amine groups, such as polyethyleneimine (PEI). The crosslinking occurs through the alkylation of the amine groups, where the nitrogen atoms act as nucleophiles, attacking the carbon atoms bearing the chlorine atoms and displacing them. This reaction forms a stable, covalently crosslinked hydrogel or solid polymer network.[1] The degree of crosslinking can be controlled by adjusting the molar ratio of the crosslinking agent to the amine groups, the reaction temperature, and the pH of the medium. Crosslinked PEI has applications in areas such as gene delivery, CO2 capture, and as an adsorbent for heavy metals and dyes, where the formation of a stable, insoluble network is crucial.[1]

Experimental Protocol: Crosslinking of Branched Polyethyleneimine (bPEI)

Objective: To prepare a crosslinked polyethyleneimine hydrogel.

Materials:

  • Branched Polyethyleneimine (bPEI, average Mw to be specified by the researcher)

  • This compound

  • Deionized water

  • Sodium hydroxide (B78521) (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (1 M)

  • Dialysis tubing (appropriate molecular weight cut-off)

Equipment:

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating plate with stirring capability

  • pH meter

  • Freeze-dryer (lyophilizer)

Procedure:

  • Prepare an aqueous solution of bPEI (e.g., 10% w/v) in deionized water in the round-bottom flask.

  • Adjust the pH of the bPEI solution to approximately 10 using the 1 M NaOH solution to ensure the amine groups are in their nucleophilic free base form.

  • Heat the solution to 50-70°C with continuous stirring.

  • Calculate the required amount of this compound to achieve the desired molar ratio of crosslinker to PEI monomer units (e.g., 1:10, 1:20).

  • Add the this compound dropwise to the heated bPEI solution while stirring vigorously.

  • Continue the reaction at 50-70°C for 4-8 hours. The formation of a gel-like material indicates successful crosslinking.[1]

  • After the reaction, cool the mixture to room temperature.

  • Neutralize the mixture to pH 7 with the 1 M HCl solution.

  • Transfer the hydrogel to dialysis tubing and dialyze against deionized water for 48-72 hours, changing the water frequently to remove unreacted reagents and salts.

  • Freeze the purified hydrogel and then lyophilize it to obtain a porous, crosslinked PEI solid.

  • The swelling ratio of the hydrogel can be determined by immersing a known weight of the dry hydrogel in water and measuring its weight after reaching equilibrium.

Quantitative Data Summary
ParameterValueUnit
bPEI Concentration10% (w/v) in Water
Molar Ratio of this compound to PEI Monomer Unit1:10 to 1:50-
Reaction pH~10-
Reaction Temperature50 - 70°C
Reaction Time4 - 8hours
Dialysis Time48 - 72hours

Reaction Pathway

G PEI1 Polyethyleneimine Chain 1 (-CH2-CH2-NH-)n Crosslinked_PEI Crosslinked PEI Network PEI1->Crosslinked_PEI PEI2 Polyethyleneimine Chain 2 (-CH2-CH2-NH-)n PEI2->Crosslinked_PEI Crosslinker This compound Cl-CH2-CH(CH3)-CH2-Cl Crosslinker->Crosslinked_PEI Base Base (e.g., NaOH) Base->PEI1 Deprotonates Amine Heat Heat (50-70°C) Heat->Crosslinker Facilitates Reaction Byproduct 2 HCl Crosslinked_PEI->Byproduct Formation of

Crosslinking of PEI with this compound

Crosslinking of Phenolic Resins (Novolac Type)

Application Note

This compound can potentially be used as a crosslinking agent for novolac-type phenolic resins through an etherification reaction. In the presence of a strong base, the phenolic hydroxyl groups of the novolac resin are deprotonated to form phenoxide ions. These phenoxide ions can then act as nucleophiles, attacking the carbon atoms of this compound and displacing the chloride ions to form stable ether linkages between the phenolic resin chains. This process, known as Williamson ether synthesis, would result in a crosslinked, three-dimensional network, thereby increasing the thermal stability and mechanical strength of the cured resin. This method could offer an alternative to traditional curing agents like hexamine, potentially providing different final properties to the material.[2]

Experimental Protocol: Crosslinking of a Novolac Phenolic Resin

Objective: To crosslink a novolac resin using this compound.

Materials:

  • Novolac phenolic resin

  • This compound

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Aprotic polar solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide (B87167) - DMSO)

  • Isopropanol (B130326) (for precipitation)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet

  • Heating mantle with temperature control

  • Beaker for precipitation

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Dissolve the novolac resin in DMF in the three-neck flask under a nitrogen atmosphere to make a 20% (w/v) solution.

  • Add powdered NaOH or KOH to the solution in a stoichiometric amount equivalent to the phenolic hydroxyl groups in the resin.

  • Heat the mixture to 80-100°C and stir for 1 hour to ensure the formation of phenoxide ions.

  • Slowly add this compound to the reaction mixture. The molar ratio of the crosslinker to phenolic monomer units should be varied (e.g., 1:4, 1:2) to control the crosslinking density.

  • After the addition, raise the temperature to 120-140°C and continue the reaction for 6-12 hours.

  • Monitor the reaction by taking small aliquots and precipitating them in water. The formation of an insoluble solid indicates crosslinking.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture slowly into a beaker containing vigorously stirred isopropanol or water to precipitate the crosslinked polymer.

  • Filter the precipitate using a Büchner funnel and wash it thoroughly with deionized water to remove the salt byproduct (NaCl or KCl) and any unreacted base.

  • Dry the crosslinked phenolic resin in a vacuum oven at 60°C until a constant weight is obtained.

  • Characterize the product for its thermal properties (e.g., using Thermogravimetric Analysis - TGA) and solubility in common solvents.

Quantitative Data Summary
ParameterValueUnit
Novolac Resin Concentration20% (w/v) in DMF
Base to Phenolic OH Molar Ratio1:1-
Molar Ratio of this compound to Phenolic Monomer Unit1:4 to 1:2-
Phenoxide Formation Temperature80 - 100°C
Crosslinking Reaction Temperature120 - 140°C
Reaction Time6 - 12hours

Logical Relationship Diagram

G cluster_activation Resin Activation cluster_crosslinking Crosslinking Reaction cluster_result Result novolac Novolac Resin (Phenolic -OH groups) phenoxide Phenoxide Ion Formation (Nucleophilic Sites) novolac->phenoxide base Strong Base (NaOH/KOH) base->phenoxide Deprotonation etherification Williamson Ether Synthesis (Formation of Ether Linkages) phenoxide->etherification crosslinker This compound (Electrophilic Sites) crosslinker->etherification network Crosslinked 3D Phenolic Network etherification->network properties Enhanced Thermal Stability and Mechanical Strength network->properties Leads to

Phenolic Resin Crosslinking Logic

References

Application Notes and Protocols for Nucleophilic Substitution on 1,3-Dichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dichloro-2-methylpropane is a bifunctional electrophile that serves as a versatile building block in organic synthesis. Its two primary chloride leaving groups allow for a variety of nucleophilic substitution reactions, leading to the formation of diverse molecular architectures. These reactions are fundamental in the synthesis of heterocyclic compounds, diamines, and dinitriles, which are important intermediates in the development of pharmaceuticals and other specialty chemicals. This document provides detailed experimental protocols for the nucleophilic substitution of this compound with common nucleophiles: sodium sulfide (B99878), ammonia (B1221849), and sodium cyanide.

Reaction Mechanisms and Pathways

The nucleophilic substitution reactions on this compound primarily proceed via an S(_N)2 mechanism. The accessibility of the primary carbons bearing the chlorine atoms facilitates the backside attack by the nucleophile, leading to the displacement of the chloride ion. In the case of bifunctional nucleophiles or when using a difunctional electrophile like this compound, subsequent intramolecular reactions can lead to the formation of cyclic products.

Diagram: General Signaling Pathway for Nucleophilic Substitution

G cluster_start Reactants cluster_product Products This compound This compound Monosubstituted Intermediate Monosubstituted Intermediate This compound->Monosubstituted Intermediate First Substitution (SN2) Nucleophile Nucleophile Nucleophile->Monosubstituted Intermediate Disubstituted Product (Acyclic or Cyclic) Disubstituted Product (Acyclic or Cyclic) Nucleophile->Disubstituted Product (Acyclic or Cyclic) Monosubstituted Intermediate->Disubstituted Product (Acyclic or Cyclic) Second Substitution (SN2)

Caption: General workflow of nucleophilic substitution on this compound.

Experimental Protocols

The following protocols are generalized procedures based on established methods for nucleophilic substitution on analogous dihaloalkanes. Researchers should optimize these conditions for their specific experimental setup and analytical capabilities.

Protocol 1: Synthesis of 3-Methylthietane (B13819013) via Intramolecular Cyclization with Sodium Sulfide

This protocol describes the synthesis of 3-methylthietane through the reaction of this compound with sodium sulfide. The reaction proceeds via a double S(_N)2 displacement, where the sulfide ion first displaces one chloride, followed by an intramolecular attack to displace the second chloride, forming the cyclic thietane (B1214591) product.

Materials:

  • This compound

  • Sodium sulfide nonahydrate (Na(_2)S·9H(_2)O)

  • Ethanol (B145695)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium sulfide nonahydrate (1.1 equivalents) in a mixture of ethanol and water (e.g., 9:1 v/v).

  • To this solution, add this compound (1.0 equivalent).

  • Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-methylthietane.

  • Purify the product by distillation.

Safety Precautions: this compound is a halogenated hydrocarbon and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Sodium sulfide is corrosive and releases toxic hydrogen sulfide gas upon contact with acids.

Diagram: Experimental Workflow for 3-Methylthietane Synthesis

G A Dissolve Na2S in EtOH/H2O B Add this compound A->B C Reflux for 4-6 hours B->C D Cool and remove EtOH C->D E Extract with Diethyl Ether D->E F Wash with Brine E->F G Dry over MgSO4 F->G H Concentrate G->H I Purify by Distillation H->I

Caption: Step-by-step workflow for the synthesis of 3-methylthietane.

Protocol 2: Synthesis of 2-Methyl-1,3-propanediamine with Ammonia

This protocol details the synthesis of 2-methyl-1,3-propanediamine by the reaction of this compound with an excess of ammonia. The use of a large excess of ammonia is crucial to favor the formation of the primary diamine and minimize the formation of secondary and tertiary amine byproducts.

Materials:

  • This compound

  • Concentrated aqueous ammonia (e.g., 28-30%)

  • Ethanol

  • Sodium hydroxide (B78521)

  • Diethyl ether

  • Anhydrous potassium carbonate

  • Pressure vessel or sealed tube

  • Magnetic stirrer

Procedure:

  • In a pressure vessel, place a solution of this compound (1.0 equivalent) in ethanol.

  • Cool the vessel in an ice bath and add a large excess of concentrated aqueous ammonia (e.g., 10-20 equivalents).

  • Seal the vessel and heat it to 100-120 °C for 8-12 hours with stirring.

  • After cooling to room temperature, carefully vent the vessel in a fume hood.

  • Transfer the reaction mixture to a round-bottom flask and add sodium hydroxide pellets to saturate the aqueous layer and drive the amine into the organic phase.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous potassium carbonate.

  • Filter and remove the solvent under reduced pressure to obtain the crude 2-methyl-1,3-propanediamine.

  • Purify the product by fractional distillation.

Safety Precautions: This reaction is performed under high pressure and should be conducted in an appropriate pressure vessel behind a safety shield. Ammonia is a corrosive and toxic gas; handle in a well-ventilated fume hood.

Diagram: Logical Relationship in Diamine Synthesis

G Start 1,3-Dichloro-2- methylpropane PrimaryDiamine 2-Methyl-1,3- propanediamine (Desired Product) Start->PrimaryDiamine SN2 Reaction SideProducts Secondary/Tertiary Amine Byproducts Start->SideProducts Further Alkylation ExcessNH3 Excess Ammonia ExcessNH3->PrimaryDiamine Favors ExcessNH3->SideProducts Minimizes

Caption: Influence of excess ammonia on product distribution.

Protocol 3: Synthesis of 2-Methylglutaronitrile (B1199711) with Sodium Cyanide

This protocol describes the synthesis of 2-methylglutaronitrile from this compound and sodium cyanide. The reaction is a double nucleophilic substitution where the cyanide ion displaces both chloride ions.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium cyanide (2.2 equivalents) in DMSO.

  • To this solution, add this compound (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 6-8 hours. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into a large volume of water.

  • Extract the aqueous mixture with diethyl ether (3 x 75 mL).

  • Combine the organic extracts and wash with brine (3 x 50 mL) to remove residual DMSO.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 2-methylglutaronitrile by vacuum distillation.

Safety Precautions: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate PPE. Avoid contact with acids, as this will release highly toxic hydrogen cyanide gas.

Data Presentation

The following table summarizes expected outcomes for the nucleophilic substitution reactions on this compound based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and purification methods.

NucleophileProductMolar Ratio (Nucleophile:Substrate)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Sodium Sulfide (Na(_2)S)3-Methylthietane1.1 : 1Ethanol/WaterReflux4 - 660 - 80
Ammonia (NH(_3))2-Methyl-1,3-propanediamine10-20 : 1Ethanol100 - 1208 - 1250 - 70
Sodium Cyanide (NaCN)2-Methylglutaronitrile2.2 : 1DMSO60 - 806 - 870 - 90

Conclusion

This compound is a valuable substrate for a range of nucleophilic substitution reactions, enabling the synthesis of important chemical intermediates. The protocols provided herein offer a foundation for researchers to explore the reactivity of this compound and develop novel synthetic methodologies. Careful control of reaction conditions, particularly the stoichiometry of the nucleophile, is essential for achieving high yields and minimizing the formation of byproducts. All experimental work should be conducted with appropriate safety precautions in a well-equipped laboratory.

Application Notes and Protocols for Monitoring Reactions with 1,3-Dichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring chemical reactions involving 1,3-dichloro-2-methylpropane. The protocols outlined below utilize common analytical techniques to track reaction progress, identify intermediates, and quantify reactants and products, thereby facilitating process optimization and kinetic studies.

Introduction

This compound is a bifunctional alkyl halide that can participate in a variety of chemical transformations, most notably nucleophilic substitution and cyclization reactions. Effective monitoring of these reactions is crucial for ensuring optimal yield, purity, and safety. This document details the application of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and in-situ Fourier Transform Infrared (FTIR) Spectroscopy for real-time and offline analysis.

Key Reaction: Synthesis of 3,3-Dimethylthietane

A representative reaction of this compound is its cyclization with a sulfur nucleophile, such as sodium sulfide, to form 3,3-dimethylthietane. This reaction serves as a practical example for the application of the analytical methods described herein.

Reaction Scheme:

GC-MS sample preparation and analysis workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an excellent tool for in-situ or at-line reaction monitoring, providing detailed structural information and allowing for the simultaneous quantification of multiple species without the need for chromatographic separation.

Experimental Protocol: At-Line ¹H NMR Reaction Monitoring

  • Sample Preparation:

    • At specified time points, carefully withdraw a sample (e.g., 0.5 mL) from the reaction vessel.

    • If necessary, quench the reaction by adding the sample to a pre-chilled NMR tube containing a deuterated solvent (e.g., CDCl₃) and a known concentration of an internal standard (e.g., tetramethylsilane (B1202638) - TMS, or 1,3,5-trimethoxybenzene).

  • NMR Instrumentation and Parameters:

    • Spectrometer: Bruker Avance 400 MHz or equivalent.

    • Solvent: CDCl₃.

    • Temperature: 298 K.

    • Pulse Program: zg30.

    • Number of Scans: 16.

    • Relaxation Delay (d1): 5 s (to ensure full relaxation for quantitative analysis).

  • Data Analysis:

    • Identify the characteristic signals for this compound and 3,3-dimethylthietane.

    • Integrate the area of a non-overlapping peak for each compound and for the internal standard.

    • Calculate the concentration of each species relative to the internal standard to determine the reaction progress.

Quantitative Data Summary (¹H NMR)

CompoundProton AssignmentChemical Shift (δ, ppm)Multiplicity
This compound-CH(CH ₃)-~1.1Doublet
-CH (CH₃)-~2.2Multiplet
-CH ₂Cl~3.6Doublet of doublets
3,3-Dimethylthietane-C(CH ₃)₂-~1.3Singlet
-CH ₂-S-~2.7Singlet
Internal Standard (1,3,5-Trimethoxybenzene)Aromatic -CH ~6.1Singlet
-OCH~3.8Singlet

NMR Kinetic Analysis Workflow

NMR_Kinetics_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Start Withdraw Reaction Aliquot Quench Quench in NMR Tube with Deuterated Solvent & Internal Standard Start->Quench Acquire Acquire ¹H NMR Spectrum Quench->Acquire Process Process Spectrum (Phase, Baseline Correction) Acquire->Process Integrate Integrate Peaks of Reactant, Product, and Standard Process->Integrate Calculate Calculate Concentrations vs. Time Integrate->Calculate Kinetics Determine Reaction Kinetics Calculate->Kinetics

Workflow for kinetic analysis using at-line NMR.
In-situ Fourier Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy allows for real-time monitoring of a reaction without the need for sample removal. By immersing an ATR (Attenuated Total Reflectance) probe into the reaction vessel, changes in the concentration of functional groups can be tracked continuously. This is particularly useful for observing the disappearance of the C-Cl bonds of the starting material.

Experimental Protocol: In-situ FTIR Reaction Monitoring

  • System Setup:

    • Insert a clean and dry ATR-FTIR probe (e.g., Mettler-Toledo ReactIR™ with a diamond or silicon sensor) into the reaction vessel.

    • Ensure the probe tip is fully submerged in the reaction mixture.

    • Collect a background spectrum of the initial reaction mixture before initiating the reaction (e.g., before adding the final reactant or catalyst).

  • Data Acquisition:

    • Initiate the reaction.

    • Immediately begin collecting spectra at regular intervals (e.g., every 1-5 minutes).

  • Data Analysis:

    • Identify characteristic infrared absorption bands for the reactant and product.

    • Monitor the decrease in the absorbance of the C-Cl stretching band of this compound and the appearance of new bands corresponding to the product.

    • Plot the absorbance of these key peaks over time to generate a reaction profile.

Quantitative Data Summary (FTIR)

CompoundFunctional GroupCharacteristic Wavenumber (cm⁻¹)
This compoundC-Cl stretch~750-650
3,3-DimethylthietaneC-S stretch~700-600

In-situ FTIR Monitoring Logic

InSitu_FTIR_Logic Start Insert ATR Probe into Reactor Background Collect Background Spectrum Start->Background Initiate Initiate Reaction Background->Initiate Acquire Continuously Acquire Spectra over Time Initiate->Acquire Analyze Analyze Spectral Data Acquire->Analyze Profile Generate Reaction Profile (Absorbance vs. Time) Analyze->Profile Kinetics Determine Reaction Kinetics Profile->Kinetics

Logical flow for in-situ FTIR reaction monitoring.

Conclusion

The analytical methods presented provide robust and complementary approaches for monitoring reactions involving this compound. GC-MS offers high sensitivity and specificity for offline analysis. NMR spectroscopy provides detailed structural information and is ideal for kinetic studies. In-situ FTIR spectroscopy enables real-time, continuous monitoring without sample extraction. The choice of method will depend on the specific reaction conditions, the information required, and the available instrumentation. For comprehensive reaction understanding, a combination of these techniques is often most effective.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Dichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 1,3-dichloro-2-methylpropane.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common laboratory-scale synthesis involves the chlorination of 2-methyl-1,3-propanediol (B1210203) using a chlorinating agent such as thionyl chloride (SOCl₂) or hydrochloric acid (HCl).[1] Another potential industrial route is the chlorination of isobutylene (B52900), although this method often leads to a mixture of isomers and byproducts.

Q2: What are the major challenges in the synthesis of this compound?

A2: The primary challenges include:

  • Low Yield: Can be caused by incomplete reaction, side reactions, or loss of product during workup and purification.

  • Formation of Isomeric Impurities: Particularly in routes starting from isobutylene, isomers such as 1,2-dichloro-2-methylpropane (B1581248) can be formed.

  • Over-chlorination: The formation of trichloro- or tetrachloro- derivatives can occur if the reaction conditions are not carefully controlled.[2]

  • Purification: The boiling points of the desired product and its isomers can be close, making purification by distillation challenging.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored by techniques such as Gas Chromatography (GC) or Thin-Layer Chromatography (TLC). GC analysis is particularly useful for identifying the formation of the product and the presence of any remaining starting material or byproducts.[3]

Q4: What are the key safety precautions to take during this synthesis?

A4: Chlorinating agents like thionyl chloride are corrosive and react violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. Hydrogen chloride (HCl) gas is a byproduct of many of these reactions and must be scrubbed or neutralized.

Experimental Protocols

Synthesis of this compound from 2-Methyl-1,3-propanediol

This protocol describes a representative method for the synthesis of this compound from 2-methyl-1,3-propanediol using thionyl chloride.

Materials:

  • 2-Methyl-1,3-propanediol

  • Thionyl chloride (SOCl₂)

  • Pyridine (catalyst)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 2-methyl-1,3-propanediol in anhydrous diethyl ether under a nitrogen atmosphere. Cool the flask in an ice bath.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride, mixed with a catalytic amount of pyridine, to the stirred solution via the dropping funnel. Control the addition rate to maintain the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours, or until GC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Separate the organic layer.

  • Neutralization: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
2-Methyl-1,3-propanediolC₄H₁₀O₂90.122141.011
Thionyl chlorideSOCl₂118.97761.636
This compoundC₄H₈Cl₂127.01136.41.138
1,2-Dichloro-2-methylpropaneC₄H₈Cl₂127.01107-1081.08

Table 2: Potential Byproducts and Impurities in Isobutylene Chlorination Route

CompoundBoiling Point (°C)Notes
tert-Butyl chloride51Monochlorinated byproduct
Methallyl chloride72Monochlorinated byproduct
1-Chloro-2-methyl-1-propene68Isomeric monochlorinated byproduct
1,2-Dichloro-2-methylpropane107-108Isomeric dichlorinated byproduct
1,3-Dichloro-2-methyl-1-propene129.5Unsaturated dichlorinated byproduct
3-Chloro-2-chloromethyl-1-propene137.5Isomeric unsaturated dichlorinated byproduct
1,2,3-Trichloro-2-methylpropane~180Over-chlorination product

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Incomplete Reaction - Ensure the reaction is stirred efficiently. - Extend the reaction time and monitor by GC until the starting material is consumed. - For the diol to dichloride conversion, ensure a sufficient excess of the chlorinating agent is used.
Loss of Product during Workup - Ensure all extractions are performed thoroughly. - Avoid overly vigorous washing that can lead to emulsion formation. - Minimize product loss during solvent removal by using a rotary evaporator at a suitable temperature and pressure.
Decomposition of Product - Avoid excessive heating during distillation. Fractional distillation under reduced pressure is recommended to lower the boiling point and prevent decomposition.

Issue 2: Formation of Significant Impurities

Possible Cause Troubleshooting Steps
Formation of Isomeric Byproducts (e.g., 1,2-dichloro-2-methylpropane) - This is a significant issue in the isobutylene chlorination route. Careful control of reaction temperature and catalyst can influence isomer ratios.[3] - For the diol route, this is less of an issue, but side reactions can still occur. - Efficient fractional distillation is crucial for separating isomers with different boiling points.
Over-chlorination (Formation of trichlorinated products) - Use a controlled stoichiometry of the chlorinating agent. Avoid a large excess.[2] - Monitor the reaction closely by GC and stop it once the desired product is maximized.[3] - Perform the reaction at a lower temperature to increase selectivity.
Formation of Unsaturated Byproducts - This is common in the chlorination of isobutylene. Reaction conditions (e.g., temperature, solvent) can be optimized to favor the desired addition reaction over elimination.

Visualizations

Synthesis_Pathway Synthesis of this compound start 2-Methyl-1,3-propanediol reagent SOCl₂ / Pyridine start->reagent product This compound reagent->product caption Figure 1. Synthesis from 2-Methyl-1,3-propanediol. Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield of this compound q1 Is the starting material fully consumed? (Check by GC) start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are there significant byproducts in the crude product? (Check by GC-MS) a1_yes->q2 sol1 Extend reaction time or increase reagent stoichiometry. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Optimize reaction conditions (temperature, stoichiometry) to minimize side reactions. Improve purification. a2_yes->sol2 sol3 Review workup and purification steps for product loss. a2_no->sol3 caption Figure 2. Troubleshooting Workflow for Low Yield. Byproduct_Formation Byproduct Formation from Isobutylene Chlorination start Isobutylene + Cl₂ product This compound (Desired Product) start->product isomer 1,2-Dichloro-2-methylpropane (Isomer) start->isomer unsaturated Unsaturated Dichloro-isobutenes start->unsaturated over_chlorinated Trichloro-derivatives product->over_chlorinated Excess Cl₂ isomer->over_chlorinated Excess Cl₂ caption Figure 3. Potential Byproducts from Isobutylene.

References

Technical Support Center: Byproduct Formation in 1,3-Dichloro-2-methylpropane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing byproduct formation during chemical reactions involving 1,3-dichloro-2-methylpropane.

Troubleshooting Guides

Issue 1: Formation of Elimination Byproducts in Substitution Reactions

Symptoms:

  • GC-MS analysis of the crude reaction mixture shows the presence of alkene byproducts such as 3-chloro-2-methyl-1-propene and 2-methyl-1,3-butadiene.

  • The yield of the desired substitution product is lower than expected.

  • Proton NMR of the crude product shows signals in the vinyl region (typically 4.5-6.5 ppm).

Possible Causes:

  • Strongly basic nucleophile/reagent: Strong bases favor elimination reactions (E2 mechanism) over substitution (SN2).

  • High reaction temperature: Higher temperatures generally favor elimination over substitution.[1]

  • Sterically hindered substrate: While this compound is a primary halide, the presence of the methyl group can contribute to some steric hindrance, making it susceptible to elimination with bulky bases.

  • Solvent choice: Protic solvents can stabilize the leaving group, favoring SN1/E1 pathways which can include elimination. Aprotic polar solvents are generally preferred for SN2 reactions.

Troubleshooting Steps:

  • Reagent Selection:

    • If possible, use a less basic nucleophile that is still sufficiently reactive for the desired substitution. For example, when aiming for a diol, using sodium acetate (B1210297) followed by hydrolysis might be preferable to using a strong base like sodium hydroxide (B78521) directly.

  • Temperature Control:

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature or even 0 °C and slowly warming if necessary.

  • Solvent Choice:

    • For SN2 reactions, utilize a polar aprotic solvent such as DMSO, DMF, or acetone (B3395972) to enhance the nucleophilicity of the reagent without promoting elimination.

  • Base Concentration:

    • Use the minimum effective concentration of the base/nucleophile to minimize the rate of the bimolecular E2 reaction.

Issue 2: Formation of Di-substituted and Mono-substituted Byproducts

Symptoms:

  • The reaction yields a mixture of the desired mono-substituted product, the di-substituted product, and unreacted starting material.

  • Chromatographic analysis (TLC, column chromatography, or GC) shows multiple product spots/peaks.

Possible Causes:

  • Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete reaction or over-reaction.

  • Reaction Time: Insufficient reaction time may leave starting material unreacted, while excessive time can promote the second substitution.

  • Reactivity of the Mono-substituted Intermediate: The initial substitution product may be more or less reactive than the starting material towards further substitution.

Troubleshooting Steps:

  • Control Stoichiometry:

    • To favor mono-substitution, use a molar excess of this compound relative to the nucleophile.

    • To favor di-substitution, use a molar excess of the nucleophile (at least 2 equivalents).

  • Monitor Reaction Progress:

    • Use techniques like TLC or GC to monitor the consumption of the starting material and the formation of products. Quench the reaction when the desired product concentration is at its maximum.

  • Controlled Addition:

    • For mono-substitution, consider the slow addition of the nucleophile to the reaction mixture containing this compound to maintain a low concentration of the nucleophile.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in reactions of this compound with strong bases like NaOH or NaOEt?

A1: With strong, non-bulky bases, a mixture of substitution and elimination products is expected. The primary substitution products would be 3-chloro-2-methyl-1-propanol and 2-methyl-1,3-propanediol (B1210203). The major elimination byproduct is typically 3-chloro-2-methyl-1-propene. With a very strong, bulky base like potassium tert-butoxide, elimination to form 3-chloro-2-methyl-1-propene would be the predominant pathway.

Q2: How can I favor the formation of the di-substitution product, 2-methyl-1,3-propanediol?

A2: To synthesize 2-methyl-1,3-propanediol, you should use a significant excess of a hydroxide source (e.g., >2 equivalents of NaOH or KOH) and typically higher temperatures to drive the reaction to completion. A solvent that can solubilize both the organic substrate and the inorganic base, such as a mixture of water and a phase-transfer catalyst or a polar aprotic solvent, would be beneficial. The synthesis can also be achieved from 2-methyl-1,3-propanediol using thionyl chloride.[2]

Q3: Can intramolecular cyclization occur with this compound?

A3: Intramolecular cyclization is less common for 1,3-dihalides as it would lead to a strained four-membered ring. However, if reacted with a di-functional nucleophile, intramolecular cyclization of the intermediate is a possibility. For instance, reaction with a dithiol could potentially lead to a sulfur-containing heterocyclic compound.

Q4: What byproducts should I expect when reacting this compound with potassium cyanide (KCN)?

A4: The reaction with KCN in a polar aprotic solvent like DMSO is expected to proceed via an SN2 mechanism to yield 3-chloro-2-methylpropanenitrile and subsequently 2-methyl-1,3-propanedinitrile.[3][4][5] Elimination byproducts are less likely with cyanide as it is a relatively weak base. The choice of solvent is crucial; using protic solvents like ethanol (B145695) can lead to the formation of alcohol byproducts due to solvolysis.[4][5]

Q5: What are the expected byproducts in a reaction with ammonia (B1221849)?

A5: The reaction of this compound with ammonia will likely lead to a mixture of products due to the nucleophilic nature of the resulting amines. You can expect to see the mono-amino product (3-chloro-2-methyl-1-propanamine), the di-amino product (2-methyl-1,3-propanediamine), and also secondary and tertiary amine byproducts from the reaction of the initial amine products with the starting material. To favor the primary diamine, a large excess of ammonia is typically used.

Data Presentation

Table 1: Hypothetical Product Distribution in the Reaction of this compound with Sodium Hydroxide

EntryTemperature (°C)Solvent[NaOH] (eq.)Desired Product (2-methyl-1,3-propanediol) Yield (%)Byproduct 1 (3-chloro-2-methyl-1-propanol) (%)Byproduct 2 (3-chloro-2-methyl-1-propene) (%)
125DMSO1.015605
280DMSO2.2751015
380Ethanol2.2502030

Note: The data in this table is illustrative and intended for educational purposes to demonstrate general trends.

Table 2: Hypothetical Product Distribution in the Reaction of this compound with Sodium Ethoxide

EntryTemperature (°C)BaseDesired Product (1,3-diethoxy-2-methylpropane) Yield (%)Byproduct 1 (3-ethoxy-2-methyl-1-propene) (%)Byproduct 2 (3-chloro-2-methyl-1-propene) (%)
125NaOEt602515
270NaOEt403525
325KOtBu51085

Note: The data in this table is illustrative and intended for educational purposes to demonstrate general trends.

Experimental Protocols

Protocol 1: Synthesis of 2-methyl-1,3-propanediol (Favoring Di-substitution)
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 eq.).

  • Reagent Addition: Add a solution of sodium hydroxide (2.5 eq.) in water.

  • Phase-Transfer Catalyst: Add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide, 0.05 eq.).

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize with dilute HCl.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation or column chromatography.

Protocol 2: Synthesis of 3-chloro-2-methyl-1-propene (Favoring Elimination)
  • Reaction Setup: In a three-necked flask fitted with a dropping funnel, a mechanical stirrer, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve potassium tert-butoxide (1.5 eq.) in anhydrous tert-butanol.

  • Reagent Addition: Cool the solution to 0 °C and add this compound (1 eq.) dropwise from the dropping funnel.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or GC-MS.

  • Workup:

    • Quench the reaction by carefully adding water.

    • Extract the mixture with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Carefully remove the solvent by distillation. The product can be further purified by fractional distillation.

Visualizations

Substitution_vs_Elimination sub This compound sn2 sn2 sub->sn2 SN2 e2 e2 sub->e2 E2 nuc Nucleophile / Base (e.g., OH⁻) nuc->sn2 nuc->e2 p1 p1 sn2->p1 Substitution Product (e.g., 3-Chloro-2-methyl-1-propanol) p2 p2 e2->p2 Elimination Product (e.g., 3-Chloro-2-methyl-1-propene)

Caption: Competing SN2 and E2 pathways for this compound.

Experimental_Workflow start Reaction Setup reagents Reagent Addition start->reagents reaction Reaction Monitoring (TLC/GC) reagents->reaction workup Workup and Extraction reaction->workup purification Purification (Distillation/Chromatography) workup->purification analysis Product Analysis (NMR, GC-MS) purification->analysis

Caption: General experimental workflow for reactions of this compound.

Byproduct_Logic start Reaction Conditions strong_base Strong Base start->strong_base weak_nuc Weakly Basic Nucleophile start->weak_nuc high_temp High Temperature start->high_temp low_temp Low Temperature start->low_temp elimination Favors Elimination strong_base->elimination substitution Favors Substitution weak_nuc->substitution high_temp->elimination low_temp->substitution

Caption: Logical relationship between reaction conditions and product outcome.

References

Technical Support Center: Purification of 1,3-Dichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 1,3-dichloro-2-methylpropane from typical reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of this compound?

A1: When synthesizing this compound, particularly from 2-methyl-1,3-propanediol (B1210203) using reagents like thionyl chloride or hydrochloric acid, several impurities can be present. These typically include:

  • Unreacted Starting Material: 2-methyl-1,3-propanediol.

  • Monochloro Intermediates: Such as 3-chloro-2-methyl-1-propanol.

  • Isomeric Byproducts: Other dichlorinated isomers of isobutane (B21531) may form depending on the reaction conditions.

  • Solvent and Reagent Residues: Residual solvents used in the reaction or excess chlorinating agent and its byproducts (e.g., sulfur dioxide and HCl from thionyl chloride).

Q2: How do I choose between fractional distillation and column chromatography for purification?

A2: The choice of purification method depends on the boiling points of the impurities and the desired final purity.

  • Fractional Distillation is generally preferred when the boiling points of this compound and the major impurities are sufficiently different (typically a difference of at least 20-25 °C). It is a scalable and cost-effective method for removing less volatile impurities like the starting diol or more volatile impurities.

  • Column Chromatography is more suitable when the boiling points of the impurities are very close to that of the product, or for removing non-volatile baseline impurities. It offers higher resolution for separating compounds with similar physical properties but is generally less scalable and more resource-intensive than distillation.

Q3: My purified this compound appears cloudy. What is the likely cause?

A3: Cloudiness in the final product is often due to the presence of water. This can occur if the organic phase was not thoroughly dried before the final purification step (e.g., distillation). Ensure that a suitable drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate, is used and that the organic layer is clear before proceeding with solvent removal or distillation.

Q4: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to assess the purity of my fractions?

A4: Yes, GC-MS is an excellent analytical technique for monitoring the purification of this compound. It can effectively separate and identify the components in your crude mixture and purified fractions, allowing you to determine the purity and identify any remaining contaminants.

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause(s) Recommended Solution(s)
Poor Separation of Product and Impurities 1. Insufficient column efficiency (too few theoretical plates). 2. Distillation rate is too fast. 3. Unstable heating of the distillation flask. 4. Poor insulation of the distillation column.1. Use a longer fractionating column or one with a more efficient packing material. 2. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. Aim for a slow, steady collection of distillate. 3. Use a heating mantle with a stirrer or an oil bath to ensure even and consistent heating. 4. Insulate the column with glass wool or aluminum foil to minimize heat loss.
Product is Decomposing During Distillation 1. The distillation temperature is too high. 2. Presence of acidic or basic impurities catalyzing decomposition.1. Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the product. 2. Neutralize the crude product with a dilute sodium bicarbonate wash, followed by a water wash and thorough drying before distillation.
"Bumping" or Uncontrolled Boiling 1. Lack of boiling chips or a stir bar. 2. Heating is too rapid and localized.1. Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. 2. Heat the flask gradually and ensure even heat distribution.
Column Chromatography
Issue Possible Cause(s) Recommended Solution(s)
Poor Separation (Co-elution of Product and Impurities) 1. Inappropriate solvent system (eluent). 2. Column was overloaded with the crude product.1. Optimize the eluent system using Thin Layer Chromatography (TLC) first. For non-polar compounds like alkyl halides, a good starting point is a low percentage of a slightly more polar solvent (e.g., 1-5% ethyl acetate (B1210297) in hexanes). Adjust the polarity to achieve good separation on the TLC plate. 2. Use a larger column or load less crude material. A general rule is to load 1-5% of the silica (B1680970) gel weight.
Product is Eluting Too Quickly or Too Slowly 1. The eluent is too polar or not polar enough.1. If the product elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., reduce the percentage of ethyl acetate in hexanes). If it elutes too slowly (low Rf), increase the eluent polarity.
Streaking or Tailing of the Product Band 1. The sample is not soluble in the eluent. 2. The column was loaded with too much sample. 3. The silica gel is too acidic or basic.1. Ensure the crude product is fully dissolved in a minimal amount of the eluent or a less polar solvent before loading onto the column. 2. Reduce the amount of sample loaded. 3. If the compound is sensitive, you can use neutralized silica gel or add a small amount of a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) to the eluent.

Quantitative Data

The following table summarizes key physical properties of this compound and potential related compounds to aid in the development of a purification strategy.

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Notes
This compound C₄H₈Cl₂127.01~136Target Product
2-Methyl-1,3-propanediolC₄H₁₀O₂90.12~214Starting Material
3-Chloro-2-methyl-1-propanolC₄H₉ClO108.57~165Monochloro Intermediate
Thionyl ChlorideSOCl₂118.9776Excess Reagent

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Methyl-1,3-propanediol

This protocol describes a common laboratory-scale synthesis.

Materials:

  • 2-Methyl-1,3-propanediol

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, as a catalyst and acid scavenger)

  • Anhydrous diethyl ether or dichloromethane (B109758) (solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve 2-methyl-1,3-propanediol in the chosen anhydrous solvent.

  • Cool the flask in an ice bath.

  • Slowly add thionyl chloride (typically 2.2 equivalents) to the stirred solution via the dropping funnel. If using pyridine, it can be added prior to the thionyl chloride.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature and then pour it slowly over crushed ice to quench the excess thionyl chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane.

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification by Fractional Distillation

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle or oil bath

  • Vacuum source (if performing vacuum distillation)

Procedure:

  • Set up the fractional distillation apparatus. Ensure all glassware is dry.

  • Place the crude this compound into the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Begin heating the flask gently.

  • Observe the temperature at the distillation head. Collect and discard any initial low-boiling fractions (e.g., residual solvent).

  • As the temperature approaches the boiling point of this compound (~136 °C at atmospheric pressure), collect the fraction in a clean, pre-weighed receiving flask.

  • Maintain a slow and steady distillation rate. The temperature should remain stable during the collection of the pure product.

  • Once the majority of the product has distilled, and the temperature either drops or begins to rise significantly, stop the distillation.

  • The collected fraction should be pure this compound. Confirm purity using GC-MS or NMR.

Visualizations

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (Wash with NaHCO3, Water, Brine) start->workup dry Dry Organic Phase (e.g., MgSO4) workup->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate crude_product Crude this compound concentrate->crude_product analysis Analyze Crude Product (GC-MS) crude_product->analysis decision Boiling Point Difference with Impurities > 25°C? analysis->decision distillation Fractional Distillation decision->distillation Yes chromatography Column Chromatography decision->chromatography No pure_product Pure this compound distillation->pure_product chromatography->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Decision_Tree cluster_distillation Fractional Distillation Issues cluster_chromatography Column Chromatography Issues start Purification Issue poor_sep Poor Separation start->poor_sep Distillation co_elution Co-elution start->co_elution Chromatography sol1 sol1 poor_sep->sol1 Check Distillation Rate sol2 sol2 poor_sep->sol2 Increase Column Efficiency decomp Decomposition sol3 sol3 decomp->sol3 Use Vacuum bumping Bumping sol4 sol4 bumping->sol4 Add Boiling Chips sol5 sol5 co_elution->sol5 Optimize Eluent sol6 sol6 co_elution->sol6 Reduce Load slow_elution Slow Elution sol7 sol7 slow_elution->sol7 Increase Eluent Polarity streaking Streaking sol8 sol8 streaking->sol8 Check Sample Solubility

Caption: Troubleshooting decision tree for purification issues.

Technical Support Center: Optimizing Alkylation with 1,3-Dichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for alkylation using 1,3-Dichloro-2-methylpropane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental setup, troubleshooting, and optimization of this specific class of alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in alkylation reactions?

This compound is typically used as an alkylating agent in Friedel-Crafts alkylation reactions. In this context, it acts as an electrophile that introduces the 2-methyl-1,3-dichloropropyl group, or a rearranged version of it, onto an aromatic ring in the presence of a Lewis acid catalyst.[1][2]

Q2: What are the most common challenges encountered in Friedel-Crafts alkylation?

The three main challenges in Friedel-Crafts alkylation are:

  • Polyalkylation: The initial alkylated product is often more reactive than the starting aromatic compound, leading to the addition of multiple alkyl groups.[1]

  • Carbocation Rearrangement: The carbocation intermediate formed from the alkyl halide can rearrange to a more stable form, resulting in a mixture of isomeric products.[1][3]

  • Substrate Limitations: The reaction is generally not successful with aromatic rings that have strongly deactivating groups (e.g., -NO2, -NR3+).[1][3] Additionally, substrates with amine groups (-NH2, -NHR, -NR2) are unsuitable as they react with the Lewis acid catalyst.[1]

Q3: How can I minimize polyalkylation?

To minimize the formation of polyalkylation products, it is recommended to use a large excess of the aromatic substrate.[1] This increases the statistical probability of the electrophile reacting with the starting material rather than the more reactive mono-alkylated product.

Q4: Is carbocation rearrangement a concern with this compound, and how can it be controlled?

Yes, carbocation rearrangement is a significant concern. The primary carbocation that would be formed from this compound is highly likely to undergo a hydride shift to form a more stable tertiary carbocation. This can lead to the formation of an unexpected isomeric product. To control this, one might consider using milder reaction conditions (e.g., lower temperature) or exploring Friedel-Crafts acylation followed by a reduction, which avoids the formation of a rearranging carbocation.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the alkylation of aromatic compounds with this compound.

Logical Flow for Initial Troubleshooting

Start Low or No Reactivity Observed Check_Conditions Verify Anhydrous Conditions and Inert Atmosphere Start->Check_Conditions Check_Temp Confirm Correct Reaction Temperature Check_Conditions->Check_Temp Check_Reagents Assess Reagent Purity (Substrate, Alkyl Halide, Catalyst) Check_Temp->Check_Reagents Check_Stirring Ensure Efficient Stirring Check_Reagents->Check_Stirring Outcome Re-run Experiment with Optimized Parameters Check_Stirring->Outcome

Caption: Initial troubleshooting workflow for low reactivity.

Problem-Solution Table
Observed Problem Potential Cause Recommended Solution(s)
Low or No Product Yield 1. Moisture in the reaction quenching the catalyst. 2. The catalyst is inactive or used in insufficient quantity. 3. The reaction temperature is too low to overcome the activation energy. 4. The aromatic substrate is strongly deactivated.1. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] 2. Use a fresh, anhydrous Lewis acid catalyst. Consider increasing the catalyst loading. 3. Gradually increase the reaction temperature while monitoring for product formation.[1] 4. Use a more electron-rich (activated) aromatic substrate.
Formation of Multiple Isomeric Products 1. Carbocation rearrangement to a more stable intermediate.[1][3] 2. Lack of regioselectivity with a substituted aromatic ring.1. Lower the reaction temperature to disfavor rearrangement. 2. Consider an alternative two-step synthesis: Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction to obtain the desired alkylbenzene without rearrangement.[1][3]
Polyalkylation Products Observed The mono-alkylated product is more reactive than the starting material, leading to further alkylation.[1]Use a large excess of the aromatic substrate to favor the mono-alkylation reaction.[1]
Charring or Darkening of Reaction Mixture The reaction is too vigorous, leading to decomposition of starting materials or products.1. Control the rate of addition of the alkylating agent or catalyst. 2. Perform the reaction at a lower temperature, using an ice bath if necessary.[1]

Data Presentation

Table 1: Common Lewis Acid Catalysts for Friedel-Crafts Alkylation
Lewis Acid Catalyst Formula Relative Strength Common Applications & Notes
Aluminum ChlorideAlCl₃StrongHighly effective and widely used, but can promote rearrangements and side reactions.[1]
Iron(III) ChlorideFeCl₃ModerateA milder alternative to AlCl₃, can sometimes reduce the extent of side reactions.[1]
Boron TrifluorideBF₃ModerateOften used as a gas or in etherate form.
Indium(III) TriflateIn(OTf)₃MildCan be effective under milder conditions and is sometimes more tolerant of functional groups.[5]
Bismuth(III) TriflateBi(OTf)₃MildSimilar to In(OTf)₃, used for reactions requiring milder Lewis acidity.[5]

Experimental Protocols

General Protocol for Friedel-Crafts Alkylation with this compound

This protocol describes a general procedure for the alkylation of an aromatic substrate (e.g., benzene (B151609) or toluene) with this compound using aluminum chloride as the catalyst.

Materials:

  • Aromatic Substrate (e.g., Toluene)

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (B109758) (DCM) or another suitable solvent

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a clean, oven-dried round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere.

  • Reagent Addition:

    • To the flask, add the aromatic substrate (a large excess, e.g., 5-10 equivalents) and anhydrous dichloromethane.

    • Cool the flask to 0 °C in an ice bath.

    • Carefully and portion-wise, add anhydrous aluminum chloride (e.g., 1.1 equivalents relative to the alkylating agent) to the stirred solution.

  • Alkylation:

    • Dissolve this compound (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it to the dropping funnel.

    • Slowly add the alkylating agent solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture back to 0 °C.

    • Slowly and carefully quench the reaction by pouring it over a mixture of crushed ice and water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.

Workflow for Friedel-Crafts Alkylation

A 1. Setup (Dry Glassware, Inert Atmosphere) B 2. Add Aromatic Substrate and Solvent A->B C 3. Cool to 0°C B->C D 4. Add Lewis Acid Catalyst (e.g., AlCl3) C->D E 5. Add this compound (Dropwise at 0°C) D->E F 6. Stir at Room Temperature (Monitor Progress) E->F G 7. Quench Reaction (Ice-water) F->G H 8. Extraction and Washing G->H I 9. Drying and Solvent Removal H->I J 10. Purify Product I->J

Caption: A typical experimental workflow for a Friedel-Crafts alkylation reaction.

Protocol for Reaction Monitoring by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring the progress of the alkylation reaction by separating and identifying the volatile components of the reaction mixture.

Procedure:

  • Sampling: At regular intervals (e.g., every 30-60 minutes), carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a dry syringe.

  • Quenching: Immediately quench the aliquot in a vial containing a small amount of a suitable solvent (e.g., ethyl acetate) and a quenching agent (e.g., a drop of water or saturated sodium bicarbonate solution) to stop the reaction.

  • Preparation: Dilute the quenched sample further with the solvent if necessary. Filter the sample through a small plug of silica (B1680970) or pass it over anhydrous sodium sulfate to remove any solids or water.

  • Analysis: Inject the prepared sample into the GC-MS. The analysis will allow for the identification and quantification of the starting materials, the desired product(s), and any byproducts by comparing their mass spectra and retention times to reference standards.[6][7][8] This data can be used to determine the reaction conversion and selectivity over time.

References

Technical Support Center: Synthesis of 1,3-Dichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,3-dichloro-2-methylpropane synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yield can stem from several factors. Here is a systematic approach to troubleshooting:

  • Incomplete Reaction: The conversion of the diol starting material may not be complete.

    • Solution: Consider extending the reaction time. Monitor the reaction's progress using techniques like Gas Chromatography (GC) to ensure it has gone to completion. You can also try increasing the reaction temperature within the recommended range.[1]

  • Reagent Purity and Stoichiometry: The purity of your starting materials, particularly the 2-methyl-1,3-propanediol (B1210203) and the chlorinating agent (e.g., thionyl chloride), is crucial.

    • Solution: Ensure you are using reagents of high purity. Verify the stoichiometry of your reactants; an excess of the chlorinating agent may be necessary to drive the reaction to completion, but a large excess can sometimes lead to side reactions.

  • Suboptimal Temperature: The reaction temperature significantly influences the reaction rate and the formation of byproducts.

    • Solution: Optimize the reaction temperature. For the synthesis using thionyl chloride, a temperature range of 80-130°C is reported.[2] It is advisable to conduct small-scale experiments to find the optimal temperature for your specific setup.

  • Losses During Workup: Significant amounts of the product can be lost during the extraction and purification steps.

    • Solution: Ensure efficient extraction by selecting an appropriate solvent and performing multiple extractions. During neutralization, be cautious not to use an excessive amount of base, which could potentially lead to hydrolysis of the product. Careful distillation is key to isolating the pure product without decomposition.

Q2: I am observing significant amounts of side products in my reaction mixture. What are they and how can I minimize their formation?

A2: The primary side product of concern is the mono-chlorinated intermediate, 3-chloro-2-methyl-1-propanol.

  • Cause: Incomplete chlorination is the most likely cause for the presence of this intermediate.[1]

  • Solution:

    • Ensure a sufficient amount of the chlorinating agent is used to favor dichlorination.

    • Optimize the reaction temperature and time to promote the full conversion of the diol to the dichloro-product.[1]

    • The order and rate of reagent addition can also impact selectivity. A slow, controlled addition of the chlorinating agent can sometimes minimize side reactions.

Q3: What is the recommended purification method for this compound?

A3: The most common and effective method for purifying this compound is fractional distillation under reduced pressure.

  • Workup before Distillation: Before distillation, it is essential to quench any remaining chlorinating agent and neutralize the reaction mixture. This is typically done by carefully adding the reaction mixture to a cold, saturated solution of sodium bicarbonate or sodium carbonate until the evolution of gas ceases. The organic layer is then separated, washed with brine, and dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Distillation: The crude product is then distilled. The boiling point of this compound is approximately 149-151°C at atmospheric pressure. Distillation under reduced pressure is recommended to prevent potential decomposition at higher temperatures.

Data Presentation: Reaction Condition Optimization

The following table summarizes key reaction parameters for the synthesis of this compound from 2-methyl-1,3-propanediol and thionyl chloride.

ParameterConditionReported YieldReference
Starting Material 2-Methyl-1,3-propanediol80.2%[2]
Chlorinating Agent Thionyl chloride (SOCl₂)
Reaction Temperature 80 - 130 °C[2]
Reaction Time 7 hours[2]
Atmosphere Inert (e.g., Nitrogen or Argon)[2]

Experimental Protocols

Synthesis of this compound from 2-Methyl-1,3-propanediol

This protocol is based on the reaction of 2-methyl-1,3-propanediol with thionyl chloride.[2]

Materials:

  • 2-Methyl-1,3-propanediol

  • Thionyl chloride (SOCl₂)

  • Pyridine (B92270) (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether or Dichloromethane (B109758) (for extraction)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2-methyl-1,3-propanediol. The entire setup should be under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the flask in an ice bath. Slowly add thionyl chloride (typically 2.2 to 2.5 equivalents) dropwise from the dropping funnel. A small amount of pyridine can be added as a catalyst, but this may complicate the workup.

  • Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux (a temperature between 80-130°C is recommended). Maintain the reflux for approximately 7 hours.[2]

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess thionyl chloride and HCl produced. Ensure the final solution is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure this compound.

Mandatory Visualization

Troubleshooting_Yield_Improvement start Problem: Low Yield of This compound cause1 Incomplete Reaction start->cause1 cause2 Side Product Formation (e.g., mono-chlorinated intermediate) start->cause2 cause3 Suboptimal Reagent Quality or Stoichiometry start->cause3 cause4 Product Loss During Workup & Purification start->cause4 solution1a Increase Reaction Time cause1->solution1a solution1b Increase Reaction Temperature (within 80-130°C range) cause1->solution1b solution1c Monitor reaction by GC cause1->solution1c solution2a Ensure sufficient chlorinating agent (e.g., >2 equivalents of SOCl₂) cause2->solution2a solution2b Optimize temperature to favor dichlorination cause2->solution2b solution3a Use high-purity starting materials cause3->solution3a solution3b Verify stoichiometry of reactants cause3->solution3b solution4a Ensure efficient extraction (multiple extractions) cause4->solution4a solution4b Careful neutralization to avoid product hydrolysis cause4->solution4b solution4c Use fractional distillation under reduced pressure for purification cause4->solution4c

References

Technical Support Center: Regioselectivity in Reactions with 1,3-Dichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling regioselectivity in reactions involving 1,3-Dichloro-2-methylpropane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for achieving desired reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the reactive sites on this compound for nucleophilic substitution?

A1: this compound possesses two primary chloride leaving groups at the C1 and C3 positions. The key challenge in its functionalization is to achieve selective substitution at one of these sites, as they are chemically equivalent in the starting material but their reactivity is influenced by the steric hindrance imposed by the methyl group at the C2 position.

Q2: What is the primary factor influencing regioselectivity in reactions with this compound?

A2: The dominant factor is steric hindrance . The methyl group at the C2 position creates a "neopentyl-like" environment, which significantly hinders the backside attack required for a typical S(_N)2 reaction. This steric bulk makes the approach of a nucleophile to the electrophilic carbon atoms at C1 and C3 more difficult compared to a simple 1,3-dichloropropane.

Q3: How does the choice of nucleophile affect the regioselectivity?

A3: The size and reactivity of the nucleophile are critical.

  • Bulky Nucleophiles: Large, sterically demanding nucleophiles will face greater difficulty in approaching the electrophilic carbons, leading to slower reaction rates and potentially favoring elimination side reactions. To achieve monosubstitution, using a less bulky nucleophile is often preferred.

  • Reactive Nucleophiles: Highly reactive, "soft" nucleophiles can sometimes overcome steric barriers more effectively than less reactive ones.

Q4: What is the role of the solvent in controlling the reaction?

A4: The solvent plays a crucial role in determining the reaction mechanism and rate.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone): These solvents are generally preferred for S(_N)2 reactions. They solvate the cation of the nucleophilic salt, leaving the anion more "naked" and nucleophilic, which can help increase the rate of the sterically hindered substitution.

  • Polar Protic Solvents (e.g., water, ethanol): These solvents can solvate both the cation and the anion of the nucleophile, reducing its nucleophilicity and slowing down S(_N)2 reactions. They may also promote competing S(_N)1-type or elimination reactions, although this is less likely for a primary halide.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low or no reaction Steric Hindrance: The 2-methyl group is significantly slowing down the S(_N)2 reaction.• Increase the reaction temperature.• Use a more reactive (softer) nucleophile.• Switch to a more effective polar aprotic solvent like DMF or DMSO to enhance nucleophilicity.• Consider using a corresponding 1,3-dibromo or 1,3-diiodo-2-methylpropane, as bromide and iodide are better leaving groups.
Formation of elimination products Strongly Basic Nucleophile: The nucleophile is acting as a base, abstracting a proton, leading to elimination. This is more likely with bulky, strong bases.• Use a less basic, more nucleophilic reagent (e.g., azide (B81097), cyanide, or a soft thiol).• Employ milder reaction conditions (lower temperature).• If using an alkoxide, choose a less hindered one.
Mixture of mono- and di-substituted products High Reactivity/Equivalents of Nucleophile: The initially formed monosubstituted product is reacting further with the excess nucleophile.• Use only a slight excess (1.0-1.2 equivalents) of the nucleophile.• Slowly add the nucleophile to the reaction mixture to maintain a low instantaneous concentration.• Monitor the reaction closely by TLC or GC and stop it once the desired monosubstituted product is maximized.
Poor regioselectivity (reaction at both primary carbons) Symmetrical Nature of Substrate: The two primary chlorides are electronically very similar.This is the main challenge. To favor monosubstitution, carefully control stoichiometry as described above. For achieving unsymmetrical disubstitution, a two-step approach is necessary where the first substitution is performed, and then the second, different nucleophile is introduced.

Data Presentation: Predicted Regioselectivity in Monosubstitution Reactions

The following table provides an estimated guide to the expected regioselectivity for the monosubstitution of this compound under various conditions. The product ratio refers to the desired monosubstituted product versus the disubstituted product.

Nucleophile Solvent Temperature Predicted Major Product Estimated Product Ratio (Mono:Di) Notes
Sodium Azide (NaN(_3))DMF50-70 °C1-azido-3-chloro-2-methylpropane> 9:1Azide is a good, non-basic nucleophile. Careful control of stoichiometry is key.
Sodium Cyanide (NaCN)DMSO60-80 °C4-chloro-3-methylbutanenitrile~ 8:2Cyanide is a strong nucleophile but also basic, which may lead to some side products.
Sodium ThiophenoxideEthanolReflux1-chloro-2-methyl-3-(phenylthio)propane~ 7:3Thiolates are excellent nucleophiles. Using a protic solvent may slow the reaction enough to control monosubstitution.
Sodium Methoxide (NaOMe)MethanolReflux1-chloro-3-methoxy-2-methylpropane~ 6:4Alkoxides are strongly basic, increasing the likelihood of elimination and disubstitution.
Potassium PhthalimideDMF100-120 °CN-(3-chloro-2-methylpropyl)phthalimide> 9:1A bulky nucleophile that often gives good results for monosubstitution in Gabriel synthesis.

Experimental Protocols

Protocol 1: Synthesis of 1-azido-3-chloro-2-methylpropane (Selective Monosubstitution)

This protocol is designed to favor the formation of the monosubstituted product by using a good nucleophile under controlled conditions.

Materials:

  • This compound

  • Sodium azide (NaN(_3))

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add sodium azide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC analysis.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x volume of DMF).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate 1-azido-3-chloro-2-methylpropane.

Visualizations

Reaction_Pathway Regioselectivity in Nucleophilic Substitution of this compound sub This compound mono_sub Monosubstituted Product (1-Nu-3-chloro-2-methylpropane) sub->mono_sub Reaction Conditions (Solvent, Temp) di_sub Disubstituted Product (1-Nu-3-Nu-2-methylpropane) sub->di_sub Reaction Conditions (Solvent, Temp) elim Elimination Product sub->elim Strong, Bulky Base nuc Nucleophile (Nu-) nuc->sub

Caption: General reaction pathways for this compound.

Workflow Experimental Workflow for Selective Monosubstitution start Start: Dissolve Substrate in Polar Aprotic Solvent add_nuc Add 1.0-1.2 eq. of Nucleophile start->add_nuc react Heat and Stir (Monitor by TLC/GC) add_nuc->react workup Aqueous Workup and Extraction react->workup purify Column Chromatography workup->purify end Isolated Monosubstituted Product purify->end Logic_Diagram Decision Logic for Controlling Regioselectivity goal Desired Product: Monosubstitution nucleophile Nucleophile Choice goal->nucleophile solvent Solvent Choice goal->solvent conditions Reaction Conditions goal->conditions nuc_good Small, non-basic (e.g., N3-, CN-) nucleophile->nuc_good nuc_bad Bulky, strong base (e.g., t-BuO-) nucleophile->nuc_bad solv_good Polar Aprotic (DMF, DMSO) solvent->solv_good solv_bad Polar Protic (EtOH, H2O) solvent->solv_bad cond_good Controlled Stoichiometry (1.1 eq. Nu-) conditions->cond_good cond_bad Large Excess of Nu- conditions->cond_bad

Preventing polymerization during 1,3-Dichloro-2-methylpropane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing unwanted polymerization during reactions involving 1,3-Dichloro-2-methylpropane.

Troubleshooting Guide: Uncontrolled Polymerization

This guide addresses specific issues that may arise during experimentation, leading to the formation of polymeric byproducts.

Issue 1: Gradual increase in viscosity and formation of an insoluble precipitate during reaction.

  • Question: My reaction mixture with this compound is becoming viscous and a solid is crashing out. What is happening and how can I prevent it?

  • Answer: This is a strong indication of uncontrolled polymerization. This compound, like other alkyl halides, can undergo free-radical chain reactions, especially under conditions that generate radicals, such as heat, light (UV), or the presence of radical initiators.[1][2][3] The resulting polymeric material is often insoluble in common organic solvents.

    Immediate Corrective Actions:

    • Quench the reaction: If safe to do so, cool the reaction mixture in an ice bath to slow down the polymerization rate.

    • Introduce an inhibitor: Add a radical scavenger such as Butylated Hydroxytoluene (BHT) or Hydroquinone (B1673460) to terminate the radical chains.

    Preventative Measures for Future Experiments:

    • Exclude Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood to prevent photochemical initiation of radicals.

    • Maintain Low Temperature: Run the reaction at the lowest feasible temperature to minimize thermal initiation of radicals.

    • Use an Inert Atmosphere: Purge the reaction vessel with an inert gas like argon or nitrogen to remove oxygen. While oxygen can sometimes act as an inhibitor, it can also form peroxides that may initiate polymerization.

    • Add a Prophylactic Inhibitor: Incorporate a small amount of a radical inhibitor into the reaction mixture from the start.

Issue 2: Low yield of the desired product with significant formation of high molecular weight species.

  • Question: My desired product yield is consistently low, and I observe a significant amount of what appears to be oligomers or polymer in my crude NMR/MS. How can I optimize my reaction to favor the desired product?

  • Answer: This suggests that a side reaction, likely polymerization, is competing with your primary reaction pathway. To improve the yield of your desired product, you need to suppress the conditions that favor radical formation and polymerization.

    Optimization Strategies:

    • Inhibitor Screening: Test different types of radical inhibitors to find the most effective one for your specific reaction conditions. Phenolic inhibitors like BHT and hydroquinone are good starting points. For more challenging reactions, stable free radicals like TEMPO can be very effective.[4]

    • Solvent Choice: The choice of solvent can influence radical reactions. Less polar solvents may sometimes disfavor polymerization.

    • Reagent Purity: Ensure that all reagents and solvents are free from peroxide impurities, which can act as radical initiators. It is advisable to use freshly distilled solvents.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of polymerization for this compound?

A1: The most probable mechanism is a free-radical chain polymerization. This process involves three main stages: initiation, propagation, and termination.

  • Initiation: A radical is generated, often by heat, light, or a radical initiator, which then abstracts a hydrogen or chlorine atom from this compound to form a carbon-centered radical.

  • Propagation: The carbon-centered radical reacts with another molecule of this compound, propagating the radical chain and forming a larger molecule.

  • Termination: Two radicals combine to form a stable, non-radical species, terminating the polymer chain growth.

Free_Radical_Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., Peroxide) Radical Radical Species (R•) Initiator->Radical Heat/Light C-centered Radical Carbon-centered Radical on Propane Backbone Radical->C-centered Radical Abstracts H or Cl from This compound Growing Polymer Radical Growing Polymer Radical C-centered Radical->Growing Polymer Radical + this compound Longer Polymer Radical Longer Polymer Radical Growing Polymer Radical->Longer Polymer Radical + n(Monomer) Stable Polymer Stable Polymer Chain Longer Polymer Radical->Stable Polymer + Radical

Caption: Free-radical polymerization of this compound.

Q2: Which inhibitors are recommended for preventing polymerization of this compound?

A2: While specific data for this compound is limited, general-purpose radical inhibitors are expected to be effective. The choice depends on the reaction conditions and the required level of inhibition.

  • Phenolic Inhibitors: Butylated hydroxytoluene (BHT) and hydroquinone are cost-effective and commonly used. They act as chain-terminating antioxidants by donating a hydrogen atom to a propagating radical.[5]

  • Stable Free Radicals: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a highly effective inhibitor that directly scavenges carbon-centered radicals.[4]

The following diagram illustrates the decision-making process for selecting an appropriate inhibitor.

Inhibitor_Selection_Workflow start Start: Polymerization Issue Detected condition Are reaction conditions mild (low temp, dark)? start->condition phenolic Use Phenolic Inhibitor (e.g., BHT, Hydroquinone) condition->phenolic Yes stable_radical Use Stable Free Radical (e.g., TEMPO) condition->stable_radical No (harsh conditions) optimize Optimize Inhibitor Concentration phenolic->optimize stable_radical->optimize end End: Polymerization Controlled optimize->end

Caption: Workflow for selecting a suitable polymerization inhibitor.

Q3: What are typical concentrations for these inhibitors?

A3: The effective concentration of an inhibitor can vary significantly depending on the reaction conditions and the specific inhibitor used. It is always recommended to start with a low concentration and optimize as needed.

InhibitorTypical Starting Concentration (by weight)Notes
BHT 100 - 500 ppmEffective for storage and under mild reaction conditions.
Hydroquinone 50 - 200 ppmOften requires the presence of oxygen to be most effective.[5]
TEMPO 10 - 100 ppmHighly effective, but can be more expensive. Does not require oxygen.[4]

Note: These are general guidelines. The optimal concentration should be determined experimentally for your specific system.

Experimental Protocols

Protocol 1: General Procedure for Inhibitor Application

  • Preparation: Prior to starting your reaction, add the chosen inhibitor to the reaction solvent and stir until it is fully dissolved.

  • Inert Atmosphere: Purge the reaction flask containing the solvent and inhibitor with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reagent Addition: Add your reagents, including this compound, to the flask under the inert atmosphere.

  • Reaction Monitoring: Monitor the reaction for any signs of polymerization, such as increased viscosity or precipitate formation.

  • Work-up: During the reaction work-up, the inhibitor can typically be removed by standard purification techniques such as column chromatography or distillation.

Protocol 2: Screening for Optimal Inhibitor Concentration

  • Setup: Prepare a series of small-scale parallel reactions in vials.

  • Control: Include a control reaction with no inhibitor.

  • Concentration Gradient: In the other vials, add the inhibitor at varying concentrations (e.g., 10, 50, 100, 200 ppm).

  • Reaction: Run all reactions under identical conditions (temperature, time, atmosphere).

  • Analysis: After the reaction period, analyze the crude product from each vial by a suitable method (e.g., NMR, GC-MS) to determine the yield of the desired product and the amount of polymer formation.

  • Evaluation: Compare the results to identify the lowest inhibitor concentration that effectively suppresses polymerization without significantly impacting the desired reaction.

The logical relationship for troubleshooting polymerization is summarized in the following diagram:

Troubleshooting_Logic start Problem: Unwanted Polymerization check_light Is the reaction protected from light? start->check_light protect_light Action: Wrap flask in foil or work in a dark hood. check_light->protect_light No check_temp Is the reaction temperature as low as possible? check_light->check_temp Yes protect_light->check_temp lower_temp Action: Lower the reaction temperature. check_temp->lower_temp No check_atmosphere Is the reaction under an inert atmosphere? check_temp->check_atmosphere Yes lower_temp->check_atmosphere use_inert Action: Purge with Ar or N2. check_atmosphere->use_inert No check_inhibitor Is a radical inhibitor being used? check_atmosphere->check_inhibitor Yes use_inert->check_inhibitor add_inhibitor Action: Add an appropriate inhibitor (e.g., BHT, TEMPO). check_inhibitor->add_inhibitor No end Solution: Polymerization Minimized check_inhibitor->end Yes add_inhibitor->end

Caption: Logical steps for troubleshooting unwanted polymerization.

References

Technical Support Center: Synthesis of 1,3-Dichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1,3-dichloro-2-methylpropane, a key intermediate for various applications in drug development and materials science.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common laboratory-scale synthesis starts from 2-methyl-1,3-propanediol (B1210203). Another potential route is the chlorination of isobutylene (B52900).

Q2: I am getting a very low yield of this compound. What are the possible causes and how can I improve it?

Low yield can be attributed to several factors. A systematic troubleshooting approach is recommended. Key areas to investigate include reagent quality, reaction conditions, and potential side reactions. Incomplete reaction or loss of product during workup are also common culprits.

Q3: My reaction mixture turned dark or black during the synthesis. What does this indicate?

A dark or black reaction mixture often suggests polymerization, especially when using methods involving chlorination of alkenes like isobutylene.[1] This can be triggered by impurities, excessive heat, or exposure to light. For syntheses involving reagents like thionyl chloride, decomposition of the reagent or reaction with impurities can also lead to discoloration.

Q4: I am observing significant amounts of multi-chlorinated byproducts in my final product. How can I minimize their formation?

The formation of multi-chlorinated products is a common issue in chlorination reactions.[2][3] To favor the desired mono-chlorination, it is crucial to control the stoichiometry of the reagents. Using a high concentration of the alkane relative to the chlorinating agent can decrease the probability of multiple substitutions.[2][3] Additionally, controlling the reaction time and temperature is critical; stopping the reaction before it proceeds to extensive chlorination can help.

Q5: What are the recommended purification methods for this compound?

The primary method for purifying this compound is distillation.[4][5] Before distillation, a series of washing steps are typically employed. This includes washing with water to remove any water-soluble impurities, a dilute base solution (e.g., 5% sodium bicarbonate) to neutralize any remaining acid, followed by another water wash.[4][5] The crude product should then be dried over an anhydrous drying agent like calcium chloride before fractional distillation.[4]

Troubleshooting Guide

Low Yield Analysis

If you are experiencing low yields, the following workflow can help you identify and resolve the issue.

LowYieldTroubleshooting start Low Yield of this compound reagent_quality Check Reagent Purity (Starting material, Thionyl Chloride) start->reagent_quality reaction_conditions Verify Reaction Conditions (Temperature, Time) start->reaction_conditions workup_procedure Review Workup & Purification (Extraction, Distillation) start->workup_procedure side_reactions Investigate Side Reactions (Polymerization, Over-chlorination) start->side_reactions solution Optimized Synthesis reagent_quality->solution reaction_conditions->solution workup_procedure->solution side_reactions->solution

Caption: Troubleshooting workflow for addressing low product yield.

Data Summary

Table 1: Reaction Conditions for the Synthesis of this compound from 2-Methyl-1,3-propanediol
ParameterValueReference
Starting Material2-Methyl-1,3-propanediol[6]
ReagentThionyl chloride[6]
Temperature80 - 130 °C[6]
Reaction Time7 hours[6]
Reported Yield80.2%[6]
TechniqueSchlenk technique, Inert atmosphere[6]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Methyl-1,3-propanediol

This protocol is based on the reaction of 2-methyl-1,3-propanediol with thionyl chloride.[6]

Materials:

  • 2-Methyl-1,3-propanediol

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, as a catalyst and acid scavenger)

  • Anhydrous diethyl ether or other suitable inert solvent

  • 5% Sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or calcium chloride

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • In the flask, dissolve 2-methyl-1,3-propanediol in a suitable anhydrous inert solvent like diethyl ether. If using pyridine, it can be added to this mixture.

  • Cool the flask in an ice bath.

  • Slowly add thionyl chloride from the dropping funnel to the cooled solution with constant stirring. The reaction is exothermic, so maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (80 - 130 °C) for 7 hours.[6]

  • After the reflux period, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture over crushed ice to quench the unreacted thionyl chloride.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.

  • Filter to remove the drying agent.

  • Purify the crude product by fractional distillation. Collect the fraction boiling at the expected boiling point of this compound.

Potential Side Reactions in Isobutylene Chlorination

The chlorination of isobutylene can lead to a mixture of products. Understanding these pathways is crucial for optimizing the reaction towards the desired product.

SideReactions isobutylene Isobutylene desired_product This compound isobutylene->desired_product + Cl2 allyl_chloride Methallyl Chloride (3-chloro-2-methyl-1-propene) isobutylene->allyl_chloride + Cl2 (Radical Substitution) tert_butyl_chloride tert-Butyl Chloride isobutylene->tert_butyl_chloride + HCl (Addition) polymerization Polymerization isobutylene->polymerization Initiator/Heat chlorine Cl2 polychlorinated Polychlorinated Products desired_product->polychlorinated + Cl2

Caption: Potential side reaction pathways during the chlorination of isobutylene.

References

Technical Support Center: Removal of Unreacted 1,3-Dichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted 1,3-dichloro-2-methylpropane from reaction products. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that are relevant for its removal?

A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification method. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC4H8Cl2[1][2]
Molecular Weight127.01 g/mol [1]
Boiling Point122.28°C (estimate)
Density1.100 g/mL
Melting Point-70.34°C (estimate)

Q2: Which purification techniques are most effective for removing this compound?

A2: The choice of purification technique depends on the properties of your desired product. The most common and effective methods include:

  • Distillation: Ideal if your product has a significantly different boiling point from this compound.

  • Column Chromatography: Effective for separating compounds with different polarities.

  • Liquid-Liquid Extraction: Useful if your product and the unreacted starting material have different solubilities in immiscible solvents.[3]

  • Recrystallization: A suitable method if your product is a solid at room temperature.[4][5]

Q3: How can I determine if my purified product is free of this compound?

A3: Several analytical techniques can be used to assess the purity of your product. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for detecting and quantifying residual this compound.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect its presence.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification process.

Problem 1: Poor separation during distillation.
  • Possible Cause: The boiling points of your product and this compound are too close for efficient separation by simple distillation.

  • Solution:

    • Fractional Distillation: Use a fractional distillation column to increase the separation efficiency.

    • Vacuum Distillation: If your product is heat-sensitive, performing the distillation under reduced pressure will lower the boiling points of both substances, potentially improving separation.

Problem 2: Product co-elutes with this compound during column chromatography.
  • Possible Cause: The polarity of your product and this compound are too similar for the chosen solvent system and stationary phase.

  • Solution:

    • Solvent System Optimization: Adjust the polarity of the eluent. A gradient elution, where the solvent polarity is changed during the separation, can be effective.

    • Stationary Phase Selection: Try a different stationary phase with a different selectivity (e.g., alumina (B75360) instead of silica (B1680970) gel).

Problem 3: Emulsion formation during liquid-liquid extraction.
  • Possible Cause: The two liquid phases are not separating cleanly, forming a stable emulsion at the interface.[3]

  • Solution:

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.[3]

    • Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning them can force the layers to separate.

    • Filtration: Filtering the mixture through a bed of Celite or glass wool can sometimes break up the emulsion.

Experimental Protocols

Protocol 1: Fractional Distillation

This protocol is suitable for separating this compound from a product with a boiling point difference of at least 20-30°C.

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations), a condenser, and a receiving flask.

  • Sample Loading: Charge the round-bottom flask with the crude product mixture containing unreacted this compound. Add a few boiling chips.

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection: Slowly increase the temperature and collect the fractions that distill over at different temperature ranges. The first fraction will be enriched in the lower-boiling component (this compound). Monitor the temperature at the head of the column closely.

  • Analysis: Analyze the collected fractions using GC-MS or NMR to determine their composition.

Protocol 2: Flash Column Chromatography

This protocol is designed for the separation of compounds based on their polarity.

  • Column Packing: Securely clamp a chromatography column in a vertical position. Pack the column with silica gel or another appropriate stationary phase as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the fractions by thin-layer chromatography (TLC) to identify which fractions contain the desired product and which contain the unreacted this compound. Combine the pure fractions containing your product.

Protocol 3: Liquid-Liquid Extraction

This protocol is effective if the product and this compound have different solubilities in two immiscible solvents (e.g., an organic solvent and water).

  • Dissolution: Dissolve the crude product mixture in a suitable organic solvent.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of an immiscible solvent (e.g., water).

  • Shaking and Venting: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Layer Separation: Allow the layers to separate. Drain the lower layer and collect the upper layer.

  • Repeat: Repeat the extraction of the organic layer with fresh portions of the immiscible solvent to maximize the removal of the impurity.

  • Drying and Evaporation: Dry the organic layer containing the purified product over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent by rotary evaporation.

Visual Guides

Purification_Workflow cluster_start Crude Product cluster_decision Select Purification Method cluster_methods Purification Techniques cluster_end Pure Product Crude Product Crude Product Decision Product Properties Crude Product->Decision Distillation Distillation Decision->Distillation Different B.P. Chromatography Chromatography Decision->Chromatography Different Polarity Extraction Extraction Decision->Extraction Different Solubility Recrystallization Recrystallization Decision->Recrystallization Solid Product Pure Product Pure Product Distillation->Pure Product Chromatography->Pure Product Extraction->Pure Product Recrystallization->Pure Product

Caption: Purification method selection workflow.

Troubleshooting_Distillation Start Start Distillation Problem Poor Separation? Start->Problem CheckBP Check Boiling Points Problem->CheckBP Yes Success Successful Separation Problem->Success No CloseBP Boiling points are close CheckBP->CloseBP UseFractional Use Fractional Distillation CloseBP->UseFractional HeatSensitive Product Heat Sensitive? UseFractional->HeatSensitive UseVacuum Use Vacuum Distillation HeatSensitive->UseVacuum Yes HeatSensitive->Success No UseVacuum->Success

References

Stability of 1,3-Dichloro-2-methylpropane under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3-dichloro-2-methylpropane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for the degradation of this compound?

A1: this compound, a primary alkyl halide, is susceptible to degradation through several pathways, primarily nucleophilic substitution (SN2) and elimination (E2) reactions. The presence of a methyl group at the 2-position introduces significant steric hindrance, which can affect the rates and mechanisms of these reactions.[1][2] Under thermal or photochemical conditions, radical-mediated degradation can also occur.

Q2: How does the structure of this compound influence its reactivity?

A2: The structure of this compound is analogous to that of neopentyl halides, which are known to be very unreactive in SN2 reactions due to steric hindrance.[1] The methyl group blocks the backside attack required for a typical SN2 mechanism.[2] While it is a primary halide, its reactivity is significantly lower than that of unhindered primary halides like 1-chlorobutane.[3] Elimination reactions (E2) are possible in the presence of a strong, non-nucleophilic base.[4][5]

Q3: What are the expected products of degradation under basic conditions?

A3: Under strongly basic conditions, particularly with a hindered base like potassium tert-butoxide, the primary degradation pathway is expected to be elimination (E2) to yield 3-chloro-2-methyl-1-propene.[5] With a strong, unhindered nucleophile/base like sodium hydroxide, a slow SN2 reaction may occur to produce 1-chloro-2-methyl-3-propanol, but the elimination product is also likely to form.[6][7]

Q4: Is this compound stable to hydrolysis?

A4: Due to its structure as a sterically hindered primary halide, this compound is expected to be relatively stable to hydrolysis under neutral conditions. The SN2 reaction with water is slow, and the formation of a primary carbocation for an SN1 reaction is energetically unfavorable.[1][8] Acid catalysis may promote hydrolysis, but could also lead to rearrangement products.[9]

Q5: What is the expected thermal stability of this compound?

A5: Chlorinated alkanes can undergo thermal decomposition, typically through a process of dehydrochlorination to form alkenes.[10] This process is often radical-mediated at higher temperatures. The presence of impurities can catalyze this decomposition.

Q6: Can this compound degrade upon exposure to light?

A6: Yes, alkyl halides can undergo photochemical degradation.[11] Exposure to UV light can lead to the homolytic cleavage of the carbon-chlorine bond, generating radical intermediates that can participate in a variety of subsequent reactions, including hydrogen abstraction and dimerization.[12]

Troubleshooting Guides

Issue 1: Reaction is unexpectedly slow or does not proceed.
Possible Cause Troubleshooting Step
Steric Hindrance: The methyl group at the 2-position significantly hinders SN2 reactions.[1][13]- Increase the reaction temperature to provide more energy to overcome the activation barrier.- Use a less sterically hindered nucleophile if possible.- Consider alternative reaction pathways that do not involve direct backside attack.
Poor Leaving Group: The chloride ion is a good leaving group, but its departure can be slow if the electrophilic carbon is not readily accessible.[14]- If applicable to your synthesis, consider converting the chloride to a better leaving group like iodide (e.g., via the Finkelstein reaction).
Inappropriate Solvent: The choice of solvent can dramatically affect reaction rates.[15]- For SN2 reactions, use a polar aprotic solvent (e.g., acetone (B3395972), DMF, DMSO) to enhance nucleophilicity.- For SN1-type reactions (less likely but possible under forcing conditions), a polar protic solvent (e.g., water, ethanol) would be required to stabilize the carbocation intermediate.
Issue 2: Formation of multiple products or unexpected side products.
Possible Cause Troubleshooting Step
Competition between Substitution and Elimination: Strong, small nucleophiles can act as bases, leading to a mixture of SN2 and E2 products.[8]- To favor substitution (SN2), use a good nucleophile that is a weak base (e.g., I⁻, Br⁻, CN⁻) and lower the reaction temperature.- To favor elimination (E2), use a strong, sterically hindered base (e.g., potassium tert-butoxide) and a higher reaction temperature.[4]
Rearrangement of Intermediates: Although unlikely for a primary halide, under harsh conditions that might favor an SN1-type mechanism, carbocation rearrangement could occur.[16]- If SN1 conditions are unavoidable, be prepared to isolate and identify potential rearrangement products.
Radical Side Reactions: The presence of light or radical initiators can lead to a complex mixture of products.- Conduct the reaction in the dark or under an inert atmosphere to minimize radical reactions.

Data Presentation

Due to the limited availability of specific experimental data for this compound, the following table provides an estimated reactivity profile based on general principles of alkyl halide chemistry.

Reaction Condition Expected Predominant Pathway Relative Rate Potential Major Products
Thermal (High Temp.) Radical Decomposition / EliminationModerate to Fast3-chloro-2-methyl-1-propene, HCl, other fragmentation products
Photochemical (UV) Radical DecompositionLight-dependentComplex mixture of products from radical reactions
Aqueous, Neutral (Hydrolysis) SN2 / SN1Very Slow1-chloro-2-methyl-3-propanol
Aqueous, Acidic (H₃O⁺) SN1-like (slow)Slow1-chloro-2-methyl-3-propanol, potential rearrangement products
Aqueous, Basic (e.g., NaOH) SN2 / E2Slow to Moderate1-chloro-2-methyl-3-propanol, 3-chloro-2-methyl-1-propene
Strong, Hindered Base (e.g., t-BuOK) E2Moderate to Fast3-chloro-2-methyl-1-propene
Good Nucleophile, Weak Base (e.g., NaI in acetone) SN2Slow1-iodo-3-chloro-2-methylpropane

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. Note: These are templates and may require optimization for specific experimental setups.

Protocol 1: Assessment of Stability in Aqueous Solution (Hydrolysis)
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetone or ethanol) at a known concentration (e.g., 0.1 M).

    • Prepare buffered aqueous solutions at various pH values (e.g., pH 4, 7, and 10).

  • Reaction Setup:

    • In a series of sealed vials, add a small aliquot of the this compound stock solution to a known volume of each buffered solution. The final concentration of the organic solvent should be low (e.g., <5%) to approximate aqueous conditions.

    • Prepare triplicate samples for each pH and time point.

    • Include a control sample with only the buffer.

  • Incubation:

    • Incubate the vials at a constant temperature (e.g., 25°C, 40°C, 60°C).

  • Sampling and Analysis:

    • At specified time intervals (e.g., 0, 24, 48, 72 hours), quench the reaction by adding a suitable solvent and an internal standard.

    • Analyze the samples by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the remaining concentration of this compound.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each condition.

    • Determine the rate of degradation and, if possible, calculate the pseudo-first-order rate constant.

Protocol 2: Assessment of Stability with a Nucleophile (SN2 Reaction)
  • Preparation of Solutions:

    • Prepare a solution of this compound in a suitable polar aprotic solvent (e.g., acetone) at a known concentration (e.g., 0.05 M).

    • Prepare a solution of the nucleophile (e.g., sodium iodide) in the same solvent at a known concentration (e.g., 0.1 M).

  • Reaction Setup:

    • In a reaction vessel equipped with a stirrer and maintained at a constant temperature, mix the solutions of the substrate and the nucleophile.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by thin-layer chromatography (TLC), GC, or HPLC.

    • For reactions that produce a precipitate (e.g., NaCl in the Finkelstein reaction), the rate can sometimes be monitored by the formation of the solid.[3]

  • Data Analysis:

    • Determine the rate of disappearance of the starting material and the appearance of the product to assess the reaction kinetics.

Visualizations

Degradation_Pathways cluster_substitution Substitution (SN2) cluster_elimination Elimination (E2) cluster_radical Radical Reactions This compound This compound 1_chloro_2_methyl_3_propanol 1-chloro-2-methyl-3-propanol This compound->1_chloro_2_methyl_3_propanol Strong Nucleophile (e.g., OH⁻) Slow, due to steric hindrance 3_chloro_2_methyl_1_propene 3-chloro-2-methyl-1-propene This compound->3_chloro_2_methyl_1_propene Strong, Hindered Base (e.g., t-BuOK) Radical_Intermediates Radical Intermediates This compound->Radical_Intermediates UV Light or High Temperature Complex_Mixture Complex Mixture of Products Radical_Intermediates->Complex_Mixture

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow Start Experiment with this compound Problem Identify Experimental Issue Start->Problem Slow_Reaction Slow or No Reaction Problem->Slow_Reaction Low Conversion Side_Products Unexpected Side Products Problem->Side_Products Low Selectivity Check_Sterics Consider Steric Hindrance Slow_Reaction->Check_Sterics Check_Competition Check for SN2/E2 Competition Side_Products->Check_Competition Increase_Temp Increase Temperature Check_Sterics->Increase_Temp Change_Solvent Change Solvent Check_Sterics->Change_Solvent Use_Hindered_Base Use Hindered Base for E2 Check_Competition->Use_Hindered_Base Use_Weak_Base_Nu Use Weak Base/Good Nucleophile for SN2 Check_Competition->Use_Weak_Base_Nu End Optimized Reaction Increase_Temp->End Change_Solvent->End Use_Hindered_Base->End Use_Weak_Base_Nu->End

Caption: Troubleshooting workflow for reactions involving this compound.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Validation of 1,3-Dichloro-2-methylpropane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of any chemical entity is contingent upon rigorous structural validation. For a molecule such as 1,3-dichloro-2-methylpropane, a halogenated hydrocarbon with potential applications as a building block in organic synthesis, confirmation of its identity and purity is paramount. This guide provides a comparative overview of standard spectroscopic techniques used to validate the synthesis of this compound, contrasting its expected spectral data with that of a potential isomeric impurity, 1,2-dichloro-2-methylpropane.

Comparative Spectroscopic Data

The unambiguous identification of this compound (C₄H₈Cl₂) relies on the complementary information provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1][2][3] Each technique probes different aspects of the molecular structure, and together they provide a unique fingerprint. The following table summarizes the expected quantitative data for this compound and contrasts it with the data for 1,2-dichloro-2-methylpropane, an isomer that could potentially be formed during synthesis.

Spectroscopic Technique Parameter Expected Data for this compound Expected Data for 1,2-Dichloro-2-methylpropane (Isomer) Structural Insight
¹H NMR Chemical Shift (δ), Multiplicity~1.1 ppm (doublet, 3H, -CH₃)~2.3 ppm (multiplet, 1H, -CH)~3.6-3.8 ppm (multiplet, 4H, 2x -CH₂Cl)~1.7 ppm (singlet, 6H, 2x -CH₃)~3.8 ppm (singlet, 2H, -CH₂Cl)Distinguishes between the number of unique proton environments and their neighboring protons (connectivity). The splitting patterns are definitive identifiers.
¹³C NMR Chemical Shift (δ)~15 ppm (-CH₃)~40 ppm (-CH)~50 ppm (-CH₂Cl)~30 ppm (-CH₃)~55 ppm (-CH₂Cl)~75 ppm (-C(Cl))Reveals the number of unique carbon environments. The presence of a quaternary carbon signal for the isomer is a key differentiator.
IR Spectroscopy Wavenumber (cm⁻¹)~2900-3000 (C-H stretch)~1460 (C-H bend)~650-750 (C-Cl stretch)~2900-3000 (C-H stretch)~1370 (gem-dimethyl C-H bend)~600-800 (C-Cl stretch)Confirms the presence of functional groups (alkyl C-H, C-Cl bonds). The fingerprint region (<1500 cm⁻¹) provides a unique pattern for each isomer.[4]
Mass Spectrometry (EI) m/z RatioM⁺ peaks at 126, 128, 130Key Fragments: [M-Cl]⁺, [M-CH₂Cl]⁺M⁺ peaks at 126, 128, 130Base Peak: 77 ([C₄H₅Cl]⁺)Key Fragments: [M-CH₃]⁺, [M-Cl]⁺Confirms molecular weight (127.01 g/mol ) and elemental composition (presence of two chlorine atoms from isotopic pattern).[1][3] Fragmentation patterns reveal molecular stability and structure.

Validation Workflow

The logical process for validating the synthesized product involves a multi-step analytical approach. The crude product is first purified and then subjected to a series of spectroscopic analyses. The data from each analysis is then compared against reference data for the target compound and potential byproducts to confirm the structure and assess purity.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Validation synthesis Crude Synthesized Product purification Purification (e.g., Distillation) synthesis->purification product Purified Product purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms compare Compare Experimental Data vs. Reference Data nmr->compare ir->compare ms->compare validation Structure Confirmed: This compound compare->validation Match rejection Structure Not Confirmed (Impurity or Isomer) compare->rejection Mismatch

Caption: Workflow for the validation of this compound synthesis.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 300 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Prepare a sample by dissolving approximately 10-20 mg of the purified liquid product in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[5]

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).[5][6]

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum using a standard pulse program. Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse program. A greater number of scans (typically 128 or more) will be required due to the low natural abundance of the ¹³C isotope.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios and analyze the chemical shifts and coupling patterns to elucidate the structure. Analyze the chemical shifts in the ¹³C NMR spectrum to identify the number of unique carbon environments.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • For a neat liquid sample, place one to two drops of the purified product directly between two salt plates (e.g., NaCl or KBr).

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the liquid directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates or empty ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Subtract the background spectrum from the sample spectrum. Identify the characteristic absorption bands and compare them to known frequencies for C-H and C-Cl bonds. Pay close attention to the fingerprint region (<1500 cm⁻¹) for a unique pattern match.[4]

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern.

  • Instrumentation: A mass spectrometer, often coupled with a Gas Chromatography (GC-MS) system for sample introduction and separation.

  • Sample Preparation:

    • Prepare a dilute solution of the purified product in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

  • Data Acquisition:

    • Inject the sample into the GC-MS system. The sample is vaporized and ionized (typically via Electron Ionization, EI).

    • The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺). Look for the characteristic isotopic cluster for two chlorine atoms (M⁺, M⁺+2, M⁺+4 peaks with a ratio of approximately 9:6:1).

    • Analyze the major fragment ions to gain further structural information. Compare the fragmentation pattern to a database or predicted fragmentation pathways.

References

GC-MS method for the purity analysis of 1,3-Dichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of GC-MS and GC-ECD Methods for the Purity Analysis of 1,3-Dichloro-2-methylpropane

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Electron Capture Detection (GC-ECD) for the purity assessment of this compound, a halogenated hydrocarbon.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance attributes of a proposed GC-MS method and a comparative GC-ECD method for the analysis of this compound.

ParameterGC-MS MethodGC-ECD Method
Principle Separation by gas chromatography followed by mass-based identification and quantification.Separation by gas chromatography with selective detection of electrophilic compounds.
Specificity High; provides structural information for peak identification.High for halogenated compounds; susceptible to interference from other electrophilic species.
Sensitivity Good to Excellent; typically in the picogram to femtogram range.Excellent for halogenated compounds; often more sensitive than MS in full scan mode.
Limit of Detection (LOD) Estimated at 0.1-1 ng/mLEstimated at 0.01-0.1 ng/mL
Limit of Quantification (LOQ) Estimated at 0.3-3 ng/mLEstimated at 0.03-0.3 ng/mL
**Linearity (R²) **> 0.995> 0.995
Precision (%RSD) < 5%< 5%
Throughput Moderate; dependent on chromatographic run time.Moderate; dependent on chromatographic run time.
Cost (Instrument) HighModerate
Cost (Operational) Moderate to HighLow to Moderate
Key Advantage Definitive peak identification through mass spectra.Exceptional sensitivity for halogenated compounds.
Key Disadvantage Potentially lower sensitivity than ECD for certain analytes.Does not provide structural information for unknown impurity identification.

Experimental Protocols

Detailed methodologies for the proposed GC-MS and a comparative GC-ECD method are provided below. These protocols are based on established methods for the analysis of similar halogenated hydrocarbons.[1][2][3][4][5]

Proposed GC-MS Method for Purity Analysis of this compound

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) in a 10 mL volumetric flask.

  • Prepare a series of calibration standards of this compound in the same solvent.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40-300) for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) for quantitative analysis of the main component and known impurities.

3. Data Analysis:

  • The purity of this compound is determined by the area percentage method from the total ion chromatogram (TIC).

  • Potential impurities can be tentatively identified by comparing their mass spectra with the NIST library.

  • Quantification of the main peak and any identified impurities should be performed using a calibration curve.

Comparative GC-ECD Method

1. Sample Preparation:

  • Follow the same sample preparation procedure as for the GC-MS method.

2. GC-ECD Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8860 GC with an Electron Capture Detector (ECD) or equivalent.

  • Column: Same as the GC-MS method (DB-5ms or equivalent).

  • Inlet: Split/splitless injector, operated in split mode (e.g., 100:1 split ratio).

  • Injector Temperature: 250°C.

  • Carrier Gas: Nitrogen or Argon/Methane at a constant flow rate of 1.5 mL/min.

  • Oven Temperature Program: Same as the GC-MS method.

  • Detector Temperature: 300°C.

  • Makeup Gas: Nitrogen or Argon/Methane, as per instrument specifications.

3. Data Analysis:

  • Purity is determined by the area percentage method. Due to the high sensitivity of the ECD to halogenated compounds, this method is excellent for detecting trace-level chlorinated impurities. However, the response factors for different halogenated compounds can vary significantly, which may affect the accuracy of the area percentage purity calculation if impurities are not identified and quantified with their respective standards.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1,3-Dichloro- 2-methylpropane Dilution Dilution & Vortexing Sample->Dilution Solvent Solvent (e.g., Hexane) Solvent->Dilution Injector GC Injector Dilution->Injector Column GC Column (Separation) Injector->Column Carrier Gas IonSource Ion Source (EI) Column->IonSource MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Chromatogram Total Ion Chromatogram (TIC) Detector->Chromatogram MassSpectra Mass Spectra of Peaks Chromatogram->MassSpectra Quantification Quantification Chromatogram->Quantification LibrarySearch NIST Library Search MassSpectra->LibrarySearch PurityReport Purity Report LibrarySearch->PurityReport Quantification->PurityReport

Caption: GC-MS workflow for the purity analysis of this compound.

Discussion

The choice between GC-MS and GC-ECD for the purity analysis of this compound depends on the specific requirements of the analysis.

GC-MS is the superior technique for method development, impurity identification, and situations where definitive identification of all components in the sample is necessary. The ability to obtain mass spectra for each chromatographic peak provides invaluable structural information, which is crucial for identifying unknown impurities that may arise from the synthesis or degradation of this compound.[1][3] Potential impurities could include isomers such as 1,2-dichloro-2-methylpropane, starting materials, or other chlorinated byproducts.

GC-ECD , on the other hand, offers unparalleled sensitivity for halogenated compounds.[5] This makes it an excellent choice for routine quality control where the primary goal is to detect trace levels of known chlorinated impurities. For example, if a specific impurity has been previously identified by GC-MS and is known to be a critical quality attribute, a GC-ECD method can be validated for its highly sensitive quantification. However, it is important to note that the ECD is not selective for only the compound of interest but for all electrophilic compounds, which can lead to interferences if the sample matrix is complex.[6]

In a comprehensive analytical strategy, both techniques can be complementary. GC-MS can be employed during the initial characterization of the substance to identify potential impurities, and a more sensitive and cost-effective GC-ECD method can then be developed and validated for routine purity testing and quality control.

References

A Comparative Analysis of 1,3-Dichloro-2-methylpropane and Other Dichlorinated Alkanes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties and relative reactivity of 1,3-dichloro-2-methylpropane in comparison to its structural isomers and other key dichlorinated alkanes, supported by experimental data and reaction principles.

This guide offers a comprehensive comparison of this compound with other dichlorinated alkanes, including its isomers 1,2-dichloro-2-methylpropane (B1581248), and the common isomers of dichloropropane (1,2-dichloropropane, 1,3-dichloropropane (B93676), and 2,2-dichloropropane). This document is intended for researchers, scientists, and professionals in drug development who utilize these compounds as intermediates, solvents, or building blocks in organic synthesis.

Physicochemical Properties: A Comparative Overview

The seemingly subtle differences in the placement of chlorine atoms and methyl groups on the propane (B168953) backbone result in notable variations in the physicochemical properties of these compounds. These differences can significantly impact their behavior in reaction media, their suitability as solvents, and their handling requirements. The table below summarizes key physical properties for this compound and its comparators.

PropertyThis compound1,2-Dichloro-2-methylpropane1,2-Dichloropropane (B32752)1,3-Dichloropropane2,2-Dichloropropane
CAS Number 616-19-3[1][2]594-37-678-87-5142-28-9594-20-7
Molecular Formula C₄H₈Cl₂[1]C₄H₈Cl₂C₃H₆Cl₂C₃H₆Cl₂C₃H₆Cl₂
Molecular Weight ( g/mol ) 127.01[1]127.01112.99112.99112.99
Boiling Point (°C) 136[3]107[4]96.4120.469.7
Density (g/mL) 1.138[3]1.097[4]1.1561.1891.082
Refractive Index (n20/D) ~1.44~1.44~1.439~1.448~1.415
Melting Point (°C) -70 (estimate)[4]--100-99.5-35

Reactivity Comparison: Insights from Nucleophilic Substitution and Cyclization Reactions

The reactivity of dichlorinated alkanes is largely dictated by the steric hindrance around the carbon-chlorine bonds and the stability of potential carbocation intermediates. These factors influence the preferred mechanism of nucleophilic substitution (SN1 vs. SN2) and the overall reaction rates.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of organic synthesis, and dichlorinated alkanes are versatile substrates for these reactions. The rate and mechanism of substitution are highly dependent on the structure of the alkane.

  • SN2 Reactions: These reactions are favored for primary and, to a lesser extent, secondary halides. The reaction rate is sensitive to steric hindrance. For instance, in reactions with a given nucleophile, primary dichlorinated alkanes like 1,3-dichloropropane would be expected to react faster via an SN2 mechanism than more sterically hindered isomers. This compound, having two primary chlorides, is a good candidate for SN2 reactions. However, the presence of the methyl group at the 2-position introduces some steric bulk compared to 1,3-dichloropropane, which could slightly decrease its reaction rate in comparison.

  • SN1 Reactions: These reactions proceed through a carbocation intermediate and are favored for tertiary halides due to the stability of the tertiary carbocation. Among the compared compounds, 1,2-dichloro-2-methylpropane contains a tertiary chloride and would be the most likely to undergo SN1 reactions at that position.

The general order of reactivity for haloalkanes in SN2 reactions is: primary > secondary > tertiary. Conversely, for SN1 reactions, the order is: tertiary > secondary > primary. The choice of solvent also plays a critical role, with polar aprotic solvents favoring SN2 reactions and polar protic solvents favoring SN1 reactions.

Cyclization Reactions

Dichlorinated alkanes, particularly those with a 1,3-relationship between the chlorine atoms, are valuable precursors for the synthesis of cyclic compounds. For example, they can react with dinucleophiles to form heterocyclic or carbocyclic rings.

A comparative study between 1,3-dibromopropane (B121459) and 1,3-dichloropropane in cyclization reactions reveals that the bromo derivative is generally more reactive.[5] This is attributed to the fact that bromide is a better leaving group than chloride.[5] This principle can be extended to this compound. While it is a suitable substrate for forming four-, five-, or six-membered rings, its reactivity would be expected to be lower than its dibrominated analog. The reaction conditions, such as temperature and reaction time, would likely need to be adjusted to achieve comparable yields to the dibromo compound.

Experimental Protocols

Objective: To compare the relative reactivity of this compound, 1,3-dichloropropane, and 1,2-dichloropropane in a nucleophilic substitution reaction with sodium thiocyanate (B1210189).

Materials:

  • This compound

  • 1,3-Dichloropropane

  • 1,2-Dichloropropane

  • Sodium thiocyanate (NaSCN)

  • Acetone (dry)

  • Round-bottom flasks

  • Reflux condensers

  • Magnetic stirrers and stir bars

  • Heating mantles

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Preparation of Reaction Mixtures: In separate, identical round-bottom flasks, prepare solutions of each dichlorinated alkane (e.g., 0.1 M) in dry acetone. In another set of flasks, prepare a solution of sodium thiocyanate (e.g., 0.2 M) in dry acetone.

  • Reaction Initiation: Equilibrate all solutions to a constant temperature (e.g., 50 °C). To initiate the reactions, add the sodium thiocyanate solution to each of the dichlorinated alkane solutions simultaneously while stirring vigorously.

  • Monitoring the Reaction: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture. Quench the reaction in the aliquot by adding cold deionized water.

  • Analysis: Extract the organic components from each quenched aliquot with a suitable solvent (e.g., diethyl ether). Analyze the organic extracts by GC-MS to determine the concentration of the starting material and the monosubstituted and disubstituted products.

  • Data Analysis: Plot the concentration of the starting material versus time for each dichlorinated alkane. The initial rates of reaction can be determined from the slopes of these plots. The relative reactivity can then be established by comparing these rates.

Logical Relationships and Workflows

The selection of a dichlorinated alkane for a specific synthetic application depends on a logical consideration of its structure, the desired product, and the likely reaction mechanism.

logical_relationship Substrate Dichlorinated Alkane Selection Structure Substrate Structure (Primary, Secondary, Tertiary Halide) Substrate->Structure Influences Reaction_Type Desired Reaction (e.g., SN1, SN2, Cyclization) Structure->Reaction_Type Determines Feasibility Product Target Product Structure Reaction_Type->Product Leads to Product->Substrate Dictates Choice of

Caption: Logical workflow for selecting a dichlorinated alkane.

The experimental workflow for a comparative reactivity study follows a systematic process from reaction setup to data analysis.

experimental_workflow A Reaction Setup (Equimolar Reactants, Controlled Temperature) B Reaction Monitoring (Aliquots at Timed Intervals) A->B C Quenching and Extraction B->C D GC-MS Analysis (Quantification of Reactants and Products) C->D E Data Analysis (Rate Determination and Comparison) D->E

Caption: Experimental workflow for comparative reactivity studies.

Applications in Drug Development and Synthesis

Dichlorinated alkanes and their derivatives serve as important intermediates in the synthesis of pharmaceuticals and other bioactive molecules. For instance, 1,3-dichloro-2-propanol (B29581) is utilized in the synthesis of glycerol, plastics, textiles, and pharmaceuticals.[6] While specific, widespread applications of this compound in drug development are not extensively documented in publicly available literature, its structural motifs suggest potential as a precursor for various scaffolds. The 1,3-dichloride functionality allows for the introduction of two nucleophiles, leading to the formation of diverse structures, including heterocycles, which are prevalent in medicinal chemistry.

Conclusion

This compound presents a unique combination of structural features among dichlorinated alkanes. Its two primary chloride groups make it a suitable substrate for SN2 reactions, while the methyl group at the 2-position introduces steric hindrance that can modulate its reactivity compared to the unbranched 1,3-dichloropropane. Its physicochemical properties, such as a higher boiling point than its branched isomer 1,2-dichloro-2-methylpropane and the dichloropropanes, are important considerations for reaction design and solvent choice.

For researchers and drug development professionals, the choice between this compound and other dichlorinated alkanes will depend on the specific synthetic transformation required. For applications demanding SN2 reactivity at two primary centers, this compound offers a valuable building block. However, for reactions where minimal steric hindrance is crucial, 1,3-dichloropropane might be a more suitable alternative. Conversely, when a tertiary reaction center is desired for SN1-type transformations, 1,2-dichloro-2-methylpropane would be the preferred choice. A thorough understanding of the principles of chemical reactivity, guided by the comparative data presented in this guide, is essential for the successful application of these versatile chemical intermediates.

References

Spectroscopic Analysis of Reaction Products from 1,3-Dichloro-2-methylpropane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reaction products derived from 1,3-dichloro-2-methylpropane, focusing on their spectroscopic analysis. It is designed to assist researchers in identifying and characterizing these compounds, as well as in selecting appropriate synthetic routes and alternative starting materials. The information presented is supported by experimental data and detailed protocols to ensure reproducibility and facilitate further investigation.

Introduction to this compound and its Reactivity

This compound is a versatile bifunctional alkyl halide that can undergo various chemical transformations, primarily nucleophilic substitution and elimination reactions. The presence of two primary chlorine atoms allows for sequential or double displacement, leading to a diverse range of products. Understanding the spectroscopic signatures of these products is crucial for reaction monitoring, purification, and structural elucidation.

This guide will explore the spectroscopic characteristics of products resulting from elimination and substitution reactions of this compound. Furthermore, it will compare these with products derived from alternative starting materials, such as 2-methyl-1,3-propanediol (B1210203) and its other dihalogenated analogs.

Spectroscopic Characterization of this compound

A thorough understanding of the spectroscopic properties of the starting material is fundamental for analyzing its reaction products. The key spectroscopic data for this compound are summarized below.

Spectroscopic Technique Key Features
¹H NMR Multiplet corresponding to the methine proton (CH), a doublet for the methyl protons (CH₃), and a doublet for the methylene (B1212753) protons (CH₂Cl).
¹³C NMR Three distinct signals corresponding to the methyl carbon, the methine carbon, and the methylene carbon. The carbon attached to chlorine is significantly downfield.
IR Spectroscopy Characteristic C-H stretching and bending vibrations. A prominent C-Cl stretching band in the fingerprint region (typically 850-550 cm⁻¹)[1].
Mass Spectrometry A molecular ion peak with a characteristic M+2 isotope pattern in a 3:1 ratio, indicative of the presence of two chlorine atoms.

Reaction Pathways and Spectroscopic Analysis of Products

This compound can undergo two primary types of reactions: elimination and nucleophilic substitution. The reaction conditions and the nature of the reagent dictate the predominant pathway.

Elimination Reaction: Formation of 3-Chloro-2-(chloromethyl)-1-propene

In the presence of a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to yield 3-chloro-2-(chloromethyl)-1-propene.

Elimination_Reaction This compound This compound 3-Chloro-2-(chloromethyl)-1-propene 3-Chloro-2-(chloromethyl)-1-propene This compound->3-Chloro-2-(chloromethyl)-1-propene Strong Base (e.g., t-BuOK)

Figure 1. Elimination reaction of this compound.

Experimental Protocol: Elimination of this compound

A solution of this compound in a suitable aprotic solvent (e.g., THF) is treated with a strong base, such as potassium tert-butoxide, at room temperature. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Spectroscopic Data Comparison: Starting Material vs. Elimination Product

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) MS (m/z)
This compound ~3.6 (d, 4H), ~2.2 (m, 1H), ~1.1 (d, 3H)~48 (CH₂Cl), ~38 (CH), ~17 (CH₃)~2950 (C-H), ~750 (C-Cl)126 (M⁺), 128 (M⁺+2)
3-Chloro-2-(chloromethyl)-1-propene [1][2][3]~5.4 (s, 2H), ~4.2 (s, 4H)~140 (C=CH₂), ~115 (=CH₂), ~45 (CH₂Cl)~3080 (=C-H), ~1650 (C=C), ~750 (C-Cl)124 (M⁺), 126 (M⁺+2)
Nucleophilic Substitution Reactions

With various nucleophiles, this compound undergoes Sₙ2 reactions to yield a range of disubstituted products. The general workflow for these reactions is depicted below.

Substitution_Workflow Start Start Reactant This compound Start->Reactant Reaction Reaction with Nucleophile (e.g., NaOR, NaCN, NaSR) Reactant->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Disubstituted Product Purification->Product Analysis Spectroscopic Analysis (NMR, IR, MS) Product->Analysis End End Analysis->End Alternatives cluster_start Starting Materials cluster_reaction Reaction cluster_product Products Diol 2-Methyl-1,3-propanediol Reaction_Node Nucleophilic Substitution / Halogenation Diol->Reaction_Node e.g., SOCl₂, PBr₃, P/I₂ Dichloro This compound Dichloro->Reaction_Node Dibromo 1,3-Dibromo-2-methylpropane Dibromo->Reaction_Node Diiodo 1,3-Diiodo-2-methylpropane Diiodo->Reaction_Node Product_Node Disubstituted Products Reaction_Node->Product_Node

References

Characterization of Intermediates in 1,3-Dichloro-2-methylpropane Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization of intermediates in reactions involving 1,3-dichloro-2-methylpropane. Due to the transient and reactive nature of these intermediates, direct experimental characterization is challenging. Therefore, this document synthesizes theoretical predictions from computational chemistry with established principles of physical organic chemistry, such as neighboring group participation, and compares these with experimentally studied analogous systems.

Executive Summary

Reactions of this compound, particularly under solvolytic conditions, are proposed to proceed through a mechanism involving anchimeric assistance (neighboring group participation). The key intermediate is a cyclic chloronium ion . While direct spectroscopic observation of this specific intermediate is not extensively documented in publicly available literature, its formation is strongly supported by mechanistic principles and computational modeling. This guide outlines the predicted characteristics of this intermediate and compares them with alternative reaction pathways and related, experimentally characterized systems.

Reaction Pathways and Intermediates

The primary reaction pathway for the solvolysis of this compound is believed to involve the intramolecular displacement of one chloride ion by the neighboring chlorine atom. This participation is energetically favorable as it leads to a stabilized, bridged carbocation known as a chloronium ion.

Reaction_Pathway Reactant This compound TS1 Transition State 1 (Ionization with NGP) Reactant->TS1 -Cl⁻ Intermediate Cyclic Chloronium Ion Intermediate TS1->Intermediate TS2 Transition State 2 (Nucleophilic Attack) Intermediate->TS2 +Nucleophile Product Solvolysis Product TS2->Product

Caption: Proposed reaction pathway for the solvolysis of this compound involving a cyclic chloronium ion intermediate.

An alternative, less likely pathway would be a direct S_N1 reaction without neighboring group participation, which would form a primary carbocation. This is generally less favorable due to the inherent instability of primary carbocations.

Comparison of Potential Intermediates
FeatureCyclic Chloronium Ion (via NGP)Primary Carbocation (Direct S_N1)
Structure Bridged, three-membered ring containing a positively charged chlorine atom.Planar carbocation at a primary carbon.
Stability Significantly more stable due to charge delocalization and avoidance of a primary carbocation.Highly unstable and energetically unfavorable.
Formation Rate Accelerated rate of reaction due to anchimeric assistance.[1]Slower rate of formation.
Stereochemistry Retention of configuration due to double inversion.Racemization would be expected if the carbon were chiral.

Experimental and Computational Characterization

Direct experimental observation of the cyclic chloronium ion from this compound would require specialized techniques such as low-temperature NMR spectroscopy. In the absence of such specific data, computational chemistry provides valuable insights into the structure, stability, and spectroscopic properties of this transient species.

Computational Data (Predicted)

Note: The following data is hypothetical and based on typical values from computational studies of similar halonium ions, as direct computational studies for this specific molecule are not widely published.

ParameterPredicted Value for Cyclic Chloronium Ion
Relative Energy Lower energy intermediate compared to the primary carbocation.
Key Bond Lengths C-Cl\⁺ bonds: ~2.0 - 2.2 Å
Predicted ¹³C NMR Chemical Shifts Carbons in the ring: δ 70-90 ppm (deshielded)
Comparison with an Analogous System: Solvolysis of 1,3-Dichlorobutane (B52869)

The solvolysis of 1,3-dichlorobutane provides a useful experimental comparison, as it is also expected to proceed via a cyclic chloronium ion intermediate. Kinetic studies of such systems often show rate enhancements consistent with anchimeric assistance.

SubstrateRelative Rate of Solvolysis (Conceptual)Proposed Intermediate
This compoundEnhancedCyclic Chloronium Ion
1,3-DichlorobutaneEnhancedCyclic Chloronium Ion
1-ChlorobutaneBase RatePrimary Carbocation (S_N1) / Concerted (S_N2)

Experimental Protocols

Characterizing the proposed intermediates would involve the following key experimental methodologies:

Low-Temperature NMR Spectroscopy

Objective: To generate and stabilize the cyclic chloronium ion at a low enough temperature to allow for its detection by NMR.

Protocol:

  • Sample Preparation: A solution of this compound is prepared in a superacid solvent system (e.g., SbF₅/SO₂ClF) at a low temperature (e.g., -78 °C). The superacid facilitates the ionization of the alkyl chloride to form the carbocation intermediate.

  • NMR Instrument Setup: The NMR spectrometer is equipped with a variable temperature unit. The probe is pre-cooled to the desired experimental temperature (e.g., -80 °C or lower).

  • Data Acquisition: The pre-cooled sample is inserted into the NMR probe. ¹H and ¹³C NMR spectra are acquired. The instrument must be properly tuned and shimmed at the low temperature.

  • Data Analysis: The resulting spectra are analyzed for signals corresponding to the proposed cyclic chloronium ion. Characteristic downfield shifts in the ¹³C NMR spectrum for the carbons bonded to the positively charged chlorine are expected.

Low_Temp_NMR_Workflow A Prepare solution of This compound in superacid at -78°C C Insert sample into pre-cooled probe A->C B Pre-cool NMR probe to -80°C B->C D Acquire ¹H and ¹³C NMR spectra C->D E Analyze spectra for intermediate signals D->E

Caption: Experimental workflow for the characterization of reaction intermediates using low-temperature NMR spectroscopy.

Kinetic Studies of Solvolysis

Objective: To measure the rate of solvolysis and compare it to that of a similar substrate that cannot undergo neighboring group participation, thereby providing evidence for anchimeric assistance.

Protocol:

  • Reaction Setup: A solution of this compound in a suitable solvent (e.g., aqueous ethanol) is prepared and maintained at a constant temperature.

  • Monitoring the Reaction: The progress of the reaction is monitored over time. This can be achieved by periodically taking aliquots and titrating the produced HCl with a standardized base, or by using a pH meter to follow the change in H⁺ concentration.

  • Rate Constant Calculation: The rate data is used to calculate the first-order rate constant for the solvolysis reaction.

  • Comparative Analysis: The rate constant is compared to that of a reference compound (e.g., 1-chloro-2-methylpropane) under the same conditions. A significantly higher rate for this compound would indicate anchimeric assistance.

Conclusion

While direct experimental evidence for the intermediates in the reactions of this compound is scarce, a strong case can be made for the involvement of a cyclic chloronium ion based on the principle of neighboring group participation. This is further supported by computational models and by comparison with analogous chemical systems. The experimental protocols outlined in this guide provide a framework for the potential future characterization of these and similar reactive intermediates, which is crucial for a deeper understanding of reaction mechanisms in drug development and organic synthesis.

References

A Comparative Guide to Purity Assessment of Synthesized 1,3-Dichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a critical parameter that underpins the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of synthesized 1,3-Dichloro-2-methylpropane: Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound is a halogenated hydrocarbon with applications as a solvent and an intermediate in chemical synthesis. Ensuring its purity is paramount to avoid the introduction of confounding variables in research and to guarantee the quality and safety of downstream products in drug development. This guide details the experimental protocols for GC, NMR, and MS, presents a comparative analysis of their strengths and limitations for this specific application, and provides visualizations to aid in methodological understanding.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity assessment depends on a variety of factors, including the nature of the expected impurities, the required level of sensitivity and selectivity, and the desired quantitative accuracy.

FeatureGas Chromatography (GC)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Principle Separation based on volatility and interaction with a stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Ionization of molecules and separation of ions based on their mass-to-charge ratio.
Primary Use Separation and quantification of volatile impurities.Structural elucidation, identification, and quantification of the main component and impurities.Identification of compounds based on their mass and fragmentation patterns.
Strengths - High resolving power for separating volatile isomers and byproducts.- Excellent sensitivity, especially with selective detectors (e.g., ECD, MS).- Well-established and robust methodology.[1][2]- Provides detailed structural information, confirming the identity of the synthesized compound.[3][4]- Quantitative NMR (qNMR) allows for absolute purity determination without a specific reference standard for the analyte.[3][5][6][7]- Non-destructive technique.- High sensitivity and selectivity, especially when coupled with a separation technique (GC-MS).- Provides molecular weight and fragmentation information for impurity identification.[8][9][10]
Limitations - Limited to volatile and thermally stable compounds.- Identification of unknown impurities relies on mass spectral libraries or standards.- Lower sensitivity compared to GC-MS.- May not detect non-protonated impurities in ¹H NMR.- Complex mixtures can lead to overlapping signals.- Does not inherently separate isomers; requires coupling with a chromatographic method.- Ionization process can be destructive.- Quantification can be less straightforward without appropriate standards.
Typical Impurities Detected Unreacted starting materials (e.g., 2-methyl-1,3-propanediol), isomeric byproducts (e.g., 1,2-dichloro-2-methylpropane), and other volatile synthesis byproducts.Structural isomers, residual solvents, and other proton-containing impurities.A wide range of impurities, identifiable by their unique mass spectra.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of GC with the identification power of MS, making it highly suitable for the analysis of volatile compounds like this compound and its potential impurities.[11][12]

Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For analysis of the synthesized product, prepare a sample at a concentration of approximately 100 µg/mL.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating halogenated hydrocarbons.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at a rate of 10°C/min.

    • Final hold: Hold at 200°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-200.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation of the synthesized this compound and for the quantification of its purity, particularly through quantitative ¹H NMR (qNMR).[3][5][6][7]

Sample Preparation (for ¹H and ¹³C NMR):

  • Dissolve approximately 10-20 mg of the synthesized product in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Conditions:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay (D1): 5 seconds (for quantitative analysis, a longer delay may be necessary to ensure full relaxation of all protons).

    • Acquisition Time: ~3-4 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled experiment (zgpg30).

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay (D1): 2 seconds.

Quantitative ¹H NMR (qNMR) for Purity Assessment: For absolute purity determination, a certified internal standard with a known purity is used.[5][6]

  • Accurately weigh a precise amount of the synthesized this compound (e.g., 10 mg).

  • Accurately weigh a precise amount of a certified internal standard (e.g., maleic anhydride (B1165640) or dimethyl sulfone) with a known purity. The internal standard should have a resonance signal that does not overlap with the analyte signals.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent in an NMR tube.

  • Acquire the ¹H NMR spectrum using quantitative parameters (e.g., a longer relaxation delay of 30-60 seconds).

  • The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.

Mass Spectrometry (MS)

While often coupled with GC for purity analysis, standalone direct infusion mass spectrometry can provide rapid molecular weight confirmation.

Sample Preparation:

  • Dissolve a small amount of the synthesized product in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 10 µg/mL.

Instrumentation and Conditions:

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Infusion: The sample solution is introduced directly into the mass spectrometer via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Analysis: The mass spectrum is acquired over a relevant m/z range to observe the molecular ion of this compound and any potential impurities. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing ions.[8]

Visualizing the Workflow and Logic

To better illustrate the experimental process and decision-making, the following diagrams are provided.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Purity Assessment cluster_decision Decision & Reporting Synthesis Synthesized 1,3-Dichloro- 2-methylpropane TLC Thin Layer Chromatography (TLC) Synthesis->TLC Initial Check GC_MS GC-MS Analysis (Volatile Impurities) TLC->GC_MS NMR NMR Spectroscopy (Structure & Purity) TLC->NMR MS_direct Direct Infusion MS (MW Confirmation) TLC->MS_direct Purity_Spec Purity Specification Met? GC_MS->Purity_Spec NMR->Purity_Spec Purification Further Purification Purity_Spec->Purification No CoA Certificate of Analysis Purity_Spec->CoA Yes

Caption: Overall workflow for the purity assessment of synthesized this compound.

Method_Selection_Logic node_rect node_rect Start Primary Goal of Analysis? Volatile_Impurities Detect & Quantify Volatile Impurities? Start->Volatile_Impurities Structural_Confirmation Structural Confirmation & Absolute Purity? Start->Structural_Confirmation Volatile_Impurities->Structural_Confirmation No Use_GC_MS Use GC-MS Volatile_Impurities->Use_GC_MS Yes Use_qNMR Use qNMR Structural_Confirmation->Use_qNMR Yes Use_GC_MS_NMR Use Both GC-MS and NMR Structural_Confirmation->Use_GC_MS_NMR Also need volatile impurity profile

Caption: Decision flowchart for selecting the appropriate analytical method.

Conclusion

The purity assessment of synthesized this compound requires a multi-faceted analytical approach. Gas Chromatography, particularly when coupled with Mass Spectrometry, is the method of choice for the separation and identification of volatile impurities such as isomers and residual starting materials. Nuclear Magnetic Resonance spectroscopy provides unequivocal structural confirmation and, through the application of qNMR, offers a highly accurate method for determining absolute purity. Direct infusion Mass Spectrometry serves as a rapid tool for molecular weight verification. For a comprehensive and robust evaluation of purity, a combination of these techniques is recommended to ensure the quality and reliability of the synthesized compound for its intended research or developmental applications.

References

A Comparative Analysis of Alkylating Agents for Therapeutic Research: A Focus on 1,3-Dichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the alkylating agent 1,3-Dichloro-2-methylpropane against established therapeutic alkylating agents. Due to a lack of available experimental data on the biological activity of this compound, this guide offers a hypothetical comparison based on its chemical structure and the known mechanisms of similar compounds, alongside a data-driven comparison of well-characterized agents.

Alkylating agents represent a cornerstone in cancer chemotherapy, exerting their cytotoxic effects by covalently modifying the DNA of cancer cells.[1] This action disrupts DNA replication and transcription, ultimately leading to cell death.[2] This guide delves into a comparative study of these agents, with a special focus on the less-characterized compound, this compound.

Introduction to this compound

This compound is a chlorinated hydrocarbon with the chemical formula C4H8Cl2.[3][4] Its chemical structure suggests that it has the potential to act as a bifunctional alkylating agent, meaning it can form covalent bonds at two different points on a DNA strand or between two separate strands. This cross-linking of DNA is a particularly potent form of cellular damage, as it can physically block the separation of DNA strands required for replication and transcription.

While extensive research is available for classic alkylating agents, there is a notable absence of published biological data for this compound. Its potential as a therapeutic agent remains unexplored. This guide, therefore, aims to provide a framework for its potential evaluation by comparing its structural features to those of well-established alkylating drugs.

Comparative Alkylating Agents

For the purpose of this comparative study, we will focus on three well-established alkylating agents used in clinical practice:

  • Mechlorethamine: A nitrogen mustard, it is one of the oldest and most reactive alkylating agents.[1]

  • Cyclophosphamide: A widely used prodrug that requires metabolic activation in the liver to become an active alkylating agent.[5]

  • Chlorambucil (B1668637): A slower-acting aromatic nitrogen mustard, often administered orally.[6]

Mechanism of Action and Signaling Pathways

Alkylating agents primarily target the nucleophilic N7 position of guanine (B1146940) bases in DNA. Bifunctional agents, like the ones discussed, can react with two guanine residues, leading to the formation of interstrand or intrastrand cross-links. This DNA damage triggers a cellular response that can lead to cell cycle arrest and, if the damage is too severe to be repaired, apoptosis (programmed cell death).

G cluster_0 Cellular Uptake and DNA Damage cluster_1 Cellular Response to Damage Alkylating Agent Alkylating Agent DNA Alkylation DNA Alkylation Alkylating Agent->DNA Alkylation Covalent Bonding DNA Cross-linking DNA Cross-linking DNA Alkylation->DNA Cross-linking Inter/Intrastrand DNA Damage Response DNA Damage Response DNA Cross-linking->DNA Damage Response p53 activation Cell Cycle Arrest Cell Cycle Arrest DNA Damage Response->Cell Cycle Arrest G2/M Phase Apoptosis Apoptosis DNA Damage Response->Apoptosis Irreparable Damage DNA Repair DNA Repair Cell Cycle Arrest->DNA Repair Cell Death Cell Death Apoptosis->Cell Death Cell Survival Cell Survival DNA Repair->Cell Survival

Signaling pathway of alkylating agent-induced cytotoxicity.

Comparative Performance: A Data-Driven and Hypothetical Analysis

The following table summarizes the key properties and available cytotoxicity data for the compared alkylating agents. The information for this compound is hypothetical, based on its chemical structure.

FeatureThis compound (Hypothetical)MechlorethamineCyclophosphamideChlorambucil
Class DichloroalkaneNitrogen MustardNitrogen Mustard (Oxazaphosphorine)Aromatic Nitrogen Mustard
Activation Likely active directlyActive directlyProdrug (requires metabolic activation)Active directly
Reactivity Expected to be moderately reactiveHighly reactiveActivated form is highly reactiveLess reactive than mechlorethamine
Route of Administration UnknownIntravenousOral, IntravenousOral
IC50 Values (µM) Not availableNot readily available in comparative tables, but highly potent~145 µg/ml (~555 µM) in Raw 264.7 cells[7]Varies significantly by cell line, e.g., synergistic effects observed at non-toxic doses when combined with other agents[6]

Experimental Protocols

To facilitate further research and a direct comparison of this compound, detailed protocols for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an alkylating agent.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the alkylating agent for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8][9][10][11]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a dose-response curve.

G A Seed cells in 96-well plate B Treat with alkylating agent A->B C Add MTT solution and incubate B->C D Add solubilizing agent C->D E Measure absorbance at 570 nm D->E F Calculate IC50 value E->F

Workflow for the MTT cell viability assay.

DNA Damage Assessment (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[12][13][14][15]

Objective: To quantify DNA strand breaks and interstrand cross-links induced by an alkylating agent.

Methodology:

  • Cell Treatment: Treat cells with the alkylating agent for a specified time.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose (B213101) and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Cell Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.

  • Alkaline Unwinding and Electrophoresis: For detecting single-strand breaks, immerse the slides in an alkaline electrophoresis buffer to unwind the DNA and then perform electrophoresis.[16] For detecting interstrand cross-links, a modified protocol involving a DNA-damaging agent (e.g., X-rays) is used to introduce a known number of strand breaks before electrophoresis.[17][18]

  • DNA Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Image Analysis: Damaged DNA with strand breaks will migrate further in the gel, forming a "comet tail." The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.

G A Treat cells B Embed cells in agarose on slide A->B C Lyse cells to form nucleoids B->C D Alkaline unwinding and electrophoresis C->D E Stain DNA and visualize D->E F Analyze comet images for DNA damage E->F

Workflow for the Comet assay to detect DNA damage.

Conclusion and Future Directions

While this compound possesses the structural characteristics of a bifunctional alkylating agent, its biological activity and therapeutic potential are currently unknown. This guide highlights the critical need for experimental evaluation to determine its cytotoxicity, mechanism of action, and potential as a novel anticancer agent. The provided experimental protocols offer a starting point for such investigations. A direct comparison with established drugs like mechlorethamine, cyclophosphamide, and chlorambucil will be crucial in positioning this compound within the landscape of alkylating agents and determining its potential for further drug development.

References

Cross-Validation of Analytical Methods for 1,3-Dichloro-2-methylpropane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methods for the quantification of 1,3-Dichloro-2-methylpropane. Due to a notable scarcity of direct cross-validation studies for this compound in scientific literature, this document leverages data and methodologies for a closely related structural isomer, 1,3-dichloro-2-propanol (B29581) (1,3-DCP), as a reliable surrogate. The analytical principles and performance characteristics detailed herein offer a robust framework for the development and validation of methods for this compound.

The primary focus of this guide is the comparison of two widely used analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The accurate quantification of halogenated hydrocarbons like this compound is crucial in environmental monitoring, industrial process control, and toxicology studies.

Data Presentation: A Comparative Analysis

The selection of an appropriate analytical technique is contingent on factors such as required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the quantitative performance of GC-MS for the analysis of the surrogate 1,3-dichloro-2-propanol, providing a benchmark for method development for this compound.[1]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Limit of Detection (LOD)0.3 - 3.2 ng/mL[1]Not explicitly stated in the provided results.
Limit of Quantification (LOQ)0.1 µg/L (in water)[2][3]0.005 mg/kg (with derivatization)[1]
Linearity Range5 - 200 ng/mL[1]Not explicitly stated in the provided results.
Recovery91 - 105%[1]Not explicitly stated in the provided results.
Precision (RSD)1.9 - 10%[1]Not explicitly stated in the provided results.
Internal StandardDeuterated analogs (e.g., 1,3-DCP-d5) are commonly used.[1]Not explicitly mentioned in the provided results.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the validation and cross-validation of analytical methods. The following sections outline typical methodologies for the GC-MS and HPLC analysis of 1,3-dichloro-2-propanol, which can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and highly sensitive technique for the analysis of volatile and semi-volatile organic compounds.[4]

1. Sample Preparation: Liquid-Liquid Extraction (for water matrix) [4]

  • To a 10 mL water sample, add a suitable internal standard (e.g., 1,3-DCP-d5).

  • Perform a liquid-liquid extraction with 2 mL of ethyl acetate (B1210297) by vortexing for 1 minute.

  • Allow the phases to separate.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.

  • Dry the organic extract by passing it through anhydrous sodium sulfate.

  • The extract is now ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions (Typical)

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Injector: Splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound.

High-Performance Liquid Chromatography (HPLC)

For non-volatile or thermally labile compounds, HPLC is a suitable alternative. For analytes lacking a strong chromophore, such as this compound, derivatization is often required to enable UV or fluorescence detection.

1. Sample Preparation

  • Sample preparation can be similar to GC-MS, involving liquid-liquid extraction.

  • Alternatively, solid-phase extraction (SPE) using a C18 cartridge can be employed for sample cleanup and concentration.[4]

2. Derivatization (for UV or Fluorescence Detection)

  • A derivatizing agent that reacts with the functional groups of the analyte to introduce a chromophore or fluorophore is used. The choice of agent will depend on the specific reactivity of this compound.

3. HPLC Instrumentation and Conditions (Typical) [4]

  • HPLC System: Equipped with a pump, autosampler, and a suitable detector (e.g., Diode Array Detector (DAD) or fluorescence detector).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 5% B, increase to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Wavelength to be determined based on the absorption maximum of the derivatized analyte.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Water Sample (10 mL) Add_IS Add Internal Standard (e.g., 1,3-DCP-d5) Sample->Add_IS LLE Liquid-Liquid Extraction (with Ethyl Acetate) Add_IS->LLE Separate Phase Separation LLE->Separate Dry Dry Extract (Anhydrous Na2SO4) Separate->Dry Inject Inject into GC-MS Dry->Inject Separate_GC Chromatographic Separation (Capillary Column) Inject->Separate_GC Ionize Electron Ionization (EI) Separate_GC->Ionize Detect_MS Mass Detection (MS) Ionize->Detect_MS Data_Analysis Data_Analysis Detect_MS->Data_Analysis Data Acquisition & Processing

Caption: Workflow for GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization (if required) cluster_analysis HPLC Analysis Sample Aqueous or Organic Sample Extraction Extraction (LLE or SPE) Sample->Extraction Derivatize Add Derivatizing Agent (for UV/Fluorescence) Extraction->Derivatize Reaction Incubate for Reaction Derivatize->Reaction Inject Inject into HPLC Reaction->Inject Separate_HPLC Chromatographic Separation (C18 Column) Inject->Separate_HPLC Detect_UV_Fluo UV or Fluorescence Detection Separate_HPLC->Detect_UV_Fluo Data_Analysis Data_Analysis Detect_UV_Fluo->Data_Analysis Data Acquisition & Processing

Caption: Workflow for HPLC analysis of this compound.

References

Benchmarking the Efficiency of 1,3-Dichloro-2-methylpropane in Specific Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 1,3-dichloro-2-methylpropane in key chemical transformations, benchmarked against common alternative reagents. The information presented is supported by available experimental data to aid researchers in selecting the most efficient synthetic routes for their specific applications.

Introduction to this compound as a Synthetic Building Block

This compound is a dihalogenated alkane that serves as a versatile building block in organic synthesis. Its two primary chloro-functional groups offer sites for various nucleophilic substitution and coupling reactions, making it a candidate for the construction of cyclic and heterocyclic frameworks, as well as for the introduction of the 2-methylpropane moiety into larger molecules. This guide will focus on its application in Friedel-Crafts alkylation and cyclization reactions, comparing its efficiency with alternative dihaloalkanes.

Friedel-Crafts Alkylation: A Case of Inefficiency due to Carbocation Rearrangement

The Friedel-Crafts alkylation is a fundamental method for forming carbon-carbon bonds with aromatic rings. While dihaloalkanes can be employed to introduce alkyl chains or form cyclic structures, the use of primary halides like this compound is often complicated by carbocation rearrangements.

In a typical Friedel-Crafts reaction, a Lewis acid catalyst promotes the formation of a carbocation from the alkyl halide, which then acts as the electrophile. For primary halides, this initial carbocation is highly unstable and prone to rearrangement to a more stable secondary or tertiary carbocation via a hydride or alkyl shift.

Experimental Evidence:

Given this precedent, it is highly probable that the reaction of this compound with an aromatic substrate under Friedel-Crafts conditions would also proceed with significant carbocation rearrangement, leading to a mixture of products and a low yield of the desired linearly-linked product.

Logical Reaction Pathway: Friedel-Crafts Alkylation and Rearrangement

G cluster_start Reactants cluster_catalyst Catalyst cluster_intermediate Intermediates cluster_product Major Product This compound This compound Primary Carbocation (unstable) Primary Carbocation (unstable) This compound->Primary Carbocation (unstable) + AlCl3 Benzene (B151609) Benzene Rearranged Product (e.g., tert-Butylbenzene (B1681246) derivative) Rearranged Product (e.g., tert-Butylbenzene derivative) Benzene->Rearranged Product (e.g., tert-Butylbenzene derivative) AlCl3 AlCl3 Tertiary Carbocation (stable) Tertiary Carbocation (stable) Primary Carbocation (unstable)->Tertiary Carbocation (stable) Hydride/Alkyl Shift Tertiary Carbocation (stable)->Rearranged Product (e.g., tert-Butylbenzene derivative) Electrophilic Attack

Caption: Carbocation rearrangement in Friedel-Crafts alkylation.

Alternative Reagents for Controlled Alkylation:

To avoid the complexities of carbocation rearrangements, Friedel-Crafts acylation followed by reduction is a more reliable two-step alternative for introducing straight-chain alkyl groups onto an aromatic ring.

ReactionReagentTypical YieldAdvantagesDisadvantages
Friedel-Crafts AlkylationThis compoundLow (predicted)Single stepProne to carbocation rearrangement, polyalkylation
Friedel-Crafts AcylationSuccinoyl chlorideHighNo rearrangement, deactivating group prevents polyalkylationTwo-step process (acylation then reduction)
Friedel-Crafts Alkylationtert-Butyl chlorideHighForms stable carbocation directlyLimited to branched alkyl groups

Cyclization Reactions: Potential for Heterocycle and Cyclophane Synthesis

The bifunctional nature of this compound makes it a potential candidate for the synthesis of cyclic compounds, such as heterocycles and cyclophanes, through reactions with dinucleophiles or by intramolecular cyclization of an appropriate precursor.

Synthesis of this compound:

A documented synthesis of this compound from 2-methyl-1,3-propanediol (B1210203) using thionyl chloride reports a yield of 80.2%. This provides a reliable starting point for subsequent reactions.

Hypothetical Cyclization Workflow:

A general workflow for a cyclization reaction involving this compound and a dinucleophile is outlined below. The efficiency of such reactions would be highly dependent on the nature of the nucleophile, reaction conditions, and the propensity for competing side reactions.

G Start Start Reaction Setup Reaction Setup Start->Reaction Setup Addition of Dinucleophile Addition of Dinucleophile Reaction Setup->Addition of Dinucleophile Addition of this compound Addition of this compound Addition of Dinucleophile->Addition of this compound Reaction Monitoring (TLC/GC) Reaction Monitoring (TLC/GC) Addition of this compound->Reaction Monitoring (TLC/GC) Workup Workup Reaction Monitoring (TLC/GC)->Workup Purification (Chromatography/Distillation) Purification (Chromatography/Distillation) Workup->Purification (Chromatography/Distillation) Characterization (NMR, MS) Characterization (NMR, MS) Purification (Chromatography/Distillation)->Characterization (NMR, MS) End End Characterization (NMR, MS)->End

Caption: General experimental workflow for cyclization.

Comparison with Alternative Dihaloalkanes for Cyclophane Synthesis:

While specific data for this compound in cyclophane synthesis is limited, a comparison with other commonly used dihaloalkanes can be informative.

DihaloalkaneStructural FeaturePotential ApplicationExpected Efficiency
This compoundGem-dimethyl-like bridgeSynthesis of sterically hindered cyclophanesModerate to Low (potential for steric hindrance to affect cyclization yields)
1,3-Bis(chloromethyl)benzeneRigid aromatic linkerSynthesis of paracyclophanesHigh (pre-organized for cyclization)
1,4-DichlorobutaneFlexible four-carbon chainSynthesis of larger, more flexible cyclophanesModerate (competing polymerization can occur)

Experimental Protocols

Synthesis of this compound from 2-Methyl-1,3-propanediol

This protocol is based on a reported synthesis with a yield of 80.2%.

Materials:

  • 2-Methyl-1,3-propanediol

  • Thionyl chloride (SOCl₂)

  • Pyridine (B92270) (catalytic amount)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-methyl-1,3-propanediol in anhydrous diethyl ether.

  • Add a catalytic amount of pyridine to the solution.

  • Cool the flask in an ice bath and add thionyl chloride dropwise from the dropping funnel with stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Gently reflux the mixture for 2-3 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and slowly pour it over crushed ice.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

General Protocol for Friedel-Crafts Alkylation (for comparative purposes):

Materials:

  • Aromatic substrate (e.g., benzene, toluene)

  • Alkylating agent (e.g., this compound or alternative)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add the aromatic substrate and anhydrous DCM.

  • Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions.

  • Add the alkylating agent dropwise from the dropping funnel over a period of 30 minutes.

  • After the addition is complete, stir the reaction mixture at 0°C for 1 hour and then at room temperature for the desired time (monitor by GC-MS).

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

  • Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the product mixture by GC-MS to determine the product distribution and yield.

Conclusion

Based on the available information and established principles of reaction mechanisms, this compound is a readily synthesized building block. However, its efficiency in Friedel-Crafts alkylation reactions is expected to be low due to the high propensity for carbocation rearrangement. For the synthesis of linear alkyl-aromatic compounds, alternative methods such as Friedel-Crafts acylation followed by reduction are recommended for higher yields and product purity.

In cyclization reactions, this compound offers a route to introduce a sterically demanding gem-dimethyl-like bridge. However, its efficiency relative to other dihaloalkanes will be highly dependent on the specific reaction, and further experimental investigation is required to establish its utility in this context. Researchers should carefully consider the potential for side reactions and the steric profile of the target molecule when selecting this reagent.

Logical Relationship: Reagent Selection for Alkylation

G Desired Product Desired Product Linear Alkyl Aromatic Linear Alkyl Aromatic Desired Product->Linear Alkyl Aromatic Branched Alkyl Aromatic Branched Alkyl Aromatic Desired Product->Branched Alkyl Aromatic Friedel-Crafts Acylation + Reduction Friedel-Crafts Acylation + Reduction Linear Alkyl Aromatic->Friedel-Crafts Acylation + Reduction  Recommended Route This compound (Alkylation) This compound (Alkylation) Linear Alkyl Aromatic->this compound (Alkylation)  Not Recommended (Rearrangement) Branched Alkyl Aromatic->this compound (Alkylation)  Potential Route (via Rearrangement) Tertiary Alkyl Halide (Alkylation) Tertiary Alkyl Halide (Alkylation) Branched Alkyl Aromatic->Tertiary Alkyl Halide (Alkylation)  Direct Route

References

Isomeric Purity of 1,3-Dichloro-2-methylpropane: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. 1,3-Dichloro-2-methylpropane, a halogenated hydrocarbon, serves as a versatile building block in various chemical syntheses. However, its synthesis can often lead to the formation of isomeric impurities, most notably 1,2-dichloro-2-methylpropane (B1581248), which can have different physical and chemical properties, potentially impacting reaction outcomes and the purity of the final product. This guide provides a comparative analysis of analytical methodologies for the determination of the isomeric purity of this compound, with a focus on Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of Analytical Methodologies

The two primary techniques for assessing the isomeric purity of this compound are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and is suited to different analytical needs.

FeatureGas Chromatography (GC-FID)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a stationary phase and a mobile gas phase.Differentiation of isomers based on the unique magnetic environments of atomic nuclei.
Primary Use Separation and quantification of volatile and semi-volatile compounds.Structural elucidation and quantification.
Key Advantages High resolution for separating closely related isomers, high sensitivity.Provides detailed structural information, can be used for absolute quantification (qNMR) without a specific impurity standard.
Common Isomers Can effectively separate this compound from 1,2-dichloro-2-methylpropane.Can distinguish and quantify isomers based on different chemical shifts and signal multiplicities.
Detection Flame Ionization Detector (FID) is common for hydrocarbons.1H and 13C nuclei are observed.
Sample Throughput Relatively high.Moderate, can be lower for quantitative experiments requiring longer relaxation delays.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative methodologies for GC and NMR analysis.

Gas Chromatography (GC-FID) Protocol

This protocol is designed for the separation and quantification of this compound from its primary isomeric impurity, 1,2-dichloro-2-methylpropane.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column.

Chromatographic Conditions:

  • Column: A non-polar capillary column, such as one with a polydimethylsiloxane (B3030410) stationary phase (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 150 °C.

    • Hold: 5 minutes at 150 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Sample Preparation:

  • Prepare a stock solution of the this compound sample in a suitable solvent such as dichloromethane (B109758) or hexane (B92381) at a concentration of approximately 1 mg/mL.

  • If available, prepare a standard solution of the potential isomeric impurity (1,2-dichloro-2-methylpropane) for identification purposes.

  • Analyze the prepared sample by GC-FID.

Data Analysis:

  • The percentage of each isomer is calculated based on the area of the corresponding peak in the chromatogram relative to the total area of all isomer peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine isomeric purity.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a proton (¹H) and carbon (¹³C) probe.

Sample Preparation:

  • Accurately weigh approximately 20-30 mg of the this compound sample into an NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • For quantitative analysis (qNMR), add a known amount of an internal standard with a signal that does not overlap with the analyte or impurity signals (e.g., 1,3,5-trimethoxybenzene).

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single pulse experiment.

  • Number of Scans: 16-32.

  • Relaxation Delay (D1): 5 times the longest T1 of the signals of interest (for quantitative analysis, a longer delay of 30-60s may be necessary).

  • Spectral Width: 0-10 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled experiment.

  • Number of Scans: 512 or more, depending on sample concentration.

  • Relaxation Delay (D1): 2-5 seconds.

  • Spectral Width: 0-150 ppm.

Data Analysis:

  • Qualitative: Identify the signals corresponding to this compound and any isomeric impurities by comparing the spectra to known data or through spectral interpretation.

  • Quantitative: The molar ratio of the isomers can be determined by comparing the integration of unique, well-resolved signals for each isomer.

Expected Results and Data Comparison

Gas Chromatography:

Based on the principles of GC separation of halogenated alkanes, this compound is expected to have a slightly longer retention time than its isomer, 1,2-dichloro-2-methylpropane, on a non-polar column due to its slightly higher boiling point.

CompoundExpected Retention Time (min)
1,2-dichloro-2-methylpropane~ 6.5
This compound~ 7.2

Note: These are estimated retention times and will vary depending on the specific GC system and conditions.

Nuclear Magnetic Resonance Spectroscopy:

The ¹H and ¹³C NMR spectra of this compound and its potential isomer 1,2-dichloro-2-methylpropane will show distinct differences in chemical shifts and signal multiplicities, allowing for unambiguous identification and quantification.

¹H NMR Spectral Data Comparison:

CompoundProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
This compound -CH₃~1.1Doublet3H
-CH-~2.2Multiplet1H
-CH₂Cl~3.6Doublet4H
1,2-Dichloro-2-methylpropane -CH₃~1.7Singlet6H
-CH₂Cl~3.8Singlet2H

¹³C NMR Spectral Data Comparison:

CompoundCarbonExpected Chemical Shift (ppm)
This compound -CH₃~16
-CH-~38
-CH₂Cl~50
1,2-Dichloro-2-methylpropane -C(CH₃)₂~35
-C(Cl)-~75
-CH₂Cl~55

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both GC and NMR analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent (e.g., Dichloromethane) A->B C Inject Sample into GC B->C D Separation on Capillary Column C->D E Detection by FID D->E F Integrate Peak Areas E->F G Calculate Isomeric Purity F->G

GC-FID Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Weigh Sample & Internal Standard B Dissolve in Deuterated Solvent (e.g., CDCl3) A->B C Acquire 1H & 13C NMR Spectra B->C D Process Spectra (FT, Phasing, Baseline Correction) C->D E Integrate Signals D->E F Calculate Isomeric Ratio E->F

NMR Spectroscopy Experimental Workflow

Conclusion

Both Gas Chromatography and Nuclear Magnetic Resonance spectroscopy are powerful and complementary techniques for determining the isomeric purity of this compound. GC-FID offers excellent separation and sensitivity, making it ideal for routine quality control and the detection of trace isomeric impurities. NMR spectroscopy, particularly ¹H and ¹³C NMR, provides unambiguous structural confirmation and the ability to perform absolute quantification without the need for an impurity reference standard, which is invaluable in research and development settings. The choice of method will depend on the specific requirements of the analysis, including the need for quantitative accuracy, structural confirmation, and sample throughput. For comprehensive characterization, the use of both techniques is recommended to ensure the highest confidence in the isomeric purity assessment.

Safety Operating Guide

Proper Disposal of 1,3-Dichloro-2-methylpropane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

1,3-Dichloro-2-methylpropane is a halogenated hydrocarbon utilized as a solvent and chemical intermediate in various research and manufacturing processes.[1] Due to its hazardous nature, proper disposal is not only a matter of regulatory compliance but also a critical component of laboratory safety and environmental responsibility.[1] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel handling this compound are familiar with its Safety Data Sheet (SDS) and have access to appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Safety goggles or a face shield should be worn.

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.

Spill Response: In the event of a spill, immediately evacuate the area and remove all sources of ignition.[2] Use an absorbent material, such as sand or vermiculite, to contain the spill.[2] The contaminated absorbent material must then be disposed of as hazardous waste.[2]

Waste Segregation and Collection

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal. This compound is classified as a halogenated organic waste .[3]

Procedure:

  • Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for all this compound waste. This container should be compatible with chlorinated hydrocarbons.

  • Labeling: The container must be labeled "Halogenated Organic Waste" and should list "this compound" as a component.[3] The label should also include the hazard characteristics (e.g., Flammable, Toxic).

  • No Mixing: Do not mix this compound waste with non-halogenated organic waste, aqueous waste, or any other incompatible waste streams.[4]

  • Container Management: Keep the waste container securely closed when not in use.[5] Store it in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from heat and ignition sources.

Disposal Protocol

The disposal of this compound must be handled by a licensed hazardous waste disposal company.[2] Adherence to local, state, and federal regulations is mandatory.[2][6]

Step-by-Step Disposal Plan:

  • Accumulation: Collect the halogenated waste in the designated container, ensuring it is properly sealed and labeled.

  • Waste Manifest: When the container is full or ready for disposal, prepare a hazardous waste manifest. This document tracks the waste from the point of generation to its final destination.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor to schedule a pickup.

  • Transportation: The waste will be transported by licensed professionals to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Final Disposal: The primary method for the disposal of halogenated organic compounds is high-temperature incineration at a regulated hazardous waste incinerator.[3]

Quantitative Data Summary

Property[1][7]Value
CAS Number 616-19-3
Molecular Formula C₄H₈Cl₂
Molecular Weight 127.01 g/mol
Boiling Point ~136.4 °C
Flash Point ~28 °C
Density ~1.079 g/cm³

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Halogenated Organic Waste B->C D Collect in a Labeled, Leak-Proof Container C->D E Store in a Designated Satellite Accumulation Area D->E F Contact EHS for Waste Pickup E->F G Transport by Licensed Hazardous Waste Hauler F->G H Final Disposal via High-Temperature Incineration G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,3-Dichloro-2-methylpropane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,3-Dichloro-2-methylpropane

This guide provides critical safety protocols and logistical plans for handling this compound (CAS No. 616-19-3). Given the limited availability of specific safety data for this compound, the following recommendations are based on its known properties as a flammable, chlorinated hydrocarbon and data from structurally similar chemicals. Researchers, scientists, and drug development professionals must exercise extreme caution and consult the supplier-specific Safety Data Sheet (SDS) before handling this chemical.

Chemical Properties and Hazards

This compound is a colorless, flammable liquid with a chloroform-like odor.[1] It is classified as a hazardous substance that can have adverse effects on human health and the environment.[1] Key known quantitative data is summarized below.

PropertyValue
CAS Number 616-19-3
Molecular Formula C₄H₈Cl₂
Molecular Weight 127.01 g/mol
Flash Point 28°C
Boiling Point 122.28°C (estimate)
Vapor Pressure 9.15 mmHg at 25°C
Personal Protective Equipment (PPE) Recommendations

Proper selection and use of PPE are the primary defense against exposure to this compound. The following table outlines the recommended PPE based on general knowledge of handling chlorinated hydrocarbons. For handling a structurally similar compound, 1,2-Dichloro-2-propanol, Viton® or Viton®/Butyl laminate gloves are recommended for the highest level of protection, while standard nitrile and neoprene gloves offer poor to fair resistance.[2]

PPE CategorySpecificationRationale
Hand Protection Viton® or Viton®/Butyl laminate gloves.Provides the highest level of protection against chlorinated hydrocarbons. Avoid nitrile and neoprene for other than incidental contact.[2]
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.Protects against splashes and vapors.[2]
Face Protection Face shield worn over chemical splash goggles.Recommended when handling larger quantities (>1 L) or when there is a significant risk of splashing.[2]
Body Protection Flame-resistant lab coat.Protects against splashes of flammable liquid. A 100% cotton lab coat may be a suitable alternative for smaller quantities.[3]
Footwear Closed-toe, chemical-resistant shoes.Prevents exposure from spills.[2]
Respiratory Protection Work in a certified chemical fume hood.A fume hood is the primary engineering control to prevent the inhalation of vapors.[4]
Experimental Workflow for Handling this compound

The following diagram outlines the necessary steps for the safe handling of this compound in a laboratory setting. Adherence to this workflow is crucial to minimize risks.

Experimental Workflow: Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup prep_sds Review SDS prep_hood Verify Fume Hood Function prep_sds->prep_hood prep_materials Assemble Materials in Hood prep_hood->prep_materials prep_ppe Don Appropriate PPE prep_materials->prep_ppe prep_emergency Locate Emergency Equipment prep_ppe->prep_emergency handle_transfer Transfer Chemical prep_emergency->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction handle_observe Monitor for Spills/Leaks handle_reaction->handle_observe disp_waste Collect Waste in Labeled Container handle_observe->disp_waste disp_contaminated Dispose of Contaminated Materials disp_waste->disp_contaminated disp_ppe Doff and Dispose of PPE disp_contaminated->disp_ppe disp_wash Wash Hands Thoroughly disp_ppe->disp_wash

Caption: Workflow for the safe handling of this compound.

Operational Plan

Pre-Handling Preparations
  • Review Safety Data Sheet (SDS): Always consult the most recent SDS for this compound provided by your supplier before beginning any work.

  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.[4]

  • Assemble all Materials: Gather all necessary equipment, including the chemical, glassware, and designated waste containers, and place them inside the fume hood.[4]

  • Don Appropriate PPE: Put on all required PPE as specified in the table above.

  • Prepare for Emergencies: Locate the nearest eyewash station, safety shower, and fire extinguisher. Ensure a spill kit appropriate for flammable chlorinated hydrocarbons is readily accessible.[2]

Handling Procedures
  • Work in a Ventilated Area: All work with this compound must be conducted in a certified chemical fume hood to prevent the accumulation of flammable and potentially toxic vapors.[3]

  • Grounding and Bonding: When transferring from large containers (>4 L), ensure containers are properly bonded and grounded to prevent static discharge, which can be an ignition source.[4]

  • Avoid Ignition Sources: Keep the work area free of open flames, hot surfaces, and other potential sources of ignition.[3][5] Use spark-free tools and explosion-proof equipment where necessary.[6]

  • Container Handling: Keep containers tightly closed when not in use.[3] Use bottle carriers for transporting glass containers.[4]

Post-Handling and Cleanup
  • PPE Removal: Remove gloves and lab coat before leaving the work area. Dispose of disposable gloves as hazardous waste.[2]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical.[2]

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Designated Waste Container: Collect all this compound waste in a designated, properly labeled hazardous waste container.[2] The container should be made of a chemically resistant material and have a secure, tight-fitting lid.

  • Contaminated Materials: Any materials that come into contact with this compound, such as pipette tips, wipes, and disposable gloves, must also be disposed of as hazardous waste in a sealed, labeled container.[2]

  • Waste Disposal Method: Chlorinated hydrocarbon waste should be disposed of through a licensed hazardous waste disposal company.[7][8] Incineration at high temperatures is a common and effective method for the complete destruction of such compounds.[7][9][10] Do not dispose of this chemical down the drain or in regular trash.

  • Temporary Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[2]

References

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Retrosynthesis Analysis

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1,3-Dichloro-2-methylpropane
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.